molecular formula C8H6ClFO2 B1318863 Methyl 3-chloro-4-fluorobenzoate CAS No. 234082-35-0

Methyl 3-chloro-4-fluorobenzoate

Cat. No.: B1318863
CAS No.: 234082-35-0
M. Wt: 188.58 g/mol
InChI Key: RUTYNTBIMOCJMW-UHFFFAOYSA-N
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Description

Methyl 3-chloro-4-fluorobenzoate is a useful research compound. Its molecular formula is C8H6ClFO2 and its molecular weight is 188.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-chloro-4-fluorobenzoate
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InChI

InChI=1S/C8H6ClFO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTYNTBIMOCJMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589912
Record name Methyl 3-chloro-4-fluorobenzoate
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Molecular Weight

188.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

234082-35-0
Record name Benzoic acid, 3-chloro-4-fluoro-, methyl ester
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Record name Methyl 3-chloro-4-fluorobenzoate
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Record name methyl 3-chloro-4-fluorobenzoate
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Foundational & Exploratory

Authored for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 3-chloro-4-fluorobenzoate (CAS No. 234082-35-0)

Introduction: A Key Halogenated Intermediate in Modern Synthesis

This compound is a halogenated aromatic ester that serves as a crucial building block in the landscape of pharmaceutical development and fine chemical synthesis.[1] Its structure, featuring a benzoate core substituted with both chlorine and fluorine atoms, is not a random assortment of functionalities. Instead, it represents a strategic combination designed to impart specific, desirable properties to larger, more complex molecules. The presence of these halogens can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile.[2][3][4]

For drug development professionals, intermediates like this are the foundational components for constructing novel active pharmaceutical ingredients (APIs).[1] Understanding the properties, synthesis, and reactivity of this compound is therefore paramount to leveraging its full potential in the design of next-generation therapeutics. This guide provides an in-depth technical overview, from its fundamental physicochemical properties and synthesis to its application and safe handling, grounded in the principles of synthetic organic chemistry and medicinal chemistry.

Physicochemical & Structural Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its effective and safe utilization in a laboratory or industrial setting. These properties dictate everything from storage and handling to reaction conditions and purification strategies.

PropertyValueSource(s)
CAS Number 234082-35-0[5][6][7]
Molecular Formula C₈H₆ClFO₂[5][6][8]
Molecular Weight 188.58 g/mol [5][6][8]
Appearance Off-white powder/crystals[1]
Purity Typically supplied at ≥97%[6][9]
Boiling Point ~238 °C[1]
Flash Point ~102 °C[1]
Storage Conditions Store in a dry, cool, well-ventilated area, sealed from light and moisture.[6][8][9]

Synthesis and Mechanistic Insight

The most common and direct route to this compound is through the Fisher esterification of its corresponding carboxylic acid, 3-chloro-4-fluorobenzoic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its reliability and use of readily available reagents.

The Fisher Esterification Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The key is the initial protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (typically H₂SO₄). This step is crucial as it activates the carbonyl carbon, making it significantly more electrophilic and susceptible to attack by the weak nucleophile, methanol. The subsequent proton transfers and elimination of a water molecule regenerate the catalyst and yield the final ester product.

Laboratory Synthesis Protocol

This protocol describes a robust, self-validating method for the synthesis and purification of this compound. The causality behind each step is explained to provide a deeper understanding beyond simple instruction.

Materials:

  • 3-chloro-4-fluorobenzoic acid (1.0 eq)

  • Methanol (reagent grade, ~20-30 eq, serves as reactant and solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~0.1 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-chloro-4-fluorobenzoic acid (e.g., 10.0 g) in an excess of methanol (e.g., 150 mL).

    • Causality: Using methanol as the solvent drives the reaction equilibrium towards the product side according to Le Châtelier's principle.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid to the stirring solution. An exotherm may be observed.

    • Causality: The strong acid is the catalyst required to protonate the carbonyl and activate the carboxylic acid for nucleophilic attack.

  • Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-8 hours.

    • Causality: The elevated temperature increases the reaction rate. Progress should be monitored to determine the point of completion.

  • Reaction Monitoring (Self-Validation): Periodically take a small aliquot from the reaction mixture, spot it on a Thin Layer Chromatography (TLC) plate, and elute with a suitable solvent system (e.g., 20% Ethyl Acetate in Hexanes). Visualize under a UV lamp. The reaction is complete when the starting carboxylic acid spot has disappeared and a new, higher Rf spot corresponding to the ester product is dominant.

  • Workup - Quenching and Neutralization: Cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-water. This will precipitate the crude product and dilute the methanol.

    • Causality: The ester is less soluble in water than in methanol.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.

    • Causality: The organic ester product has higher solubility in ethyl acetate than in the aqueous phase.

  • Workup - Washing: Wash the combined organic layers sequentially with:

    • Saturated NaHCO₃ solution until effervescence ceases. This neutralizes any remaining sulfuric acid and removes any unreacted 3-chloro-4-fluorobenzoic acid.

    • Water.

    • Brine. This removes the bulk of the dissolved water from the organic layer.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter to remove the drying agent.

  • Solvent Removal: Remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary to achieve high purity (e.g., ≥99%).[8]

Synthesis Workflow Diagram

Synthesis_Workflow Reactants 3-Chloro-4-fluorobenzoic Acid + Methanol (excess) Reaction Reflux (65-70°C) Monitor by TLC Reactants->Reaction 1. Mix Catalyst H₂SO₄ (cat.) Catalyst->Reaction 2. Add Workup Aqueous Workup (Quench, Extract, Wash) Reaction->Workup 3. Cool Purification Dry & Evaporate Workup->Purification 4. Organic Layer Product This compound Purification->Product 5. Isolate

Caption: Fisher Esterification workflow for this compound.

Spectral Characterization: A Predictive Analysis

Spectral DataPredicted Characteristics
¹H NMR Aromatic Region (δ 7.0-8.0 ppm): Expect three distinct signals. The fluorine and chlorine substituents will cause complex splitting patterns (doublets, doublet of doublets). The proton ortho to the ester will be the most deshielded. Methyl Ester (δ ~3.9 ppm): A sharp singlet integrating to 3H.
¹³C NMR Carbonyl Carbon (δ ~165 ppm): The ester carbonyl carbon signal. Aromatic Carbons (δ 115-165 ppm): Six signals are expected. The carbons directly bonded to fluorine and chlorine will show characteristic large C-F and smaller C-Cl coupling constants, respectively. The carbon attached to the ester group will be around 130-135 ppm. Methyl Carbon (δ ~52 ppm): The methyl group carbon.
FT-IR (cm⁻¹) C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹. C-O Stretch (Ester): A strong band in the 1200-1300 cm⁻¹ region. C-F Stretch: A strong absorption around 1200-1250 cm⁻¹. C-Cl Stretch: A band in the 700-800 cm⁻¹ region. Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.
Mass Spec. (EI) Molecular Ion (M⁺): Expect a peak at m/z = 188, with an M+2 isotope peak at m/z = 190 of approximately one-third the intensity, characteristic of a single chlorine atom. Key Fragments: Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 157/159. Loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z = 129/131.

The Strategic Role in Drug Discovery

The selection of this compound as a starting material is a deliberate choice rooted in established medicinal chemistry principles.

The "Magic Chloro" and Fluorine Advantage
  • Chlorine Substitution: The term "Magic Chloro" has been used to describe the often-dramatic improvements in biological potency and pharmacokinetic properties when a chlorine atom is introduced into a lead compound.[3] Chlorine is an electron-withdrawing group that can alter the pKa of nearby functionalities and engage in favorable halogen bonding interactions within a protein's active site. It can also block sites of metabolic oxidation, thereby increasing the drug's half-life.[3][4]

  • Fluorine Substitution: The incorporation of fluorine is a common strategy in drug design to enhance metabolic stability and membrane permeability.[2] The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes. Furthermore, fluorine's high electronegativity can modulate the electronic properties of the molecule without adding significant steric bulk.[2]

Application as a Synthetic Scaffold

This compound is a versatile scaffold. The ester group can be readily hydrolyzed back to the carboxylic acid for amide coupling reactions or reduced to a primary alcohol. The aromatic ring can undergo further substitution reactions, allowing for the construction of highly decorated molecular architectures.

Hypothetical Synthetic Pathway Diagram

The following diagram illustrates a hypothetical pathway where this compound is used as a starting point for a more complex target molecule, demonstrating its utility as a building block.

Synthetic_Application Start Methyl 3-chloro- 4-fluorobenzoate Step1 Amide Coupling (with R-NH₂) Start->Step1 1. Hydrolysis (LiOH) 2. Activation (EDC) Intermediate N-Substituted 3-chloro-4-fluorobenzamide Step1->Intermediate Step2 Suzuki Coupling (at C-Cl position) Intermediate->Step2 Target Complex Target Molecule Step2->Target

Caption: Hypothetical use of the title compound in a multi-step synthesis.

Safety, Handling, and Storage

While specific toxicological data for this exact isomer is limited, prudent laboratory practice dictates handling it with the care afforded to similar halogenated aromatic compounds.[12][13] Hazard classifications for the related isomer, methyl 4-chloro-3-fluorobenzoate, indicate potential for skin, eye, and respiratory irritation.[14]

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat should be worn.

  • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[15] Avoid dust formation.[13]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[13]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[13]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[13][15]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[13]

Handling and Storage:

  • Wash hands thoroughly after handling.[12][15]

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6]

  • The compound may be light-sensitive; store in an opaque or amber container.[9]

  • Avoid contact with strong oxidizing agents.

Conclusion

This compound (CAS No. 234082-35-0) is more than just a chemical intermediate; it is a strategically designed tool for the modern synthetic and medicinal chemist. Its dual halogenation offers a powerful combination for modulating the biological and physical properties of target molecules. A thorough understanding of its synthesis, characterization, reactivity, and safe handling procedures, as outlined in this guide, is essential for researchers aiming to leverage its full potential in the pursuit of novel chemical entities and advanced pharmaceutical agents.

References

Physical and chemical properties of Methyl 3-chloro-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 3-chloro-4-fluorobenzoate (CAS No. 234082-35-0), a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the compound's core physical and chemical properties, synthesis, reactivity, and analytical characterization. The insights herein are grounded in established chemical principles to ensure technical accuracy and practical applicability.

Introduction and Strategic Importance

This compound is a halogenated aromatic ester that serves as a versatile building block in the synthesis of complex organic molecules. Its strategic importance lies in the specific arrangement of its substituents on the benzene ring: a chloro group, a fluoro group, and a methyl ester. This unique combination of an electron-withdrawing ester group and two different halogens offers multiple reaction sites, enabling chemists to introduce diverse functionalities and construct intricate molecular architectures. Consequently, this compound is frequently utilized as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals.

The CAS number for this compound is 234082-35-0.[1][2] Its structure and properties make it an object of interest for creating novel compounds with specific biological activities or material properties.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical properties is foundational for its safe handling, storage, and application in synthesis. This compound is typically supplied as an off-white powder with a purity of 97% or higher.

Key Property Summary
PropertyValueSource(s)
CAS Number 234082-35-0[1][3]
Molecular Formula C₈H₆ClFO₂[1][3]
Molecular Weight 188.58 g/mol [1][3]
Appearance Off-white powder
Boiling Point ~238 °C at 760 mmHg[4]
Flash Point ~102.2 °C[4]
Density ~1.314 g/cm³[4]
Storage Sealed in a dry, cool, well-ventilated area[3]

The structural arrangement of substituents on the benzene ring dictates the molecule's reactivity and its spectral characteristics.

Caption: Chemical structure of this compound.

Synthesis and Reaction Pathways

Proposed Synthesis: Fischer Esterification

A common and reliable method for synthesizing this compound is the Fischer esterification of its parent carboxylic acid, 3-chloro-4-fluorobenzoic acid. This acid-catalyzed reaction with methanol offers high yields and is a staple in organic synthesis. The parent acid is commercially available.

The causality for choosing this method is its simplicity, use of inexpensive reagents (methanol and a strong acid catalyst like H₂SO₄), and straightforward workup procedure. The reaction is an equilibrium process, and to drive it towards the product (the ester), an excess of the alcohol (methanol) is typically used.

SynthesisWorkflow start 3-Chloro-4-fluorobenzoic Acid + Methanol (excess) reaction Reflux (Equilibrium Shift) start->reaction catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->reaction Catalyzes reaction workup Workup: 1. Neutralization (e.g., NaHCO₃) 2. Extraction (e.g., Ethyl Acetate) 3. Drying (e.g., Na₂SO₄) reaction->workup After completion purification Purification: Recrystallization or Column Chromatography workup->purification product This compound purification->product

Caption: Proposed workflow for the synthesis of this compound.

Core Chemical Reactivity

The reactivity of this compound is dominated by two primary sites: the ester functional group and the aromatic ring.

  • Ester Hydrolysis: The methyl ester can be hydrolyzed back to the parent carboxylic acid under either acidic or basic conditions (saponification). This allows for the temporary protection of the carboxylic acid functionality during other synthetic steps.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom is susceptible to substitution by strong nucleophiles. The reaction is activated by the presence of the electron-withdrawing ester and fluorine groups, which stabilize the intermediate Meisenheimer complex. The fluorine atom, being more electronegative, has a stronger activating effect, but the C-Cl bond is weaker and more easily broken, often making the chlorine the preferred site for substitution.

Caption: Logical flow of a Nucleophilic Aromatic Substitution (SNAr) reaction.

Experimental Protocols and Characterization

To ensure trustworthiness, protocols must be self-validating. This means including steps for monitoring reaction progress and verifying product identity and purity.

Protocol 1: Synthesis via Fischer Esterification
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-4-fluorobenzoic acid (1.0 eq) in an excess of methanol (10-20 eq).

  • Catalysis: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring solution.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting acid spot.[5]

  • Workup: After completion, cool the mixture to room temperature. Slowly pour it into a beaker of ice water and neutralize with a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.

Protocol 2: Spectroscopic Characterization

The identity and purity of the synthesized product must be confirmed using standard analytical techniques.

Table of Expected Spectroscopic Data

TechniqueExpected Characteristics
¹H NMR - Aromatic region (7.0-8.5 ppm): Three distinct signals for the aromatic protons, showing characteristic splitting patterns (doublets, doublet of doublets) due to H-H and H-F coupling.[6][7]- Methyl region (3.8-4.0 ppm): A singlet integrating to 3 protons for the -OCH₃ group.[8]
¹³C NMR - Aromatic region (110-170 ppm): Signals for the 6 aromatic carbons, with the carbon attached to fluorine showing a large C-F coupling constant. Signals for carbons attached to chlorine and the ester group will also be distinct.[6][7]- Carbonyl carbon (160-170 ppm).- Methyl carbon (50-55 ppm).[8]
IR Spectroscopy - Strong C=O stretch for the ester at ~1720-1740 cm⁻¹.- C-O stretch at ~1200-1300 cm⁻¹.- C-F and C-Cl stretches in the fingerprint region (~1000-1300 cm⁻¹ and ~600-800 cm⁻¹ respectively).
Mass Spectrometry - Molecular ion (M⁺) peak at m/z 188, with a characteristic M+2 isotope peak (~1/3 the intensity of M⁺) due to the presence of ³⁷Cl.[4][9]

Safety, Handling, and Storage

As a halogenated organic compound, this compound requires careful handling. While a specific safety data sheet (SDS) for this exact compound may vary by supplier, the hazards can be inferred from similar structures.

  • Hazards: May cause skin irritation, serious eye irritation, and respiratory tract irritation.[10][11]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[3]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile intermediate in modern organic synthesis. Its well-defined physicochemical properties and predictable reactivity allow for its strategic use in the construction of complex target molecules, particularly within the pharmaceutical industry. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to handle, utilize, and characterize this compound effectively and safely.

References

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 3-chloro-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

Methyl 3-chloro-4-fluorobenzoate is a key building block in medicinal chemistry and materials science, where its unique substitution pattern allows for the synthesis of complex molecular architectures. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 234082-35-0), covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We delve into the theoretical underpinnings of each technique, present predicted data with detailed interpretations, and outline the experimental protocols for acquiring such data. This document serves as a vital resource for researchers, enabling confident identification and utilization of this versatile chemical intermediate.

Introduction: The Significance of this compound

This compound is a halogenated aromatic ester with significant potential in the synthesis of pharmaceuticals and other high-value chemical entities. The presence of both chloro and fluoro substituents on the benzene ring, in conjunction with the methyl ester functionality, provides multiple reaction sites for further chemical modification. The fluorine atom, in particular, is a bioisostere for the hydrogen atom and can significantly modulate the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability and binding affinity.

Accurate and unambiguous characterization of this starting material is a prerequisite for any synthetic campaign. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure. This guide offers an in-depth exploration of the expected spectroscopic signatures of this compound.

Molecular Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 234082-35-0[1]

  • Molecular Formula: C₈H₆ClFO₂[1]

  • Molecular Weight: 188.58 g/mol [1]

  • Appearance: Off-white powder

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual nuclei, such as protons (¹H) and carbon-13 (¹³C).

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to the aromatic protons and the methyl ester protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chloro, fluoro, and methoxycarbonyl groups.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.10dd1HH-2
~7.95ddd1HH-6
~7.25t1HH-5
3.94s3H-OCH₃

Interpretation:

  • Aromatic Region (δ 7.0-8.5 ppm): The three aromatic protons will appear as distinct multiplets due to spin-spin coupling with each other and with the fluorine atom.

    • H-2: This proton is ortho to the ester group and will be the most deshielded, appearing at the lowest field. It will appear as a doublet of doublets (dd) due to coupling with H-6 and the fluorine at C-4.

    • H-6: This proton is ortho to the chlorine atom and will also be deshielded. It is expected to be a doublet of doublet of doublets (ddd) due to coupling with H-2, H-5, and the fluorine at C-4.

    • H-5: This proton is ortho to the fluorine atom and will appear as a triplet (t) due to coupling with H-6 and the fluorine at C-4.

  • Methyl Protons (δ ~3.9 ppm): The three protons of the methyl ester group are chemically equivalent and do not have any neighboring protons to couple with. Therefore, they will appear as a sharp singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~165.0C=O
~160.0 (d, ¹JCF ≈ 255 Hz)C-4
~133.0C-6
~131.5C-2
~128.0 (d, ²JCF ≈ 18 Hz)C-1
~122.0 (d, ²JCF ≈ 22 Hz)C-3
~117.0 (d, ³JCF ≈ 8 Hz)C-5
~52.5-OCH₃

Interpretation:

  • Carbonyl Carbon (δ ~165.0 ppm): The ester carbonyl carbon is significantly deshielded and appears at a characteristic low-field position.

  • Aromatic Carbons (δ 115-160 ppm): The six aromatic carbons will have distinct chemical shifts. The carbon directly attached to the fluorine atom (C-4) will appear as a doublet with a large one-bond coupling constant (¹JCF). The carbons ortho and meta to the fluorine will also exhibit smaller carbon-fluorine couplings (²JCF and ³JCF respectively). The carbon attached to the chlorine atom (C-3) will also be deshielded.

  • Methyl Carbon (δ ~52.5 ppm): The methyl ester carbon appears in the typical upfield region for sp³ hybridized carbons attached to an oxygen atom.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of 0-12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Apply a 30° or 45° pulse width.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0-200 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3000-3100MediumC-H stretch (aromatic)
~2960MediumC-H stretch (methyl)
~1725StrongC=O stretch (ester)
~1600, ~1480Medium-StrongC=C stretch (aromatic ring)
~1250StrongC-O stretch (ester)
~1100StrongC-F stretch
~800StrongC-Cl stretch

Interpretation:

  • C=O Stretch: A strong, sharp absorption band around 1725 cm⁻¹ is a definitive indicator of the ester carbonyl group.

  • Aromatic C=C Stretches: Absorptions in the 1480-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the benzene ring.

  • C-O Stretch: The strong band around 1250 cm⁻¹ corresponds to the stretching vibration of the C-O single bond of the ester.

  • C-H Stretches: The bands above 3000 cm⁻¹ are due to the C-H stretching vibrations of the aromatic ring, while the band around 2960 cm⁻¹ is from the methyl group.

  • C-F and C-Cl Stretches: The carbon-halogen bonds will also have characteristic stretching vibrations, typically in the fingerprint region of the spectrum (below 1500 cm⁻¹). The C-F stretch is expected around 1100 cm⁻¹, and the C-Cl stretch around 800 cm⁻¹.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Predicted Mass Spectrum Data (Electron Ionization - EI)

m/zProposed Fragment Ion
188/190[M]⁺ (Molecular Ion)
157/159[M - OCH₃]⁺
129/131[M - COOCH₃]⁺
111[C₆H₄Cl]⁺
99[C₆H₄F]⁺

Interpretation:

  • Molecular Ion Peak ([M]⁺): The peak at m/z 188 corresponds to the molecular weight of this compound. The presence of a smaller peak at m/z 190 with an intensity of approximately one-third of the m/z 188 peak is characteristic of a compound containing one chlorine atom (due to the natural abundance of the ³⁷Cl isotope).

  • Loss of a Methoxy Radical ([M - OCH₃]⁺): A common fragmentation pathway for methyl esters is the loss of a methoxy radical (•OCH₃), resulting in a fragment ion at m/z 157/159.

  • Loss of the Methoxycarbonyl Radical ([M - COOCH₃]⁺): The loss of the entire ester group as a radical leads to the formation of the 3-chloro-4-fluorophenyl cation at m/z 129/131.

  • Further Fragmentation: The aromatic ring itself can undergo further fragmentation, leading to smaller fragment ions.

Mass Spectrometry Fragmentation Pathway

G M [M]⁺˙ m/z 188/190 M_minus_OCH3 [M - •OCH₃]⁺ m/z 157/159 M->M_minus_OCH3 - •OCH₃ M_minus_COOCH3 [M - •COOCH₃]⁺ m/z 129/131 M->M_minus_COOCH3 - •COOCH₃ C6H4Cl [C₆H₄Cl]⁺ m/z 111 M_minus_COOCH3->C6H4Cl - CO

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Electron Ionization (EI) is a common method for generating fragment ions and creating a characteristic mass spectrum.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum.

Conclusion

The spectroscopic characterization of this compound provides a detailed and unambiguous confirmation of its molecular structure. The combination of NMR, IR, and MS data offers complementary information, allowing for a comprehensive understanding of this important synthetic building block. This guide provides the foundational spectroscopic knowledge and expected data to aid researchers in the confident identification and application of this compound in their synthetic endeavors. While the presented data is based on well-established spectroscopic principles and predictions, it is always recommended to acquire experimental data for definitive characterization.

References

An In-depth Technical Guide to the Reactivity Profile of Methyl 3-chloro-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Intermediate in Modern Synthesis

Methyl 3-chloro-4-fluorobenzoate (CAS No. 234082-35-0) is a polysubstituted aromatic ester that has emerged as a critical building block in the synthesis of complex organic molecules, most notably in the pharmaceutical industry.[1] Its strategic placement of chloro, fluoro, and methyl ester functionalities on the benzene ring imparts a unique and highly valuable reactivity profile. This guide provides a comprehensive exploration of the chemical behavior of this compound, offering insights into its synthesis and key transformations, thereby empowering researchers to leverage its full potential in their synthetic endeavors.

The off-white powdered solid is characterized by a molecular formula of C₈H₆ClFO₂ and a molecular weight of 188.58 g/mol .[1] Key physical properties are summarized in the table below.

PropertyValue
CAS Number 234082-35-0
Molecular Formula C₈H₆ClFO₂
Molecular Weight 188.58 g/mol
Appearance Off-white powder
Boiling Point ~238 °C
Flash Point ~102 °C

Table 1: Physicochemical Properties of this compound.[1]

This guide will delve into the core aspects of its reactivity, including its synthesis, its propensity for nucleophilic aromatic substitution, and the reactions of its ester functional group, namely hydrolysis and reduction.

I. Synthesis of this compound

The most common and industrially scalable method for the preparation of this compound is through the Fischer esterification of its corresponding carboxylic acid, 3-chloro-4-fluorobenzoic acid.

Fischer-Speier Esterification

This acid-catalyzed esterification is an equilibrium-driven process where 3-chloro-4-fluorobenzoic acid is reacted with methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2][3] To drive the equilibrium towards the product, an excess of methanol is often used, or the water generated during the reaction is removed.[3]

Mechanism of Fischer Esterification:

The reaction proceeds via a series of proton transfer and nucleophilic acyl substitution steps:

  • Protonation of the carbonyl oxygen: The carboxylic acid is activated by protonation of the carbonyl oxygen by the strong acid catalyst, making the carbonyl carbon more electrophilic.

  • Nucleophilic attack by methanol: The lone pair of electrons on the oxygen atom of methanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of water: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group.

  • Deprotonation: The protonated ester is deprotonated to yield the final methyl ester product and regenerate the acid catalyst.

Fischer_Esterification Reactants 3-Chloro-4-fluorobenzoic Acid + Methanol Protonated_Acid Protonated Carboxylic Acid Reactants->Protonated_Acid Protonation Catalyst H+ (cat.) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate Nucleophilic Attack Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Proton Transfer & Elimination of H2O Product This compound Protonated_Ester->Product Deprotonation Water Water Protonated_Ester->Water

Caption: Fischer Esterification Workflow

Experimental Protocol: Fischer Esterification of 3-chloro-4-fluorobenzoic acid

  • To a solution of 3-chloro-4-fluorobenzoic acid (1 equivalent) in methanol (10-20 equivalents), cautiously add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise with stirring.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired product.

II. Nucleophilic Aromatic Substitution (SNAr): The Cornerstone of Reactivity

The presence of three electron-withdrawing groups (Cl, F, and COOCH₃) on the benzene ring makes this compound highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction is a powerful tool for introducing a variety of functionalities onto the aromatic ring.

Mechanism of SNAr:

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

  • Addition of the nucleophile: The nucleophile attacks the carbon atom bearing a leaving group (in this case, either Cl or F), forming a tetrahedral intermediate. The aromaticity of the ring is temporarily lost.

  • Formation of the Meisenheimer complex: The negative charge of the intermediate is delocalized through resonance, with the electron-withdrawing groups playing a crucial role in stabilizing this intermediate.

  • Elimination of the leaving group: The leaving group departs, and the aromaticity of the ring is restored, yielding the substituted product.

SNAr_Mechanism Substrate This compound Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) Substrate->Meisenheimer_Complex Addition of Nucleophile Nucleophile Nu- Nucleophile->Meisenheimer_Complex Product Substituted Product Meisenheimer_Complex->Product Elimination of Leaving Group Leaving_Group Leaving Group- Meisenheimer_Complex->Leaving_Group

Caption: SNAr Addition-Elimination Mechanism

Regioselectivity in SNAr Reactions:

The regioselectivity of nucleophilic attack on this compound is governed by the nature of the leaving group and the positions of the activating groups.

  • Leaving Group Ability: In SNAr, the reactivity of halogens as leaving groups is generally F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine, making the attached carbon more electrophilic.

  • Activating Group Positions: The electron-withdrawing ester group (-COOCH₃) and the halogens themselves activate the ring towards nucleophilic attack. The positions ortho and para to the leaving group are most activated due to effective resonance stabilization of the Meisenheimer complex.

In this compound, the fluorine atom at C-4 is para to the ester group and ortho to the chlorine atom. The chlorine atom at C-3 is meta to the ester group and ortho to the fluorine atom. Given the superior leaving group ability of fluoride in SNAr and the activating effect of the para-ester group, nucleophilic substitution is expected to occur preferentially at the C-4 position, displacing the fluorine atom.

Experimental Protocol: SNAr with an Amine Nucleophile (e.g., Morpholine)

  • In a sealed reaction vessel, dissolve this compound (1 equivalent) and morpholine (1.2-1.5 equivalents) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Add a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to the reaction mixture.

  • Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

III. Reactivity of the Ester Functional Group

The methyl ester group of this compound can undergo typical ester transformations, primarily hydrolysis and reduction.

A. Hydrolysis to 3-chloro-4-fluorobenzoic acid

The ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis (saponification) is often preferred as it is generally faster and less prone to side reactions.

Mechanism of Base-Catalyzed Hydrolysis (Saponification):

  • Nucleophilic attack by hydroxide: The hydroxide ion attacks the electrophilic carbonyl carbon of the ester.

  • Formation of a tetrahedral intermediate: A tetrahedral intermediate is formed.

  • Elimination of the methoxide ion: The tetrahedral intermediate collapses, eliminating the methoxide ion, a strong base.

  • Proton transfer: The methoxide ion deprotonates the newly formed carboxylic acid, driving the reaction to completion.

  • Acidification: A final acidification step is required to protonate the carboxylate and isolate the carboxylic acid.

Experimental Protocol: Hydrolysis of this compound

  • Dissolve this compound (1 equivalent) in a mixture of methanol and water.

  • Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC until all the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidify the aqueous solution with a strong acid (e.g., concentrated HCl) until the pH is acidic, leading to the precipitation of the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry to obtain 3-chloro-4-fluorobenzoic acid.

B. Reduction to (3-chloro-4-fluorophenyl)methanol

The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).[4]

Mechanism of Reduction with LiAlH₄:

  • Nucleophilic attack by hydride: A hydride ion from LiAlH₄ attacks the carbonyl carbon of the ester.

  • Formation of a tetrahedral intermediate: A tetrahedral intermediate is formed.

  • Elimination of methoxide: The intermediate collapses, eliminating the methoxide ion to form an aldehyde.

  • Second hydride attack: The resulting aldehyde is immediately attacked by another hydride ion from LiAlH₄.

  • Formation of an alkoxide: A new tetrahedral intermediate is formed which, upon workup, gives the primary alcohol.

  • Aqueous workup: The reaction is quenched by the careful addition of water and/or acid to protonate the alkoxide and decompose the aluminum salts.

Reduction_Workflow Substrate This compound Aldehyde Aldehyde Intermediate (transient) Substrate->Aldehyde Hydride Attack & Elimination Reducer 1. LiAlH4, THF 2. H3O+ workup Reducer->Aldehyde Product (3-chloro-4-fluorophenyl)methanol Aldehyde->Product Second Hydride Attack & Workup

Caption: Reduction of Methyl Ester to Primary Alcohol

Experimental Protocol: Reduction of this compound

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (1.0-1.5 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the LiAlH₄ suspension with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by an aqueous NaOH solution, and then more water (Fieser workup).

  • Filter the resulting precipitate of aluminum salts and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.

  • Purify the product by column chromatography if necessary.

IV. Spectroscopic Characterization

  • ¹H NMR: The spectrum is expected to show a singlet for the methyl ester protons (-OCH₃) around 3.9 ppm. The aromatic region will display signals corresponding to the three protons on the benzene ring. Due to the substitution pattern, these protons will exhibit complex splitting patterns (doublets and doublet of doublets) influenced by both proton-proton and proton-fluorine coupling.

  • ¹³C NMR: The spectrum will show a signal for the carbonyl carbon around 165 ppm and the methyl carbon around 52 ppm. The six aromatic carbons will give distinct signals, with their chemical shifts influenced by the inductive and mesomeric effects of the chloro, fluoro, and ester substituents.

V. Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[7][8] It may cause skin and eye irritation.[9] Store in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.

Conclusion

This compound is a valuable and versatile synthetic intermediate with a well-defined reactivity profile. Its facile synthesis via Fischer esterification and its predictable reactivity in nucleophilic aromatic substitution reactions make it an attractive starting material for the synthesis of a wide range of target molecules. The ester functionality provides an additional handle for chemical modification through hydrolysis or reduction. A thorough understanding of its reactivity, as detailed in this guide, is essential for its effective utilization in research and development, particularly in the field of medicinal chemistry.

References

A Technical Guide to the Research Applications of Methyl 3-chloro-4-fluorobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-chloro-4-fluorobenzoate is a halogenated aromatic ester that serves as a versatile building block in the synthesis of a wide array of organic molecules with significant potential in both medicinal chemistry and materials science. The strategic placement of chloro and fluoro substituents on the benzene ring imparts unique physicochemical properties that can be exploited to fine-tune the biological activity and material characteristics of its derivatives. This in-depth technical guide explores the synthesis of this compound and delves into its burgeoning research applications, with a particular focus on its role in the development of targeted therapeutics and advanced materials. For researchers, scientists, and drug development professionals, this guide offers a comprehensive overview of the synthetic pathways, key biological targets, and material science prospects associated with this valuable chemical intermediate.

Introduction: The Strategic Importance of Halogenation in Molecular Design

The introduction of halogen atoms, particularly fluorine and chlorine, into organic scaffolds is a well-established strategy in modern medicinal chemistry and materials science.[1] Fluorine, with its high electronegativity and small atomic radius, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Chlorine, while larger, also modulates electronic properties and can participate in crucial halogen bonding interactions. The combination of these two halogens on a benzoic acid framework, as seen in this compound, creates a unique electronic environment and provides multiple reactive sites for further chemical modification. This guide will illuminate the potential of this readily accessible scaffold in pioneering new frontiers of scientific research.

Synthesis of the Core Scaffold: this compound

The primary and most direct route to this compound is through the Fischer esterification of its corresponding carboxylic acid, 3-chloro-4-fluorobenzoic acid. This classic and reliable method involves the reaction of the carboxylic acid with methanol in the presence of a strong acid catalyst.[2]

Experimental Protocol: Fischer Esterification of 3-chloro-4-fluorobenzoic acid

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 3-chloro-4-fluorobenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-chloro-4-fluorobenzoic acid in an excess of anhydrous methanol (typically 10-20 equivalents).[2]

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5 mol%) to the solution while stirring.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3]

  • Work-up: After completion of the reaction (typically several hours), cool the mixture to room temperature.

  • Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize the excess acid. Be cautious as CO₂ gas will be evolved.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether or ethyl acetate.[2]

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be further purified by distillation or column chromatography if necessary.

Self-Validation: The purity of the final product should be assessed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity. The expected molecular weight of this compound is 188.58 g/mol .[4]

Medicinal Chemistry Applications: A Scaffold for Targeted Therapies

The 3-chloro-4-fluorophenyl moiety is a recurring structural motif in a variety of biologically active compounds, demonstrating its value as a pharmacophore. Derivatives of this compound have shown promise as inhibitors of key signaling pathways implicated in cancer and inflammatory diseases.

Anticancer Agents: Targeting the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival.[5] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5] Several approved EGFR inhibitors incorporate a substituted aniline moiety, and the 3-chloro-4-fluorophenyl group has been identified as a key component in some of these potential drug candidates.[5][6]

Mechanism of Action: EGFR inhibitors typically bind to the ATP-binding site of the receptor's kinase domain, preventing the downstream signaling cascade that leads to cell proliferation and survival. The 3-chloro-4-fluorophenyl group can engage in specific interactions within this binding pocket, enhancing the inhibitor's potency and selectivity.[1]

EGFR_Pathway

Caption: Simplified EGFR signaling pathway and the point of intervention for EGFR inhibitors.

Anti-inflammatory Agents: Targeting the VLA-4 Signaling Pathway

Very Late Antigen-4 (VLA-4), also known as integrin α4β1, is a cell adhesion molecule that plays a crucial role in the recruitment of leukocytes to sites of inflammation.[7] By blocking the interaction of VLA-4 with its ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1), it is possible to inhibit the inflammatory cascade. This makes VLA-4 an attractive target for the treatment of inflammatory diseases like asthma, multiple sclerosis, and inflammatory bowel disease.[7] Benzoic acid derivatives have been explored as potent VLA-4 antagonists.[8]

Mechanism of Action: VLA-4 antagonists act by competitively binding to the ligand-binding site on VLA-4, thereby preventing the adhesion of leukocytes to the vascular endothelium and their subsequent migration into inflamed tissues. The specific substitution pattern of the benzoic acid derivative is critical for achieving high-affinity binding to the VLA-4 receptor.

VLA4_Pathway

Caption: Mechanism of VLA-4 mediated leukocyte adhesion and its inhibition by VLA-4 antagonists.

Materials Science Applications: Engineering Novel Functional Materials

The unique electronic and steric properties imparted by the chloro and fluoro substituents make this compound and its derivatives attractive building blocks for the synthesis of advanced materials, particularly liquid crystals and specialty polymers.

Liquid Crystals

The incorporation of halogen atoms, especially fluorine, into the molecular structure of liquid crystals is a widely used strategy to tune their mesomorphic and electro-optical properties.[9] The strong dipole moment of the C-F bond can significantly influence the dielectric anisotropy of the material, a key parameter for display applications.[10] The presence of both chlorine and fluorine in the 3- and 4-positions of the benzoate core can lead to materials with unique phase behaviors and switching characteristics. While specific examples utilizing this compound are still emerging, the principles of molecular design in fluorinated liquid crystals suggest its potential in creating novel mesogens.[9]

Table 1: Influence of Halogenation on Liquid Crystal Properties

PropertyEffect of Fluorine SubstitutionEffect of Chlorine Substitution
Dielectric Anisotropy Can be significantly increased or decreased depending on the position.Generally increases the dielectric anisotropy.
Mesophase Stability Can either stabilize or destabilize mesophases depending on steric factors.[11]Tends to decrease mesophase stability due to increased molecular breadth.[11]
Viscosity Generally leads to lower viscosity.[12]Can increase viscosity compared to non-halogenated analogues.
Birefringence Typically reduces birefringence.Has a smaller effect on birefringence compared to fluorine.
Specialty Polymers

Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and low dielectric constants.[13] this compound can be used as a monomer or a precursor to monomers for the synthesis of specialty polymers such as polyesters, polyamides, and polyimides.[14] The incorporation of the 3-chloro-4-fluoro-substituted aromatic ring into the polymer backbone can enhance its thermal and mechanical properties, making it suitable for applications in aerospace, electronics, and other high-performance sectors.

Polymer_Synthesis

Caption: General workflow for the synthesis of specialty polymers from this compound derivatives.

Future Outlook and Conclusion

This compound represents a valuable and underexplored building block with significant potential across multiple scientific disciplines. In medicinal chemistry, its derivatives have already shown promise as targeted inhibitors for cancer and inflammatory diseases, and further exploration of its structure-activity relationships is warranted. In materials science, the unique combination of halogen substituents offers opportunities for the rational design of novel liquid crystals and high-performance polymers with tailored properties. As synthetic methodologies continue to advance, the accessibility and versatility of this compound and its derivatives are poised to drive innovation and discovery in both academic and industrial research settings. This guide serves as a foundational resource to inspire and inform future investigations into the diverse applications of this intriguing molecule.

References

The Architectural Versatility of Methyl 3-chloro-4-fluorobenzoate: A Scaffold for Biologically Active Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Methyl 3-chloro-4-fluorobenzoate, a halogenated aromatic ester, represents a pivotal starting material in medicinal chemistry. Its unique substitution pattern—featuring both chloro and fluoro groups—imparts distinct electronic properties and metabolic stability to derivative compounds, making it a highly sought-after scaffold in the design of novel therapeutics. This guide delves into the synthetic utility and diverse biological activities of compounds derived from this versatile building block. We will explore its role in the generation of potent kinase inhibitors for oncology and novel antimicrobial agents. Through detailed synthetic schemes, mechanistic insights, and step-by-step experimental protocols, this document serves as a comprehensive resource for scientists engaged in the exploration of new chemical entities for drug discovery.

Introduction: The Strategic Importance of this compound

This compound (CAS: 234082-35-0) is a crystalline solid recognized primarily for its utility as a pharmaceutical intermediate.[1] Its structure is deceptively simple, yet the interplay of its substituents provides a powerful foundation for constructing complex, biologically active molecules.

  • The Chloro Group: Often enhances membrane permeability and can participate in crucial halogen bonding interactions within protein active sites.

  • The Fluoro Group: Located para to the chloro group, it can modulate the pKa of adjacent functionalities, improve metabolic stability by blocking potential sites of oxidation, and enhance binding affinity.

  • The Methyl Ester: Serves as a versatile chemical handle, readily converted into amides, hydrazides, or carboxylic acids, opening pathways to a vast array of derivatives.

This combination makes the 3-chloro-4-fluorophenyl moiety a privileged scaffold in modern drug design, particularly for targeting ATP-binding sites in kinases.

Synthetic Pathways: From Ester to Bioactive Core

The true potential of this compound is unlocked through its chemical transformations. The ester functionality is the primary site of initial reactions, leading to key intermediates that are further elaborated into final compounds.

Generation of Key Intermediates

Two of the most common and critical transformations are hydrolysis to the corresponding carboxylic acid and amination (via the acid or directly) to form the aniline.

  • Pathway A: Hydrolysis to 3-Chloro-4-fluorobenzoic Acid: Standard saponification using a base like sodium hydroxide followed by acidic workup readily yields the carboxylic acid. This intermediate is crucial for synthesizing amide-linked compounds, such as kinase inhibitors.

  • Pathway B: Conversion to 3-Chloro-4-fluoroaniline: This can be achieved through a multi-step process such as a Curtius or Hofmann rearrangement starting from the carboxylic acid. The resulting aniline is a cornerstone for synthesizing a different class of kinase inhibitors and other bioactive molecules.

The following diagram illustrates these fundamental synthetic routes.

G start This compound acid 3-Chloro-4-fluorobenzoic Acid start->acid  Hydrolysis (NaOH, H₃O⁺) aniline 3-Chloro-4-fluoroaniline acid->aniline Curtius or Hofmann Rearrangement amides Amide-Linked Kinase Inhibitors acid->amides Amide Coupling semicarbazones Antimicrobial Semicarbazones aniline->semicarbazones Multi-step Synthesis G aniline 3-Chloro-4-fluoroaniline (from core scaffold) reaction Nucleophilic Aromatic Substitution (SNAr) aniline->reaction quinazoline 4-Chloro-6,7-disubstituted quinazoline quinazoline->reaction product Gefitinib Analog (EGFR Inhibitor) reaction->product  Reflux in  Isopropanol

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of Methyl 3-chloro-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. This guide focuses on a specific, yet highly relevant, application: the Suzuki-Miyaura coupling of Methyl 3-chloro-4-fluorobenzoate.

The subject molecule, this compound, is an attractive building block in medicinal chemistry. The strategic placement of the chloro and fluoro substituents imparts unique electronic properties and can enhance metabolic stability in drug candidates.[2] However, the presence of an electron-withdrawing ester group and a relatively unreactive C-Cl bond presents a distinct set of challenges for achieving high-yielding coupling reactions.[2] This document provides a detailed protocol, mechanistic insights, and practical guidance for successfully employing this substrate in Suzuki-Miyaura couplings.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species.[1]

The catalytic cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of the this compound. This step forms a Pd(II) complex. The electron-deficient nature of the aryl chloride can facilitate this typically rate-limiting step.

  • Transmetalation: In this step, the organic moiety from the boronic acid (or its ester) is transferred to the palladium center. This process is crucially mediated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants & Base Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R'-B(OR)_2 PdII_Aryl_R Ar-Pd(II)L_n-R' Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Ar-R' ArylHalide This compound (Ar-X) ArylHalide->OxAdd BoronicAcid R'-B(OH)_2 ActivatedBoronate [R'-B(OH)₃]⁻ BoronicAcid->ActivatedBoronate + OH⁻ Base Base (e.g., K₃PO₄) ActivatedBoronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is designed as a robust starting point for the coupling of this compound with a variety of aryl and heteroaryl boronic acids. Due to the reduced reactivity of aryl chlorides, the choice of a suitable palladium catalyst and ligand is critical.[2] Systems employing bulky, electron-rich phosphine ligands have demonstrated particular efficacy in facilitating the oxidative addition of challenging aryl chlorides.[3]

Materials and Reagents
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or a similar bulky, electron-rich phosphine ligand (4 mol%)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1 v/v, or toluene/water 10:1 v/v)

  • Schlenk flask or microwave vial

  • Magnetic stirrer

  • Inert gas (Argon or Nitrogen) supply

  • Standard laboratory glassware for workup and purification

Reaction Setup and Execution
  • Preparation: In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 188.6 mg), the desired arylboronic acid (e.g., 1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol, 424.4 mg).

  • Catalyst Premixing: In a separate vial, briefly mix the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 4.5 mg) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 16.4 mg). Add this solid mixture to the reaction flask.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. For microwave-assisted reactions, a temperature of 120-150 °C for 15-60 minutes may be employed to accelerate the reaction.[4]

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed (typically 4-24 hours for conventional heating).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired biaryl product.

Data Presentation: Key Reaction Parameters

The success of the Suzuki-Miyaura coupling is highly dependent on the interplay of several key parameters. The following table provides a summary of recommended starting conditions and potential variations for optimization.

ParameterRecommended ConditionRationale & Considerations
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃Both are common and effective precatalysts that form the active Pd(0) species in situ.
Ligand SPhos, RuPhos, or similar Buchwald-type ligandsBulky, electron-rich phosphine ligands are crucial for facilitating the oxidative addition of electron-deficient aryl chlorides.[3][5]
Base K₃PO₄ or Cs₂CO₃Stronger, non-nucleophilic bases are often required for aryl chloride couplings to promote the formation of the reactive boronate species.[6]
Solvent System 1,4-Dioxane/Water (4:1) or Toluene/Water (10:1)A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base.[4][6]
Temperature 80-110 °C (Conventional) or 120-150 °C (Microwave)Higher temperatures are often necessary to overcome the activation energy for the C-Cl bond cleavage.[2]
Boronic Acid 1.2-1.5 equivalentsA slight excess of the boronic acid is used to drive the reaction to completion and account for potential homocoupling or protodeboronation side reactions.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inefficient catalyst activation- Deactivation of the catalyst- Insufficient reaction temperature- Ensure proper degassing to remove oxygen.- Screen alternative, more electron-rich ligands.- Increase the reaction temperature incrementally.
Protodeboronation of Boronic Acid - Presence of excess water or protic sources- Prolonged reaction times at high temperatures- Use anhydrous solvents and ensure the base is dry.- Consider using a boronic ester (e.g., pinacol ester) which can be more stable.- Monitor the reaction closely and stop it upon completion.
Homocoupling of Boronic Acid - Presence of oxygen, leading to Pd(II) species that can promote homocoupling.- Rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction.
Hydrolysis of the Methyl Ester - Use of a strongly basic aqueous solution at elevated temperatures.- Consider using a milder base such as K₂CO₃ or KF, although this may require longer reaction times or a more active catalyst system.- Minimize the amount of water in the solvent system if possible.
Dehalogenation of Starting Material - Presence of a hydrogen source and a catalyst capable of promoting hydrodehalogenation.- Ensure the absence of adventitious water or other protic impurities.- A change in ligand or solvent system may be necessary.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful method for the synthesis of valuable fluorinated biaryl compounds. While the inherent challenges of coupling an electron-deficient aryl chloride require careful consideration of the reaction conditions, the use of modern palladium catalysts with bulky, electron-rich phosphine ligands, in conjunction with appropriate bases and solvents, enables efficient and high-yielding transformations. The protocol and insights provided herein offer a solid foundation for researchers and drug development professionals to successfully employ this versatile building block in their synthetic endeavors.

References

Application Notes & Protocols: Regioselective Nucleophilic Aromatic Substitution (SNAr) of Methyl 3-chloro-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Introduction

Methyl 3-chloro-4-fluorobenzoate (CAS: 234082-35-0) is a pivotal chemical intermediate in the landscape of modern drug discovery and organic synthesis.[1] Its di-halogenated and electronically biased aromatic core makes it an exceptionally versatile scaffold for constructing complex molecular architectures found in active pharmaceutical ingredients (APIs).[1] This guide provides an in-depth exploration of the nucleophilic aromatic substitution (SNAr) reactions of this substrate. Moving beyond simple procedural lists, we will dissect the underlying chemical principles that govern its reactivity, focusing on the critical aspect of regioselectivity. The protocols and insights contained herein are designed to empower researchers, scientists, and drug development professionals to leverage this building block with precision and a deep mechanistic understanding.

Foundational Principles of the SNAr Reaction

Nucleophilic aromatic substitution is a non-intuitive reaction class; aromatic rings are electron-rich and typically undergo electrophilic, not nucleophilic, substitution.[2] However, when the ring is rendered sufficiently electron-poor by powerful electron-withdrawing groups (EWGs), it becomes susceptible to attack by nucleophiles.[3][4]

The reaction proceeds via a two-step addition-elimination mechanism.[5]

  • Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[2][3] This initial step is typically the slow, rate-determining step because it temporarily disrupts the ring's aromaticity.[5][6]

  • Elimination: The leaving group departs, taking its pair of electrons and restoring the aromaticity of the ring. This step is generally fast.[3]

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Charge Flask: 1. This compound 2. Nucleophile 3. Anhydrous Solvent (e.g., DMSO) setup->reagents base_add Add Base (e.g., K₂CO₃, DIPEA) reagents->base_add heating Heat Reaction (e.g., 80-120 °C) Monitor by TLC/LC-MS base_add->heating quench Work-up: Quench (Cool to RT, add H₂O) heating->quench extract Extraction (e.g., EtOAc, DCM) quench->extract dry Dry Organic Layer (Na₂SO₄ or MgSO₄) extract->dry concentrate Concentrate (Rotary Evaporation) dry->concentrate purify Purification (Column Chromatography or Recrystallization) concentrate->purify analyze Characterization (NMR, MS, etc.) purify->analyze end End: Pure Product analyze->end

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from Methyl 3-chloro-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-chloro-4-fluorobenzoate is a pivotal starting material in medicinal chemistry, prized for its strategically positioned functional groups that allow for sequential and regioselective modifications.[1][2] This guide provides an in-depth exploration of its application in synthesizing advanced pharmaceutical intermediates. We will delve into the mechanistic rationale and provide detailed, field-proven protocols for two critical classes of transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. These methodologies are foundational for constructing the complex molecular architectures found in modern therapeutics, particularly kinase inhibitors.

Introduction: The Strategic Value of this compound

The utility of this compound (CAS: 234082-35-0) stems from its distinct electronic and structural properties. The aromatic ring is rendered electron-deficient by the presence of three electron-withdrawing groups: a methyl ester, a chlorine atom, and a fluorine atom. This electronic profile is the cornerstone of its reactivity.

Specifically, the fluorine atom at the C4 position is highly activated for Nucleophilic Aromatic Substitution (SNAr) .[3][4][5] Its high electronegativity makes the carbon to which it is attached strongly electrophilic, and its ability to act as a good leaving group in this context allows for the facile introduction of a wide range of nucleophiles.[6] Following this initial substitution, the chlorine atom at the C3 position remains as a handle for subsequent functionalization, most commonly through Palladium-Catalyzed Cross-Coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig amination.[7][8][9] This sequential reaction capability allows for the efficient and controlled construction of complex, highly substituted aromatic systems that are common motifs in active pharmaceutical ingredients (APIs).[10][11][12]

Core Transformation I: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the primary and most efficient method for functionalizing the C4 position of this compound.

Mechanistic Rationale

The reaction proceeds via a two-step addition-elimination mechanism.[3][5]

  • Nucleophilic Addition: A nucleophile (e.g., an amine, alcohol, or thiol) attacks the electron-deficient carbon atom bonded to the fluorine. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing ester and chloro groups at the ortho and meta positions are crucial for stabilizing this anionic intermediate.

  • Elimination: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a competent leaving group in this activated system.

This pathway is energetically favored over substitution at the C3-Cl bond because the C4 position is more activated by the para-ester group, leading to excellent regioselectivity.

Protocol 1: General Synthesis of Methyl 3-chloro-4-(hetero)arylaminobenzoates

This protocol describes a robust method for the coupling of this compound with a diverse range of primary and secondary amines.

Experimental Workflow for SNAr

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Combine Reactants: - this compound - Amine (1.1 eq) - Base (e.g., K₂CO₃, 2.0 eq) - Solvent (e.g., DMSO) heat Heat Reaction (e.g., 100-120 °C) prep_reagents->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor quench Quench with H₂O monitor->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract purify Dry, Concentrate & Purify (Crystallization or Chromatography) extract->purify product Final Product: Methyl 3-chloro-4-aminobenzoate Derivative purify->product

Caption: A standard workflow for the SNAr reaction.

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., Morpholine, Aniline, etc.) (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMSO, DMF, NMP)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound, the chosen amine, and the base.

  • Add the anhydrous solvent (approx. 5-10 mL per gram of starting material).

  • Heat the reaction mixture to 100-120 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction mixture to room temperature and pour it into ice-water with stirring.

  • If a precipitate forms, collect it by filtration, wash with water, and dry under vacuum. This is often the desired product.

  • If no precipitate forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography on silica gel.

Data Presentation: Representative SNAr Reactions

Nucleophile (Amine)BaseSolventTemp (°C)Time (h)Typical Yield (%)
MorpholineK₂CO₃DMSO1206>95
AnilineK₂CO₃NMP120885-90
3-FluorobenzylamineDIPEADMF1001080-90
2-(Methylsulfonyl)ethylamineCs₂CO₃DMSO1101275-85

Core Transformation II: Palladium-Catalyzed Cross-Coupling

With the C4 position functionalized, the less reactive C3-Cl bond becomes the target for building further molecular complexity, typically through the formation of new carbon-carbon or carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

This reaction is a powerful tool for forming C-C bonds by coupling the aryl chloride with an organoboron reagent.[8][13]

Mechanistic Rationale (Catalytic Cycle): The reaction is catalyzed by a Palladium(0) species and proceeds through three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-chloride bond, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide.[13]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.[14]

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle center Pd(II) pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar-Pd(II)-Cl(L₂) pd0->pd_complex ox_add Oxidative Addition ox_add->pd_complex biaryl_pd Ar-Pd(II)-Ar'(L₂) pd_complex->biaryl_pd transmetal Transmetalation transmetal->biaryl_pd biaryl_pd->pd0 red_elim Reductive Elimination biaryl_pd->red_elim product Ar-Ar' (Product) red_elim->product aryl_chloride Ar-Cl aryl_chloride->ox_add boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[15]

Protocol 2: Synthesis of Biphenyl Intermediates

This protocol details the coupling of a Methyl 3-chloro-4-aminobenzoate derivative (from Protocol 1) with an arylboronic acid.

Materials:

  • Methyl 3-chloro-4-aminobenzoate derivative (1.0 eq)

  • Arylboronic acid or ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, or Pd(OAc)₂ with a ligand like SPhos) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄) (2.0 - 3.0 eq)

  • Degassed solvent system (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O)

Procedure:

  • In a Schlenk flask, combine the aryl chloride substrate, the arylboronic acid, the base, and the palladium catalyst/ligand.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until completion (typically 6-24 hours).

  • Cool the mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography.

Data Presentation: Representative Suzuki-Miyaura Couplings

Arylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3%)Na₂CO₃ (2 eq)Toluene/EtOH/H₂O9085-95
4-Methoxyphenylboronic acidPd(OAc)₂ (2%), SPhos (4%)K₃PO₄ (3 eq)1,4-Dioxane/H₂O10080-90
Pyridin-3-ylboronic acidPdCl₂(dppf) (3%)K₂CO₃ (2 eq)DME/H₂O8570-85
5-Formylfuran-2-boronic acidPd/C (10%)Et₃N (3 eq)Ethanol80~70[16][17]
Buchwald-Hartwig Amination

As an alternative to Suzuki coupling, the Buchwald-Hartwig amination enables the formation of a C-N bond at the C3 position, providing access to a different class of intermediates.[7][18]

Mechanistic Rationale: This palladium-catalyzed reaction couples an aryl halide with an amine in the presence of a strong base. The catalytic cycle is similar to the Suzuki coupling but involves the formation of a palladium-amido complex prior to reductive elimination to form the C-N bond.[9] The choice of a bulky, electron-rich phosphine ligand is critical for the efficiency of this transformation, especially with challenging substrates like aryl chlorides.[19][20]

Protocol 3: Synthesis of Diaminobenzoate Intermediates

This protocol describes the amination of the C3-Cl bond of a Methyl 3-chloro-4-aminobenzoate derivative.

Materials:

  • Methyl 3-chloro-4-aminobenzoate derivative (1.0 eq)

  • Amine (1.2 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Phosphine Ligand (e.g., XPhos, BINAP) (2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) (1.5 eq)

  • Anhydrous, aprotic solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • Strictly under an inert atmosphere (glovebox recommended) , add the aryl chloride, base, palladium pre-catalyst, and ligand to a dry Schlenk tube.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the tube and heat the reaction mixture to 90-110 °C.

  • Monitor the reaction until the starting material is consumed.

  • Cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Application in Targeted Therapy Synthesis

The intermediates synthesized using the protocols above are crucial building blocks for many targeted therapies, especially tyrosine kinase inhibitors (TKIs). The substituted diaminophenyl and biphenyl scaffolds are common pharmacophores in this drug class.

Conceptual Synthetic Pathway to a Kinase Inhibitor Scaffold

cluster_coupling Palladium Cross-Coupling start Methyl 3-chloro- 4-fluorobenzoate snar_product Intermediate A (3-Chloro-4-amino Derivative) start->snar_product Protocol 1: SNAr (R-NH₂) suzuki Suzuki Coupling (with R¹-B(OH)₂) snar_product->suzuki buchwald Buchwald-Hartwig (with R²-NH₂) snar_product->buchwald suzuki_product Intermediate B (Biphenyl Scaffold) suzuki->suzuki_product Protocol 2 buchwald_product Intermediate C (Diamino Scaffold) buchwald->buchwald_product Protocol 3 final_steps Further Functionalization (e.g., Amide Coupling, Ring Formation) suzuki_product->final_steps buchwald_product->final_steps api Kinase Inhibitor API final_steps->api

Caption: Strategic synthesis of advanced scaffolds from a common starting material.

Example: Synthesis of Lapatinib and Pazopanib Scaffolds

  • Lapatinib: The synthesis of Lapatinib, a TKI used in breast cancer treatment, involves the coupling of 3-chloro-4-(3-fluorobenzyloxy)aniline with a quinazoline moiety.[10][21] This key aniline intermediate can be conceptually derived via an SNAr reaction on a 1-chloro-2-fluoro-4-nitrobenzene core, showcasing the industrial relevance of this reaction type for building blocks with similar substitution patterns to our starting material.

  • Pazopanib: Pazopanib, used to treat renal cell carcinoma, is synthesized by coupling an indazole derivative with a pyrimidine intermediate.[11][12][22] The required substituted anilines and other aromatic building blocks are often prepared using the cross-coupling methodologies detailed in this guide.

Conclusion

This compound is a versatile and cost-effective platform for the synthesis of complex pharmaceutical intermediates. Its predictable reactivity allows for a programmed, regioselective functionalization sequence, beginning with Nucleophilic Aromatic Substitution at the highly activated C4-F position, followed by Palladium-Catalyzed Cross-Coupling at the C3-Cl position. The protocols and strategic insights provided herein offer a robust framework for researchers, scientists, and drug development professionals to leverage this valuable building block in the creation of novel and impactful therapeutics.

References

Application Note & Protocol: A Step-by-Step Synthesis of 4-Anilinoquinazoline-Based EGFR Inhibitors from Methyl 3-Chloro-4-Fluorobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that is a central regulator of critical cellular processes, including proliferation and survival.[1] Its aberrant activation through overexpression or mutation is a key driver in the progression of various cancers, most notably non-small-cell lung cancer (NSCLC).[2][3] Small-molecule EGFR tyrosine kinase inhibitors (TKIs) have emerged as a cornerstone of targeted cancer therapy.[2] Many of these highly effective drugs, such as Gefitinib and Erlotinib, are built upon a 4-anilinoquinazoline scaffold, which serves as a pharmacophore that reversibly competes with ATP at the kinase's catalytic domain.[4][5][6] This guide provides a detailed, step-by-step synthetic protocol for a representative 4-anilinoquinazoline EGFR inhibitor, Gefitinib, highlighting the strategic incorporation of a key building block derivable from Methyl 3-chloro-4-fluorobenzoate. We will elucidate the chemical logic behind each synthetic transformation, provide protocols for characterization, and outline methods for biological validation.

The EGFR Signaling Pathway and Mechanism of Inhibition

Ligand binding (e.g., EGF) to EGFR induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain.[4] This event triggers a cascade of downstream signaling through pathways like RAS-RAF-MAPK and PI3K/AKT, ultimately promoting cell proliferation and inhibiting apoptosis.[4][6]

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer Ligand EGF Ligand Ligand->EGFR Binds PI3K_AKT PI3K/AKT Pathway Dimer->PI3K_AKT RAS_MAPK RAS/RAF/MAPK Pathway Dimer->RAS_MAPK Inhibitor Gefitinib (EGFR Inhibitor) Inhibitor->Dimer Blocks ATP Binding ATP ATP ATP->Dimer Phosphorylates Cell_Outcomes Cell Proliferation, Survival, Metastasis PI3K_AKT->Cell_Outcomes RAS_MAPK->Cell_Outcomes Synthesis_Workflow Start_A Methyl 3-Hydroxy-4-methoxybenzoate Quinazoline_Core Quinazoline-4-one Intermediate Start_A->Quinazoline_Core Cyclization Chlorinated_Core 4-Chloroquinazoline Intermediate Quinazoline_Core->Chlorinated_Core Chlorination Coupled N-(3-chloro-4-fluorophenyl) -quinazolin-4-amine Chlorinated_Core->Coupled SNAr Coupling Start_B Methyl 3-chloro-4-fluorobenzoate Aniline 3-Chloro-4-fluoroaniline Start_B->Aniline Derivatization Aniline->Coupled Gefitinib Gefitinib (Final Product) Coupled->Gefitinib Side-chain Installation

References

Methyl 3-chloro-4-fluorobenzoate: A Key Intermediate in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the continuous pursuit of more effective and environmentally benign crop protection solutions, the strategic incorporation of halogenated synthons plays a pivotal role. Methyl 3-chloro-4-fluorobenzoate, a substituted aromatic carboxylic acid ester, has emerged as a valuable and versatile building block in the synthesis of a range of modern agrochemicals. Its unique substitution pattern, featuring both chlorine and fluorine atoms on the benzene ring, imparts distinct physicochemical properties to the final active ingredients, influencing their biological activity, selectivity, and metabolic stability. This technical guide provides an in-depth exploration of the application of this compound in agrochemical synthesis, complete with detailed protocols and an analysis of the underlying chemical principles.

The Strategic Importance of Fluorine and Chlorine in Agrochemical Design

The presence of fluorine and chlorine atoms in an agrochemical's molecular structure can significantly enhance its performance. Fluorine, being the most electronegative element, can alter the electronic properties of a molecule, influence its binding affinity to target enzymes, and increase its metabolic stability by blocking sites of oxidative metabolism. Chlorine, on the other hand, can contribute to the molecule's lipophilicity, which affects its movement and uptake within the plant, and can also play a role in its binding to the target site. The combination of these two halogens in this compound provides a unique scaffold for the development of novel herbicides and fungicides.[1]

Application in the Synthesis of Phenylamide Herbicides

One of the primary applications of this compound is in the synthesis of phenylamide herbicides. These herbicides typically function by inhibiting specific enzymes in weeds, leading to their growth inhibition and eventual death. The synthesis of these compounds often involves the formation of an amide bond between a derivative of 3-chloro-4-fluorobenzoic acid and a substituted aniline.

Synthetic Pathway Overview: From Ester to Amide

The synthetic route from this compound to a target phenylamide herbicide generally involves two key transformations:

  • Hydrolysis or Acyl Chloride Formation: The methyl ester functionality of this compound is typically converted to a more reactive species to facilitate amide bond formation. This can be achieved through:

    • Hydrolysis: Saponification of the ester using a base like sodium hydroxide to yield 3-chloro-4-fluorobenzoic acid. The resulting carboxylic acid can then be coupled with an amine using a coupling agent.

    • Acyl Chloride Formation: Direct conversion of the ester to the more reactive 3-chloro-4-fluorobenzoyl chloride by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

  • Amide Bond Formation: The activated carboxylic acid derivative (either the acid itself with a coupling agent or the acyl chloride) is then reacted with a substituted aniline to form the desired N-aryl benzamide.

Diagram of the general synthetic workflow:

G A This compound B Hydrolysis (e.g., NaOH) A->B Step 1a D Chlorination (e.g., SOCl2) A->D Step 1b C 3-Chloro-4-fluorobenzoic acid B->C F Amine Coupling (with substituted aniline) C->F E 3-Chloro-4-fluorobenzoyl chloride D->E E->F G Phenylamide Herbicide F->G Step 2

Caption: General synthetic workflow from this compound to a phenylamide herbicide.

Detailed Protocol: Synthesis of a Hypothetical Phenylamide Herbicide

The following protocol details a representative synthesis of a phenylamide herbicide, N-(2,4-difluorophenyl)-3-chloro-4-fluorobenzamide, a structure analogous to known herbicidal compounds. This protocol is based on established chemical principles for amide bond formation.

Part 1: Synthesis of 3-Chloro-4-fluorobenzoyl Chloride

Objective: To convert this compound to the more reactive acyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene

  • Rotary evaporator

  • Heating mantle and reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).

  • Add anhydrous toluene to dissolve the starting material.

  • Add a catalytic amount of anhydrous DMF (e.g., 2-3 drops).

  • Slowly add thionyl chloride (1.5 - 2.0 eq) to the solution at room temperature. The addition should be done carefully as the reaction can be exothermic.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete (disappearance of the starting material), allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 3-chloro-4-fluorobenzoyl chloride is a liquid and can be used directly in the next step without further purification.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Thionyl chloride is highly reactive with water, which would lead to its decomposition and the formation of HCl and SO₂, reducing the yield of the desired acyl chloride. Therefore, all glassware must be dry, and anhydrous solvents should be used.

  • Catalytic DMF: DMF acts as a catalyst by reacting with thionyl chloride to form the Vilsmeier reagent, which is a more potent chlorinating agent for the carboxylic acid that might be present in small amounts due to hydrolysis of the ester.

  • Reflux: Heating the reaction mixture to reflux increases the reaction rate, ensuring the complete conversion of the starting material in a reasonable timeframe.

Part 2: Synthesis of N-(2,4-Difluorophenyl)-3-chloro-4-fluorobenzamide

Objective: To form the amide bond between 3-chloro-4-fluorobenzoyl chloride and 2,4-difluoroaniline.

Materials:

  • 3-Chloro-4-fluorobenzoyl chloride (from Part 1)

  • 2,4-Difluoroaniline

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 2,4-difluoroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of the crude 3-chloro-4-fluorobenzoyl chloride (1.1 eq) in anhydrous DCM to the cooled aniline solution. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure N-(2,4-difluorophenyl)-3-chloro-4-fluorobenzamide.

Causality Behind Experimental Choices:

  • Base (Triethylamine): The reaction of the acyl chloride with the aniline produces hydrochloric acid (HCl) as a byproduct. The triethylamine acts as a base to neutralize the HCl, preventing it from protonating the starting aniline, which would render it unreactive.

  • Low Temperature Addition: The reaction is exothermic, and adding the acyl chloride at a low temperature helps to control the reaction rate and prevent the formation of side products.

  • Aqueous Work-up: The series of washes with acidic, basic, and neutral aqueous solutions is crucial for removing unreacted starting materials, the triethylamine hydrochloride salt, and other impurities, leading to a purer final product.

Quantitative Data Summary

ParameterValue
Starting Material This compound
Intermediate 3-Chloro-4-fluorobenzoyl chloride
Final Product N-(2,4-Difluorophenyl)-3-chloro-4-fluorobenzamide
Typical Overall Yield 75-85%
Purity (after purification) >98%

Conclusion

This compound is a strategically important intermediate in the synthesis of modern agrochemicals. Its unique halogen substitution pattern provides a valuable scaffold for the development of potent and selective herbicides and fungicides. The protocols outlined in this guide, based on fundamental principles of organic synthesis, provide a clear pathway for researchers and drug development professionals to utilize this versatile building block in their own synthetic endeavors. As the demand for innovative crop protection solutions continues to grow, the importance of key intermediates like this compound is set to increase.

References

Application Note and Protocol for the Hydrolysis of Methyl 3-chloro-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

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For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 3-Chloro-4-fluorobenzoic Acid

In the landscape of pharmaceutical development, the synthesis of structurally precise intermediates is paramount. 3-Chloro-4-fluorobenzoic acid is a key building block in the creation of numerous active pharmaceutical ingredients (APIs). Its halogenated phenyl ring provides a scaffold that is frequently exploited for its electronic properties and its ability to engage in specific binding interactions within biological targets. The hydrolysis of its methyl ester precursor, methyl 3-chloro-4-fluorobenzoate, is a fundamental and often critical step in the synthetic pathway. This application note provides a detailed, field-proven protocol for this conversion, emphasizing the mechanistic rationale behind the procedural choices to ensure reproducibility and high yield.

Mechanistic Underpinnings: A Tale of Two Pathways

The hydrolysis of an ester can be achieved under either acidic or basic conditions, each proceeding through a distinct mechanism.[1][2]

Base-Catalyzed Hydrolysis (Saponification): This is often the preferred method for preparative synthesis due to the irreversible nature of the reaction.[1][3] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion as the leaving group.[4] The newly formed carboxylic acid is immediately deprotonated by the strongly basic methoxide, driving the equilibrium towards the products and rendering the reaction essentially irreversible.[4][5] A final acidification step is required to protonate the carboxylate salt and yield the desired carboxylic acid.[2][4]

Acid-Catalyzed Hydrolysis: This is a reversible process, representing the reverse of Fischer esterification.[6][7] The reaction is initiated by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.[8] A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate.[9] Following a series of proton transfers, methanol is eliminated as the leaving group to yield the carboxylic acid.[7] To drive the reaction to completion, a large excess of water is typically required.[3]

For the purposes of this protocol, we will focus on the more definitive and generally higher-yielding base-catalyzed approach.

Visualizing the Transformation: Base-Catalyzed Hydrolysis

G cluster_intermediate Intermediate ester This compound tetrahedral Tetrahedral Intermediate ester->tetrahedral Nucleophilic Attack hydroxide Hydroxide Ion (OH⁻) carboxylate 3-Chloro-4-fluorobenzoate tetrahedral->carboxylate Elimination of Methoxide methanol Methanol tetrahedral->methanol acid 3-Chloro-4-fluorobenzoic Acid carboxylate->acid Protonation hcl HCl (Acidification)

Caption: Base-catalyzed hydrolysis of this compound.

Detailed Experimental Protocol: Base-Catalyzed Hydrolysis

This protocol is designed for a laboratory scale synthesis and can be scaled as needed with appropriate adjustments to equipment and reagent quantities.

Materials and Reagents:

ReagentGradeSupplier Example
This compound≥98%Sigma-Aldrich
Sodium Hydroxide (NaOH)ACS Reagent, ≥97%Fisher Scientific
Methanol (MeOH)ACS Reagent, ≥99.8%VWR Chemicals
Deionized Water (H₂O)Type II or better-
Hydrochloric Acid (HCl), concentratedACS Reagent, 37%Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS Reagent, ≥99.5%VWR Chemicals
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeFisher Scientific

Safety Precautions:

  • This compound: May cause skin and eye irritation.[10] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care, using appropriate PPE.

  • Concentrated Hydrochloric Acid: Corrosive and causes severe burns. Use only in a chemical fume hood with appropriate PPE.

  • Methanol: Flammable and toxic. Avoid inhalation and skin contact.[11]

  • General: Perform all steps in a well-ventilated chemical fume hood.[12] Ensure an eyewash station and safety shower are readily accessible.

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of this compound in 100 mL of methanol.

  • Addition of Base: While stirring, add a solution of 6.0 g of sodium hydroxide dissolved in 30 mL of deionized water to the flask.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The reaction is typically complete within 2-4 hours.[13]

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a TLC chamber with a suitable mobile phase (e.g., 7:3 hexanes:ethyl acetate). Spot the starting material and the reaction mixture on a TLC plate. The disappearance of the starting material spot indicates the completion of the reaction.

  • Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification: To the remaining aqueous solution, slowly add concentrated hydrochloric acid with stirring in an ice bath until the pH is approximately 1-2.[14] This will precipitate the 3-chloro-4-fluorobenzoic acid.

  • Isolation of Product: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any remaining salts.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. A typical yield is in the range of 90-95%.[14] The melting point of the product should be around 133-135 °C.

Analytical Characterization and Data

Reaction Parameters Summary:

ParameterValue
Starting MaterialThis compound
Product3-Chloro-4-fluorobenzoic Acid
Key ReagentsNaOH, MeOH, H₂O, HCl
Reaction Time2-4 hours
Reaction TemperatureReflux (~65-70 °C)
Typical Yield90-95%
PurificationRecrystallization (if necessary)

Analytical Monitoring:

  • Thin Layer Chromatography (TLC): A quick and effective way to monitor the reaction. The product, being more polar than the starting ester, will have a lower Rf value.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like trifluoroacetic acid) is a good starting point.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the final product. The disappearance of the methyl ester singlet at ~3.9 ppm in the ¹H NMR spectrum is a clear indicator of successful hydrolysis.

  • Melting Point: The melting point of the purified product should be sharp and consistent with the literature value (133-135 °C).

Experimental Workflow Visualization

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis dissolve Dissolve Ester in MeOH add_base Add Aqueous NaOH dissolve->add_base reflux Heat to Reflux (2-4h) add_base->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to RT monitor->cool Complete evaporate Remove MeOH (Rotovap) cool->evaporate acidify Acidify with HCl (pH 1-2) evaporate->acidify filter Vacuum Filter Product acidify->filter dry Dry in Vacuum Oven filter->dry analyze Characterize Product (NMR, MP) dry->analyze

Caption: Workflow for the hydrolysis of this compound.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining after 4 hours, an additional equivalent of NaOH can be added and the reflux continued for another 1-2 hours. Insufficient base or reaction time are the most common causes of incomplete conversion.

  • Low Yield: Ensure the pH is sufficiently acidic (pH 1-2) during the precipitation step to ensure complete protonation of the carboxylate. Washing the product with excessively large volumes of cold water can lead to some product loss due to slight solubility.

  • Product Purity: If the melting point is broad or lower than expected, or if NMR analysis shows impurities, the product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.

References

Application Note: Strategic Palladium-Catalyzed Cross-Coupling of Methyl 3-chloro-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-chloro-4-fluorobenzoate is a valuable and versatile building block in modern organic synthesis, particularly in the fields of drug discovery and materials science. Its utility stems from the presence of two distinct halogen atoms on the aromatic ring, offering the potential for sequential, site-selective functionalization. This application note provides a detailed guide for researchers on leveraging palladium-catalyzed cross-coupling reactions to selectively functionalize the C-Cl bond of this substrate while preserving the more inert C-F bond for subsequent transformations. We will explore key reaction classes, provide detailed experimental protocols, and discuss the mechanistic principles that govern the observed chemoselectivity.

Part 1: The Principle of Chemoselectivity

The success of selectively coupling at the C-3 position of this compound hinges on the differential reactivity of carbon-halogen bonds in the key step of the catalytic cycle: oxidative addition to a Palladium(0) center. The bond dissociation energies (BDEs) and, consequently, the reactivity of aryl halides in palladium-catalyzed reactions follow a well-established trend: C–I > C–Br > C–Cl >> C–F.[1][2]

This reactivity hierarchy is the cornerstone of our strategy. Under carefully controlled conditions using modern palladium catalysts, the Pd(0) complex will preferentially undergo oxidative addition into the weaker, more reactive C–Cl bond, leaving the stronger, less reactive C–F bond untouched.[1] This allows for the precise installation of a wide array of substituents at the C-3 position. The remaining C-F bond can then be targeted for functionalization under more forcing conditions or using different catalytic systems, enabling a divergent synthetic approach from a single starting material.

Caption: Chemoselective activation of the C-Cl bond over the C-F bond.

Part 2: Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds.[3] It involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex.[4] For an electron-deficient aryl chloride like this compound, the use of electron-rich and bulky phosphine ligands is crucial for achieving high efficiency.[5]

Catalytic Cycle Overview

The reaction proceeds through a well-established catalytic cycle involving three primary steps:[6][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the substrate.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium(II) center.

  • Reductive Elimination: The two organic fragments couple and are expelled from the palladium, regenerating the Pd(0) catalyst and forming the biaryl product.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-Cl pd0->pd2_complex reagents Ar-Cl transmetal_complex Ar-Pd(II)L₂-Ar' pd2_complex->transmetal_complex Transmetalation pd2_complex->transmetal_complex transmetal_complex->pd0 product Ar-Ar' transmetal_complex->product Reductive Elimination reagents->pd2_complex Oxidative Addition boronic Ar'B(OH)₂ + Base

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, PPh₃) (1.1 - 1.2 x Pd loading)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the arylboronic acid, the palladium precatalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the specified temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., Ethyl Acetate).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Table: Representative Suzuki-Miyaura Conditions
EntryCoupling PartnerPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012>90
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (2.5)K₂CO₃1,4-Dioxane10016>95
33-Thienylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃DMF9018~85
44-Acetylphenylboronic acidPdCl₂(dppf) (3)-K₂CO₃1,4-Dioxane/H₂O11012~88

Part 3: Buchwald-Hartwig Amination Protocols

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming C-N bonds.[8][9] The reaction couples an aryl halide with a primary or secondary amine.[10] Due to the relatively inert nature of aryl chlorides, this transformation often requires a strong base and specialized, bulky, electron-rich phosphine ligands to facilitate the catalytic cycle efficiently.[11][12]

Catalytic Cycle Overview

The mechanism shares similarities with other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and finally, reductive elimination to furnish the C-N bond and regenerate the catalyst.[13][14]

Buchwald_Hartwig_Cycle pd0 Pd(0)L pd2_complex Ar-Pd(II)L-Cl pd0->pd2_complex reagents Ar-Cl pd_amido Ar-Pd(II)L-NR₂ pd2_complex->pd_amido Amine Binding & Deprotonation pd2_complex->pd_amido pd_amido->pd0 product Ar-NR₂ pd_amido->product Reductive Elimination reagents->pd2_complex Oxidative Addition amine HNR₂ + Base

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol: General Procedure

Materials:

  • This compound

  • Amine (primary or secondary) (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, BrettPhos) (1.1 - 1.2 x Pd loading)

  • Strong Base (e.g., NaOt-Bu, LiHMDS, K₃PO₄) (1.5-2.5 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst, ligand, and base.

  • Add this compound and the anhydrous solvent.

  • Finally, add the amine coupling partner.

  • Seal the tube, remove it from the glovebox, and place it in a preheated oil bath or heating block at the specified temperature (typically 90-120 °C).

  • Stir vigorously for the required time, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., CH₂Cl₂) and quench carefully with water.

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography.

Data Table: Representative Buchwald-Hartwig Conditions
EntryCoupling PartnerPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
1MorpholinePd₂(dba)₃ (2)BrettPhos (4)NaOt-BuToluene11016>95
2AnilinePd(OAc)₂ (2)Xantphos (3)Cs₂CO₃1,4-Dioxane12024~85
3BenzylaminePd₂(dba)₃ (1.5)BINAP (3.5)LiHMDSToluene10018~90
4IndolePd(OAc)₂ (3)XPhos (6)K₃PO₄1,4-Dioxane11020~80

Part 4: Sonogashira and Heck Coupling Considerations

Sonogashira Coupling

The Sonogashira reaction couples terminal alkynes with aryl halides to form arylalkynes.[15] The reaction is typically catalyzed by palladium and co-catalyzed by a copper(I) salt, although copper-free methods have been developed.[16] Coupling with aryl chlorides is challenging and often requires elevated temperatures and specialized ligand systems.[15][17]

  • Typical Conditions: PdCl₂(PPh₃)₂ (2-5 mol%), CuI (3-10 mol%), a base like Et₃N or i-Pr₂NH (which can also serve as the solvent), and temperatures ranging from 60-100 °C. Microwave irradiation can significantly accelerate the reaction.[17]

Heck Reaction

The Heck reaction forms a substituted alkene by coupling the aryl halide with an alkene in the presence of a base.[18] The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[18] While effective for aryl bromides and iodides, the use of aryl chlorides like our substrate is more demanding and may require higher catalyst loadings or more active catalyst systems.[19]

  • Typical Conditions: Pd(OAc)₂ (2-5 mol%), a phosphine ligand (e.g., P(o-tol)₃) or phosphine-free conditions, a base like Et₃N or K₂CO₃, and a polar aprotic solvent like DMF or NMP at temperatures of 100-140 °C.[20]

Conclusion

This compound is a highly effective substrate for selective palladium-catalyzed cross-coupling reactions. By carefully selecting the catalyst system, ligand, base, and solvent, researchers can achieve high yields for Suzuki-Miyaura and Buchwald-Hartwig reactions at the C-Cl position. The preserved C-F bond provides a valuable synthetic handle for further molecular diversification. The protocols and data provided herein serve as a robust starting point for the synthesis of complex molecules for pharmaceutical and materials science applications.

References

Application Note: A Scalable and Robust Protocol for the Synthesis of Methyl 3-chloro-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Key Building Block

Methyl 3-chloro-4-fluorobenzoate is a critical chemical intermediate whose halogenated aromatic structure serves as a versatile scaffold in organic synthesis. Its primary utility is as a foundational building block in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals.[1] The precise arrangement of the chloro, fluoro, and methyl ester groups on the benzene ring allows for targeted modifications, making it invaluable for developing novel compounds with specific biological activities.[1]

The growing demand for this intermediate necessitates a scalable, efficient, and reproducible synthesis protocol that does not compromise on purity. This application note provides a comprehensive, field-proven two-step method for the large-scale synthesis of this compound, starting from the readily available 3-Chloro-4-fluorobenzoic acid. The protocol emphasizes not only the procedural steps but also the underlying chemical principles and critical safety considerations, ensuring a self-validating and reliable process for researchers and drug development professionals.

Synthesis Overview: A Two-Step Conversion

The selected synthetic route involves a classic and highly efficient two-step process:

  • Activation of the Carboxylic Acid: 3-Chloro-4-fluorobenzoic acid is converted to its more reactive acid chloride derivative, 3-chloro-4-fluorobenzoyl chloride, using thionyl chloride (SOCl₂).

  • Esterification: The resulting acid chloride is then reacted with methanol to yield the desired product, this compound.

This method is superior for large-scale applications compared to direct Fischer esterification because the formation of the acid chloride is an irreversible reaction that goes to completion. The byproducts of the first step, hydrogen chloride (HCl) and sulfur dioxide (SO₂), are gaseous and easily removed, driving the equilibrium forward.[2]

Physicochemical Data and Reagent Properties

A thorough understanding of the properties of all materials is fundamental to safe and effective execution.

Compound CAS No. Formula MW ( g/mol ) Melting Point (°C) Boiling Point (°C) Appearance
3-Chloro-4-fluorobenzoic acid403-16-7C₇H₄ClFO₂174.56136-138~285White crystalline powder
Thionyl chloride7719-09-7SOCl₂118.97-104.576Colorless to yellow fuming liquid
Methanol67-56-1CH₄O32.04-97.664.7Clear, colorless liquid
This compound 234082-35-0 C₈H₆ClFO₂ 188.58 ~61 ~238 Off-white powder/solid

Data compiled from sources.[1][3][4][5][6][7]

Detailed Synthesis Protocol

This protocol is designed for a laboratory scale that is readily adaptable to larger production batches.

PART A: Synthesis of 3-Chloro-4-fluorobenzoyl Chloride (Intermediate)

Causality: The carboxylic acid is converted to an acid chloride because the latter is significantly more electrophilic and reactive towards nucleophiles like methanol. Thionyl chloride is the reagent of choice as its byproducts are gases, which simplifies purification.[2] A catalytic amount of N,N-Dimethylformamide (DMF) is used to accelerate the reaction via the formation of a Vilsmeier intermediate.

Materials:

  • 3-Chloro-4-fluorobenzoic acid: 100 g (0.573 mol)

  • Thionyl chloride (SOCl₂): 102 g (68.2 mL, 0.859 mol, 1.5 eq)

  • N,N-Dimethylformamide (DMF): 1-2 mL (catalytic)

  • Toluene (or other suitable high-boiling solvent): 250 mL

Procedure:

  • Setup: Assemble a 1 L round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a gas trap (e.g., a bubbler containing a sodium hydroxide solution to neutralize HCl and SO₂). Ensure the entire apparatus is dry, as thionyl chloride reacts violently with water.[3][8]

  • Charging the Reactor: Charge the flask with 3-Chloro-4-fluorobenzoic acid (100 g) and toluene (250 mL). Begin stirring to form a slurry.

  • Catalyst Addition: Add the catalytic DMF (1-2 mL) to the slurry.

  • Reagent Addition: Slowly add the thionyl chloride (68.2 mL) to the flask at room temperature over 30 minutes using a dropping funnel. The reaction is endothermic initially but can become exothermic, and gas evolution will be observed.

  • Reaction: Heat the mixture to a gentle reflux (approx. 80-90°C) and maintain for 2-4 hours. The reaction's progress can be monitored by the cessation of gas evolution and the dissolution of the solid starting material.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and the solvent by distillation under reduced pressure. The resulting crude 3-chloro-4-fluorobenzoyl chloride is a liquid and can be used directly in the next step without further purification.

PART B: Synthesis of this compound (Final Product)

Causality: This step is a nucleophilic acyl substitution where the methanol acts as the nucleophile, attacking the carbonyl carbon of the highly reactive acid chloride. The reaction is typically fast and exothermic.

Materials:

  • Crude 3-chloro-4-fluorobenzoyl chloride (from Part A, ~0.573 mol)

  • Methanol (anhydrous): 200 mL (a large excess to act as both reagent and solvent)

  • Dichloromethane (DCM) or Ethyl Acetate: 300 mL for extraction

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a 1 L flask equipped with a stirrer and a dropping funnel, add the anhydrous methanol (200 mL) and cool the flask in an ice bath to 0-5°C.

  • Reagent Addition: Slowly add the crude 3-chloro-4-fluorobenzoyl chloride from Part A to the cold methanol over 30-45 minutes. Maintain the internal temperature below 20°C to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion. Monitor progress using Thin Layer Chromatography (TLC).

  • Quenching & Extraction:

    • Slowly pour the reaction mixture into 500 mL of cold water.

    • Extract the aqueous mixture with DCM or ethyl acetate (2 x 150 mL).

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layer sequentially with saturated NaHCO₃ solution (2 x 100 mL) to neutralize any remaining HCl and unreacted acid chloride. Caution: CO₂ evolution may cause pressure buildup.

    • Wash with brine (1 x 100 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

PART C: Purification

Causality: The crude product may contain minor impurities. Recrystallization is an effective method for purifying solid compounds to achieve the high purity (>97%) required for pharmaceutical applications.

Procedure:

  • The crude this compound is typically an off-white solid.

  • Dissolve the crude solid in a minimum amount of a hot solvent system, such as ethanol/water or hexanes/ethyl acetate.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Expected Yield: 85-95%.

  • Expected Purity: >97% (as determined by GC or HPLC).

Process Workflow Diagram

Synthesis_Workflow A 3-Chloro-4-fluorobenzoic Acid R1 Step 1: Acid Chloride Formation - Toluene, cat. DMF - Reflux, 2-4h A->R1 B Thionyl Chloride (SOCl₂) B->R1 C Methanol (MeOH) R2 Step 2: Esterification - 0°C to RT - 1-2h C->R2 W1 Vacuum Distillation (Remove excess SOCl₂/Solvent) R1->W1 W2 Workup: 1. Quench (H₂O) 2. Extract (DCM) 3. Wash (NaHCO₃, Brine) 4. Dry (Na₂SO₄) R2->W2 I1 Crude 3-Chloro-4-fluorobenzoyl Chloride I1->R2 P1 Crude this compound W4 Purification (Recrystallization) P1->W4 P2 Purified Product (>97%) W1->I1 W3 Solvent Removal (Rotary Evaporation) W2->W3 W3->P1 W4->P2

Caption: Workflow for the synthesis of this compound.

Safety and Hazard Management

Strict adherence to safety protocols is mandatory due to the hazardous nature of the reagents.

  • Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and a lachrymator. It reacts violently with water to release toxic gases (HCl, SO₂).[3][8][9]

    • Handling: Must be handled in a well-ventilated fume hood.[10][11]

    • PPE: Wear a full face shield, chemical-resistant gloves (neoprene or PVC), and a lab coat.[3][9][10] An air-purifying respirator with acid gas cartridges is recommended for any open transfers.[3]

    • Spills: Neutralize spills with an inert absorbent material like sand or sodium carbonate. Do NOT use water.[8][11]

  • General Precautions:

    • Ensure all glassware is thoroughly dried before use to prevent violent reactions with thionyl chloride.

    • An emergency shower and eyewash station must be readily accessible.[10]

    • Avoid inhalation of vapors and skin contact with all chemicals.[12][13]

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • High-Performance Liquid Chromatography (HPLC): To determine the final purity with high accuracy.[14]

References

Troubleshooting & Optimization

Common side products in the synthesis of Methyl 3-chloro-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-chloro-4-fluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we will address common challenges and questions related to side product formation during its synthesis, providing in-depth, field-proven insights to help you troubleshoot and optimize your experimental outcomes.

Synthesis Overview: The Fischer-Speier Esterification Approach

The most prevalent and straightforward method for synthesizing this compound is the Fischer-Speier esterification of its corresponding carboxylic acid. This reaction involves treating 3-chloro-4-fluorobenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2][3] The reaction is an equilibrium process, and understanding this is key to minimizing side products and maximizing yield.

The overall quality of the final product is also highly dependent on the purity of the starting material, 3-chloro-4-fluorobenzoic acid. Impurities from the synthesis of this acid, for instance, from the oxidation of 3-chloro-4-fluorotoluene, can be carried through to the final ester product.

Troubleshooting Guide & FAQs

This section is structured as a series of questions and answers to directly address specific issues you may encounter during your experiments.

Q1: My reaction seems to have stalled, and I have a significant amount of unreacted starting material. What's going on and how can I fix it?

A1: The primary "side product" in this synthesis is often the unreacted starting material, 3-chloro-4-fluorobenzoic acid. This is due to the reversible nature of the Fischer-Speier esterification.[1][3][4] The reaction reaches an equilibrium that may not favor complete conversion to the ester.

Causality: The reaction between the carboxylic acid and alcohol produces an ester and water. The reverse reaction, the acid-catalyzed hydrolysis of the ester, is also occurring in the reaction flask. To achieve a high yield of the ester, the equilibrium must be shifted towards the products.

Troubleshooting Steps:

  • Use an Excess of Alcohol: A common strategy is to use a large excess of methanol.[1][5] This not only acts as the reagent but also as the solvent, and its high concentration, according to Le Chatelier's principle, drives the equilibrium towards the formation of the methyl ester.

  • Remove Water as it Forms: The removal of water, a product of the reaction, is a highly effective way to drive the reaction to completion.[2][5] This can be achieved by:

    • Dean-Stark Apparatus: If using a solvent like toluene, a Dean-Stark trap can be used to azeotropically remove water.

    • Drying Agents: The inclusion of a drying agent like molecular sieves in the reaction mixture can sequester the water as it is formed.[1]

  • Catalyst Choice and Concentration: Ensure you are using a sufficient amount of a strong acid catalyst like H₂SO₄. The catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to attack by the alcohol.[2][3]

Q2: I've purified my product, but I'm seeing unexpected peaks in my analysis. Could they be from my starting material?

A2: Yes, impurities present in the initial 3-chloro-4-fluorobenzoic acid are a very common source of contamination in the final product. The esterification process will typically not remove these pre-existing impurities.

Common Starting Material Impurities:

  • Isomeric Acids: Depending on the synthetic route to 3-chloro-4-fluorobenzoic acid, positional isomers such as 4-chloro-3-fluorobenzoic acid might be present. These will be esterified along with the desired acid, leading to isomeric ester impurities (e.g., Methyl 4-chloro-3-fluorobenzoate) that can be difficult to separate.[6]

  • Precursors from Synthesis: If the acid was synthesized by the oxidation of 3-chloro-4-fluorotoluene, incomplete oxidation could result in the presence of the starting toluene or intermediate aldehydes.

Preventative Measures:

  • High-Purity Starting Materials: Always start with the highest purity 3-chloro-4-fluorobenzoic acid available.

  • Analysis of Starting Material: It is good practice to analyze the starting carboxylic acid by techniques like HPLC or GC-MS before beginning the synthesis to identify any potential impurities.

Q3: Is it possible for the chloro or fluoro groups on the aromatic ring to react under the esterification conditions?

A3: Under typical Fischer-Speier esterification conditions (refluxing methanol with an acid catalyst), the chloro and fluoro substituents on the aromatic ring are generally stable and unreactive. Aromatic C-Cl and C-F bonds are strong, and the conditions are not harsh enough to promote nucleophilic aromatic substitution or other side reactions involving these halogens. Halogens are deactivating groups in electrophilic aromatic substitution, which is not the mechanism at play here.[7][8]

However, it is important to avoid excessively high temperatures or unusually strong and reactive catalysts that are not standard for this transformation, as this could potentially lead to unforeseen degradation pathways.

Q4: Can side products arise from the methanol or the acid catalyst?

A4: While less common as product contaminants, side reactions involving the reagents can occur.

  • Dimethyl Ether Formation: In the presence of a strong acid like sulfuric acid and at elevated temperatures, methanol can undergo dehydration to form dimethyl ether.

    2 CH₃OH --(H₂SO₄, Δ)--> CH₃OCH₃ + H₂O

    Due to its low boiling point (-24 °C), dimethyl ether is highly volatile and is typically removed from the reaction mixture during the reaction or subsequent workup and will not be present in the final, purified product.

  • Sulfonation: While highly unlikely under these conditions, using a large excess of concentrated sulfuric acid at high temperatures could theoretically lead to sulfonation of the aromatic ring. Standard catalytic amounts will not cause this.

Q5: After my workup, I notice my product yield decreasing over time, and the starting carboxylic acid seems to be reappearing. What is happening?

A5: This indicates that your product, this compound, is hydrolyzing back to 3-chloro-4-fluorobenzoic acid. This is the reverse of the Fischer esterification reaction and is catalyzed by the presence of acid and water.

Prevention and Troubleshooting:

  • Thorough Workup: During the workup procedure, it is crucial to neutralize the acid catalyst completely. This is often done by washing the organic layer with a basic solution, such as saturated sodium bicarbonate (NaHCO₃), until no more CO₂ evolution is observed.[5]

  • Drying the Product: Ensure the final product is thoroughly dried to remove any residual water. This is typically achieved by using a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) on the organic solution before solvent evaporation.

  • Proper Storage: Store the purified ester in a tightly sealed container in a cool, dry place to protect it from atmospheric moisture.

Visualization of Reaction and Impurity Pathways

The following diagrams illustrate the key chemical transformations and potential sources of side products.

Fischer_Esterification cluster_reactants Reactants cluster_products Products Acid 3-Chloro-4-fluorobenzoic Acid Equilibrium Acid->Equilibrium Alcohol Methanol (excess) Alcohol->Equilibrium Ester This compound Water Water Water->Equilibrium Hydrolysis (reverse reaction) Catalyst H₂SO₄ (catalyst) Catalyst->Equilibrium Protonates Acid Equilibrium->Ester Equilibrium->Water Impurity_Sources cluster_synthesis_acid Synthesis of Starting Acid cluster_synthesis_ester Esterification Step cluster_impurities Common Side Products / Impurities Precursor e.g., 3-Chloro-4-fluorotoluene Oxidation Oxidation Precursor->Oxidation IsomericPrecursor Isomeric Precursors IsomericPrecursor->Oxidation Acid 3-Chloro-4-fluorobenzoic Acid Oxidation->Acid IsomericAcid Isomeric Acid Impurity Oxidation->IsomericAcid Acid_input Impure Acid (from above) Acid->Acid_input IsomericAcid->Acid_input Methanol Methanol Esterification Fischer Esterification Methanol->Esterification Acid_input->Esterification FinalProduct Crude Product Esterification->FinalProduct UnreactedAcid Unreacted Starting Acid FinalProduct->UnreactedAcid IsomericEster Isomeric Ester FinalProduct->IsomericEster HydrolysisProduct Hydrolyzed Acid FinalProduct->HydrolysisProduct + H₂O, H⁺

References

Technical Support Center: Optimizing Suzuki Coupling with Methyl 3-chloro-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with the challenging substrate, Methyl 3-chloro-4-fluorobenzoate. As an electron-deficient aryl chloride, this substrate presents unique hurdles that require careful consideration of reaction parameters to achieve high yields and purity. This document provides in-depth troubleshooting advice and optimization strategies based on established mechanistic principles and field-proven protocols.

Understanding the Core Challenge: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. It proceeds through a well-defined catalytic cycle involving a palladium catalyst.[1][2][3] Understanding these fundamental steps is critical for diagnosing and resolving experimental issues. The three key stages are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Cl in this case) of the electrophile, forming a Pd(II) complex. This is often the rate-determining step, especially for less reactive aryl chlorides.[3]

  • Transmetalation: The organic group from the organoboron species (e.g., a boronic acid) is transferred to the Pd(II) complex. This step requires activation by a base.[4][5][6][7]

  • Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_oxidative R¹-Pd(II)L₂-X pd0->pd2_oxidative Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_oxidative->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-R² (Product) pd2_trans->product aryl_halide R¹-X (this compound) aryl_halide->pd2_oxidative boronic_acid R²-B(OR)₂ + Base boronic_acid->pd2_trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered when coupling this compound.

Q1: My reaction shows low to no conversion of the starting material. What are the primary causes?

A1: Failure to initiate the catalytic cycle is the most common reason for a stalled reaction. The C-Cl bond in your substrate is strong and requires a highly active catalyst for efficient oxidative addition.

  • Cause 1: Inactive Catalyst System. Traditional catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides.[8] You need a more robust system.

    • Solution: Employ a catalyst system known for activating aryl chlorides. This typically involves a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) paired with a bulky, electron-rich phosphine ligand.[4][9][10][11] Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are excellent choices.[4][12] Using stable, commercially available precatalysts (e.g., XPhos Pd G3) can also ensure the efficient generation of the active Pd(0) species.[13][9][14]

  • Cause 2: Oxygen Contamination. The active Pd(0) catalyst is sensitive to oxygen, which can oxidize it to an inactive state or promote unwanted side reactions like boronic acid homocoupling.[13][14]

    • Solution: Ensure all reaction components are rigorously degassed. The solvent should be sparged with an inert gas (Argon or Nitrogen) for at least 15-30 minutes.[15] The reaction vessel should be purged by evacuating and backfilling with inert gas multiple times before adding the catalyst.[14][15]

  • Cause 3: Poor Reagent Solubility. If the base or boronic acid is not sufficiently soluble in the reaction medium, the crucial transmetalation step will be hindered.[15]

    • Solution: Choose a solvent system that solubilizes all components. A mixture of an organic solvent (e.g., Dioxane, Toluene, 2-MeTHF) with water is common, as water helps dissolve many inorganic bases.[13] If ester hydrolysis is a concern, switch to a polar aprotic solvent like DMF or DMAc with an appropriate anhydrous base.[11][16]

Q2: I am observing a significant amount of a symmetrical biaryl byproduct derived from my boronic acid. What is this, and how can I prevent it?

A2: You are observing boronic acid homocoupling , a common side reaction where two molecules of the boronic acid couple to form a symmetrical biaryl (R²-R²).[17]

  • Cause: Homocoupling is primarily caused by the presence of Pd(II) species in the absence of the aryl halide or by oxidation from dissolved oxygen.[13][18][19] If you use a Pd(II) precatalyst like Pd(OAc)₂, it can react with the boronic acid before being fully reduced to the active Pd(0) state.[19]

    • Solution 1 - Rigorous Degassing: The most effective way to prevent homocoupling is to meticulously remove all oxygen from the reaction mixture before adding the catalyst.[15][19]

    • Solution 2 - Control Catalyst Addition: Add the palladium catalyst last, after all other reagents are mixed and the system is fully inert.

    • Solution 3 - Use a Pd(0) Source: Using a Pd(0) source like Pd₂(dba)₃ or a modern precatalyst that generates Pd(0) cleanly can minimize the amount of reactive Pd(II) available for homocoupling.[20]

Q3: My desired product is contaminated with a byproduct where the boronic acid group has been replaced by a hydrogen atom. What is happening?

A3: This side reaction is protodeboronation , the protonolysis of the C-B bond.[21] It is a frequent issue, especially with electron-deficient boronic acids.

  • Cause: Protodeboronation is often promoted by excess water, high temperatures, and strongly basic conditions.[13][15][21] The reaction pH and the specific structure of the boronic acid play a significant role in its stability.[21]

    • Solution 1 - Use Milder Bases: Strong bases like NaOH or KOH can accelerate protodeboronation. Switch to milder, non-hydroxide bases such as K₃PO₄ or Cs₂CO₃.[6]

    • Solution 2 - Minimize Water: While some water is often necessary to dissolve the base, using a large excess can be detrimental. Try reducing the water content or switching to an anhydrous system (e.g., K₃PO₄ in dry dioxane or toluene).[15]

    • Solution 3 - Use Boronic Esters: Converting the boronic acid to a more stable derivative, like a pinacol (BPin) or MIDA boronate ester, can protect it from protodeboronation.[13][21][22] These esters slowly hydrolyze under the reaction conditions to release the boronic acid, keeping its standing concentration low and minimizing side reactions.[21]

Q4: My starting material, this compound, is being consumed, but I am isolating the dehalogenated product (Methyl 4-fluorobenzoate). Why?

A4: This is a dehalogenation side reaction. After the initial oxidative addition step, the resulting Ar-Pd(II)-Cl complex can react with a hydride source in the mixture, leading to reductive elimination of the dehalogenated arene instead of the desired cross-coupled product.[13]

  • Cause: The source of the hydride can be trace impurities, the solvent (especially alcohols or THF under certain conditions), or the base itself.

    • Solution: Ensure you are using high-purity, anhydrous solvents. If you suspect the solvent is the issue, screen alternatives. Optimizing the ligand can also help, as a ligand that promotes rapid transmetalation and reductive elimination will favor the desired product pathway over dehalogenation.

Q5: The methyl ester group on my substrate is being hydrolyzed to a carboxylic acid. How do I prevent this?

A5: This is a classic compatibility issue. The basic, often aqueous, conditions required for the Suzuki coupling are also ideal for ester saponification.[16]

  • Cause: The use of strong, nucleophilic bases like NaOH, KOH, or even aqueous Na₂CO₃/K₂CO₃ at elevated temperatures will hydrolyze the ester.

    • Solution: The most effective solution is to switch to a non-nucleophilic, anhydrous base. Finely powdered, anhydrous potassium phosphate (K₃PO₄) is an excellent choice.[14] Potassium fluoride (KF) can also be used, though it sometimes leads to slower reaction rates.[4][16] Pair this base with an anhydrous solvent like dioxane, toluene, or DMF.

Workflow for Troubleshooting a Failed Reaction

When a reaction fails, a systematic approach is key. Use this workflow to diagnose the issue.

Troubleshooting_Workflow start Reaction Failed (Low/No Yield) check_conversion Analyze Crude Reaction: Any Conversion of Starting Material? start->check_conversion no_conversion No Conversion check_conversion->no_conversion No conversion Yes, Conversion Occurred check_conversion->conversion Yes check_catalyst Is the Catalyst System Active for Aryl Chlorides? (e.g., Pd/Buchwald Ligand) no_conversion->check_catalyst check_degassing Was the System Thoroughly Degassed? check_catalyst->check_degassing Yes optimize_catalyst Action: Switch to a more active catalyst/ligand system. (e.g., SPhos, XPhos, NHC) check_catalyst->optimize_catalyst No check_temp Is the Temperature Sufficient? check_degassing->check_temp Yes improve_degassing Action: Improve degassing protocol. (Sparge solvent, multiple purge cycles) check_degassing->improve_degassing No increase_temp Action: Increase reaction temperature incrementally. check_temp->increase_temp No identify_byproducts Identify Major Byproducts (LCMS/GCMS/NMR) conversion->identify_byproducts homocoupling Homocoupling (R²-R²) identify_byproducts->homocoupling protodeboronation Protodeboronation (R²-H) identify_byproducts->protodeboronation hydrolysis Ester Hydrolysis identify_byproducts->hydrolysis solve_homocoupling Action: Rigorous degassing. Use Pd(0) precatalyst. homocoupling->solve_homocoupling solve_proto Action: Use anhydrous base (K₃PO₄). Minimize water. Use boronic ester. protodeboronation->solve_proto solve_hydrolysis Action: Use anhydrous, non-nucleophilic base (K₃PO₄, KF) in dry solvent. hydrolysis->solve_hydrolysis

Caption: A logical workflow for troubleshooting common Suzuki coupling issues.

Optimization of Reaction Conditions

Systematic optimization is crucial for maximizing yield and minimizing impurities. Below are tables summarizing key components to screen.

Table 1: Recommended Catalyst Systems for Aryl Chlorides
Palladium SourceLigandPrecatalyst ExampleKey Characteristics
Pd(OAc)₂ or Pd₂(dba)₃SPhosSPhos Pd G3/G4Excellent for electron-rich and -neutral aryl chlorides; highly active.
Pd(OAc)₂ or Pd₂(dba)₃XPhosXPhos Pd G3/G4Very general and robust ligand for a wide range of aryl chlorides.
Pd(OAc)₂P(t-Bu)₃-A simple but effective bulky, electron-rich phosphine.[4]
PdCl₂(IMes)₂IMes (NHC)PEPPSI-IMesN-Heterocyclic Carbene (NHC) systems are highly active and thermally stable.[4]
Table 2: Comparison of Common Bases
BaseStrengthSolubilityKey Considerations
K₃PO₄StrongModerate in H₂O, low in organicsExcellent non-nucleophilic choice to prevent ester hydrolysis. Use anhydrous and finely powdered.[6]
Cs₂CO₃StrongHigh in H₂OVery effective but more expensive. Can still cause hydrolysis at high temperatures.
K₂CO₃ModerateHigh in H₂OA standard, cost-effective choice but will likely cause ester hydrolysis.[6]
KFWeakModerate in H₂OGood for base-sensitive substrates, but may result in slower reaction rates.[4][16]
Table 3: Solvent Selection Guide
Solvent SystemPolarityBoiling Point (°C)Notes
Dioxane / H₂OPolar~101Standard choice, but dioxane is a peroxide former and has toxicity concerns.[13]
Toluene / H₂ONonpolar~111Good for higher temperatures; phase separation can be distinct.
2-MeTHF / H₂OModerately Polar~80Greener alternative to THF/Dioxane; good solubility for many organics.[13]
DMF or DMAcPolar Aprotic153 / 165Use when high solubility is needed, especially with an anhydrous base like K₃PO₄.[13][11]
General Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound.

1. Reagent Preparation:

  • This compound (1.0 equiv)

  • Arylboronic Acid or Ester (1.2–1.5 equiv)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv, finely powdered and dried)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%)

  • Degassed Solvent (e.g., Dioxane or Toluene, ~0.1–0.5 M concentration)

2. Reaction Setup:

  • To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the this compound, the arylboronic acid, and the powdered base.[14]

  • Seal the vessel with a rubber septum.

  • Evacuate the vessel under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[15]

3. Catalyst and Solvent Addition:

  • Under a positive pressure of inert gas, add the palladium precatalyst to the reaction vessel.

  • Using a syringe, add the degassed solvent to the mixture.

4. Reaction Execution:

  • Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (a good starting point is 80–110 °C).

  • Stir the reaction vigorously for the intended duration (typically 4–24 hours).

  • Monitor the reaction's progress by taking small aliquots (via syringe) and analyzing by TLC, GC-MS, or LC-MS.[14][15]

5. Workup and Purification:

  • Once the reaction is complete (indicated by the consumption of the limiting starting material), cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, then wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[15]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by flash column chromatography on silica gel to isolate the final product.[1][15]

References

Preventing decomposition of Methyl 3-chloro-4-fluorobenzoate during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 3-chloro-4-fluorobenzoate

Welcome to the technical support center for this compound (CAS 234082-35-0). This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate in their synthetic workflows.[1][2][3][4][5] As a halogenated aromatic ester, this compound offers unique reactivity but also presents specific stability challenges. This document provides in-depth troubleshooting advice and validated protocols to help you prevent its decomposition and maximize your reaction yields.

Frequently Asked Questions (FAQs) on Stability & Decomposition

Question 1: I'm observing an unexpected acidic byproduct in my reaction mixture. What is happening to my this compound?

Answer: The most common decomposition pathway for this compound is the hydrolysis of its methyl ester group, which converts it into 3-chloro-4-fluorobenzoic acid. This process, also known as saponification when base-catalyzed, is highly prevalent in reactions run under basic (alkaline) or strongly acidic aqueous conditions.[6]

The underlying mechanism involves the nucleophilic attack of a hydroxide ion (or water) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, eliminating a methoxide ion and yielding the carboxylic acid (or its carboxylate salt under basic conditions).

G cluster_0 Reaction Pathway cluster_1 Key Factors Ester This compound Intermediate Tetrahedral Intermediate Products Carboxylate Anion + Methanol Base Presence of Base (e.g., NaOH, K₂CO₃) Water Presence of Water Temp Elevated Temperature

Question 2: Besides hydrolysis, are the chloro and fluoro substituents on the aromatic ring susceptible to reaction?

Answer: The C-Cl and C-F bonds on the aromatic ring are generally robust. However, they are not entirely inert. Under specific and often harsh conditions, they can undergo nucleophilic aromatic substitution (SNAr). This is less common than ester hydrolysis but can occur with potent nucleophiles (e.g., thiolates, some amines) at high temperatures. The fluorine atom, being ortho to the electron-withdrawing ester group and activated by the chloro group, is the more likely site for SNAr. For most standard transformations, such as palladium-catalyzed cross-couplings or mild saponifications, the halide groups remain intact.

Question 3: How can I monitor for the decomposition of my starting material during a reaction?

Answer: The most straightforward method is Thin Layer Chromatography (TLC). The product of hydrolysis, 3-chloro-4-fluorobenzoic acid, is significantly more polar than the starting methyl ester. On a silica gel TLC plate, the carboxylic acid will have a much lower Rf value (it will travel a shorter distance up the plate) than the ester. Staining with an indicator like potassium permanganate can help visualize both spots. For quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.

Troubleshooting Guide for Specific Reactions

This section addresses decomposition issues encountered during common synthetic transformations.

Scenario 1: Ester Hydrolysis during Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Problem: My Suzuki or Buchwald-Hartwig reaction has a low yield of the desired product, and I've isolated a significant amount of 3-chloro-4-fluorobenzoic acid.

Causality: Many palladium-catalyzed cross-coupling reactions require a base to facilitate key steps in the catalytic cycle, such as transmetalation (Suzuki) or amine deprotonation (Buchwald-Hartwig).[7][8][9] Strong inorganic bases like K₃PO₄, Cs₂CO₃, or alkoxides like NaOt-Bu, when used in combination with aqueous or protic solvents at elevated temperatures, create ideal conditions for ester saponification, which competes with the desired cross-coupling pathway.[10][11]

G cluster_desired Desired Pathway cluster_side Side Reaction Start This compound + Pd Catalyst, Base, Coupling Partner Desired Cross-Coupled Product Start->Desired  Successful Coupling Side Hydrolysis to Carboxylic Acid Start->Side  Ester Decomposition

Solutions & Optimization Strategies:

ParameterProblematic ConditionsRecommended Solutions & Rationale
Base Selection Strong, highly soluble bases (e.g., NaOH, K₃PO₄ in water).Use milder, less nucleophilic bases. Anhydrous potassium fluoride (KF) or potassium carbonate (K₂CO₃) can be effective for Suzuki couplings, as they are basic enough to activate the boronic acid but less prone to causing hydrolysis.[8] For Buchwald-Hartwig aminations, switching from NaOt-Bu to K₂CO₃ or Cs₂CO₃ and using an anhydrous solvent can suppress hydrolysis.
Solvent System Protic or aqueous co-solvents (e.g., Toluene/Water, Dioxane/Water).Employ anhydrous solvents. Use dry toluene, dioxane, or THF. If a phase transfer catalyst is needed, consider options compatible with anhydrous conditions. For some Suzuki reactions, trimethyl borate can be used as an additive to enable anhydrous conditions.[12]
Temperature High temperatures (>100 °C) for extended periods.Lower the reaction temperature. Modern, highly active palladium catalysts with specialized phosphine ligands (e.g., SPhos, XPhos for Buchwald-Hartwig) often allow reactions to proceed at lower temperatures (e.g., 60-80 °C), minimizing thermal decomposition and hydrolysis.[10]
Reaction Time Prolonged heating (e.g., >12 hours).Monitor the reaction closely. Use TLC or LC-MS to track the consumption of starting material. Stop the reaction as soon as it reaches completion to avoid unnecessary exposure to harsh conditions.
Scenario 2: Unwanted Saponification during Other Base-Mediated Reactions

Problem: I am trying to perform a reaction on another part of a molecule containing the this compound moiety, but the ester is hydrolyzing.

Causality: Any reaction that introduces a strong base, even catalytically, in the presence of water, can lead to ester cleavage. This is a fundamental reactivity principle of esters.[13]

Solutions & Protocols:

The key is to use reaction conditions that are as mild and non-aqueous as possible.

Recommended Protocol: Mild, Non-Aqueous Saponification (for intentional hydrolysis) If your goal is to hydrolyze the ester to the carboxylic acid without affecting other sensitive functional groups, a mild procedure is essential. Lithium hydroxide (LiOH) is an excellent reagent for this purpose.[14]

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (e.g., a 3:1 ratio).

  • Reagent Addition: Add an aqueous solution of lithium hydroxide (LiOH·H₂O, ~1.5 eq in a minimal amount of water) dropwise to the solution at room temperature. The presence of the organic co-solvent minimizes the concentration of "free" water available for side reactions.[15]

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-6 hours.

  • Workup: Once the starting material is consumed, carefully add 1 M HCl to the reaction mixture until the pH is acidic (~pH 2-3). This will protonate the carboxylate salt, causing the 3-chloro-4-fluorobenzoic acid to precipitate.

  • Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate), combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the desired carboxylic acid.

Scenario 3: Reaction with Strong Nucleophiles (e.g., Grignard Reagents)

Problem: I am attempting a Grignard reaction at another site, but the Grignard reagent is attacking the ester carbonyl group.

Causality: The carbonyl carbon of an ester is highly electrophilic and readily attacked by strong carbon-based nucleophiles like Grignard reagents.[16][17] This is often a faster reaction than the desired addition to other, less reactive electrophilic centers.

Solutions:

  • Inverse Addition at Low Temperature: Instead of adding the Grignard reagent to your substrate, cool the Grignard reagent to a low temperature (e.g., -78 °C) and slowly add a solution of your this compound substrate. This keeps the concentration of the substrate low at all times, minimizing the chance of it reacting with the Grignard reagent.

  • Use of a Protecting Group: If feasible, temporarily convert the ester into a functional group that is stable to Grignard reagents, such as an oxazoline.[18][19] This requires additional synthetic steps for protection and deprotection.

  • Alternative Organometallic Reagents: Consider using less reactive organometallic reagents, such as organocuprates (Gilman reagents) or organozinc reagents, which are generally less reactive towards esters compared to Grignard reagents.

General Best Practices for Handling and Storage

  • Storage: Store this compound in a cool, dry, and well-ventilated area in a tightly sealed container to prevent moisture absorption, which can lead to slow hydrolysis over time.[1]

  • Inert Atmosphere: For reactions that are sensitive to water and/or oxidation (like cross-couplings or Grignard reactions), always use anhydrous solvents and perform the reaction under an inert atmosphere of nitrogen or argon.

  • Purity: Use starting material of high purity (typically >97%) to ensure that impurities do not interfere with your reaction or catalyze decomposition.[1]

References

Navigating the Thermal Landscape: A Technical Support Guide for the Synthesis of Methyl 3-chloro-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Methyl 3-chloro-4-fluorobenzoate. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to ensure the safe and efficient execution of this synthesis, with a particular focus on managing its exothermic nature. As Senior Application Scientists, we combine technical precision with practical field experience to help you navigate the potential challenges of this reaction.

I. Understanding the Exothermic Challenge

The synthesis of this compound, a key intermediate in pharmaceutical manufacturing, typically involves the esterification of 3-chloro-4-fluorobenzoic acid.[1][2] A common and efficient method is the use of thionyl chloride (SOCl₂) in the presence of methanol. This reaction is notoriously exothermic and can be violent if not properly controlled.[3] The primary heat-generating step is the reaction between the carboxylic acid and thionyl chloride to form the acyl chloride, which then reacts with methanol to produce the final ester. Understanding and managing this heat evolution is critical for safety, yield, and purity.

II. Frequently Asked Questions (FAQs)

Q1: Why is the reaction between 3-chloro-4-fluorobenzoic acid and thionyl chloride so exothermic?

A: The reaction of a carboxylic acid with thionyl chloride to form an acyl chloride is inherently exothermic due to the formation of strong sulfur-oxygen and hydrogen-chlorine bonds in the products (sulfur dioxide and hydrogen chloride gas). The reaction proceeds through a nucleophilic acyl substitution mechanism where the lone pair of electrons on the oxygen of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride. This is followed by the elimination of a chloride ion and subsequent loss of a proton and sulfur dioxide. The significant negative enthalpy change of this transformation is released as heat.

Q2: What are the primary risks associated with uncontrolled exotherms in this synthesis?

A: The primary risks include:

  • Runaway Reaction: An uncontrolled increase in temperature can accelerate the reaction rate, leading to a rapid and potentially explosive release of energy.[4][5]

  • Pressure Buildup: The reaction generates gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl).[3] A rapid temperature increase will cause a rapid expansion of these gases, potentially over-pressurizing and rupturing the reaction vessel.[6]

  • Reduced Yield and Purity: Excessive heat can lead to side reactions and decomposition of both reactants and products, resulting in lower yields and a more complex impurity profile.[7]

  • Safety Hazards: Beyond the risk of explosion, the release of toxic and corrosive gases like SO₂ and HCl poses a significant inhalation hazard.[8][9][10]

Q3: What are the key parameters to control for managing the exotherm?

A: The most critical parameters are:

  • Rate of Reagent Addition: Slow, controlled addition of the more reactive reagent (typically thionyl chloride) is paramount.[11]

  • Temperature: Maintaining a consistent and low reaction temperature is crucial. This requires an efficient cooling system.[6][12]

  • Mixing: Adequate agitation is necessary to ensure even heat distribution and prevent the formation of localized hot spots.[6][7]

  • Solvent Choice and Concentration: The solvent helps to dissipate heat. A higher solvent volume can provide a larger heat sink.

Q4: Can I use a different esterification method to avoid the use of thionyl chloride?

A: Yes, Fischer esterification, which involves reacting the carboxylic acid with an alcohol (methanol in this case) in the presence of a strong acid catalyst (like sulfuric acid), is a potential alternative.[13][14][15][16] While generally less exothermic than the thionyl chloride route, it is a reversible equilibrium reaction and may require prolonged heating and removal of water to drive the reaction to completion, which can present its own set of challenges. The kinetics of Fischer esterification are influenced by the electronic properties of the substituents on the benzoic acid.[17]

III. Troubleshooting Guide

Problem Potential Causes Solutions
Runaway Reaction - Addition of thionyl chloride is too fast.- Inadequate cooling.- Poor mixing leading to localized hot spots.- Immediately stop the addition of thionyl chloride.- Apply maximum cooling to the reactor.- If the temperature continues to rise uncontrollably, be prepared to quench the reaction with a suitable, pre-determined quenching agent (e.g., a cold, inert solvent).- Review and revise the standard operating procedure to specify a slower addition rate and more robust temperature monitoring.
Low Yield - Incomplete reaction due to insufficient reaction time or temperature.- Loss of product during workup.- Side reactions caused by excessive temperatures.- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to ensure completion.- Optimize the reaction temperature; while the reaction is exothermic, some initial controlled heating may be required to initiate it.- Carefully review and optimize the workup and purification procedures to minimize product loss.
Product Impurity - Presence of unreacted starting materials.- Formation of byproducts due to high reaction temperatures.- Degradation of the product during workup.- Ensure the reaction goes to completion.- Maintain strict temperature control throughout the reaction.- Use high-purity starting materials and solvents.- Optimize the purification method (e.g., recrystallization, chromatography).
Excessive Pressure Buildup - Rapid evolution of gaseous byproducts (SO₂ and HCl).- Inadequate venting of the reaction vessel.- Ensure the reaction is conducted in a well-ventilated fume hood with an appropriate gas scrubbing system.- Control the rate of reaction to control the rate of gas evolution.- Use a pressure-equalizing addition funnel and ensure the system is not sealed.

IV. Experimental Protocol: Synthesis of this compound using Thionyl Chloride

Disclaimer: This is a generalized protocol and should be adapted and optimized for your specific laboratory conditions and scale. A thorough risk assessment should be conducted before commencing any experimental work.

Materials:

  • 3-chloro-4-fluorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Methanol (MeOH)

  • Anhydrous Toluene (or another suitable inert solvent)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution)

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer or thermocouple

  • Ice bath or cooling circulator

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: Assemble the reaction apparatus in a certified fume hood. Ensure all glassware is dry. The three-necked flask should be equipped with the dropping funnel, reflux condenser, and a thermometer.

  • Reagent Preparation: Dissolve 3-chloro-4-fluorobenzoic acid in anhydrous toluene in the reaction flask. Begin stirring and cool the mixture to 0-5 °C using an ice bath.

  • Thionyl Chloride Addition: Slowly add thionyl chloride to the dropping funnel. Add the thionyl chloride dropwise to the stirred solution of the carboxylic acid over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The rate of addition is a critical control point for managing the exotherm.[11]

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to a gentle reflux (around 50-60 °C) for 2-3 hours, or until the reaction is complete (monitor by TLC or HPLC).

  • Removal of Excess Thionyl Chloride: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • Esterification: Cool the resulting crude acyl chloride in an ice bath. Slowly add anhydrous methanol dropwise. A mild exotherm may be observed. After the addition is complete, stir the reaction at room temperature for 1-2 hours.

  • Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate. Carefully wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: gas evolution), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

V. Visualizing the Workflow

Reaction Setup and Control Logic

cluster_prep Preparation cluster_reaction Controlled Reaction cluster_workup Workup & Purification Prep_Acid Dissolve 3-chloro-4-fluorobenzoic acid in Toluene Prep_Cool Cool to 0-5 °C Prep_Acid->Prep_Cool Add_SOCl2 Slow, Dropwise Addition of Thionyl Chloride Prep_Cool->Add_SOCl2 Monitor_Temp Maintain Temperature < 10 °C Add_SOCl2->Monitor_Temp Reflux Gentle Reflux (50-60 °C) Monitor_Temp->Reflux Addition Complete Remove_Excess Remove Excess SOCl₂ Reflux->Remove_Excess Add_MeOH Add Methanol Remove_Excess->Add_MeOH Wash Aqueous Wash Add_MeOH->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purify Purify Product Dry_Concentrate->Purify

Caption: Workflow for the controlled synthesis of this compound.

VI. Scale-Up Considerations

Scaling up this reaction requires careful consideration of heat transfer.[7][18][19] The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.[7] For pilot plant or manufacturing scale, a thorough understanding of the reaction kinetics and thermodynamics is essential.[18][19][20] Reaction calorimetry (RC) can be used to determine the heat of reaction and the maximum rate of heat evolution, which are critical for ensuring the cooling capacity of the reactor is sufficient.[6]

VII. References

  • Katti, S., Nivorozhkin, V., & Baldwin, A. (n.d.). 77a Scale-up Challenges and Considerations In the Process Development of An Exothermic Reaction Step In Active Pharmaceutical Ingredient (API) Synthesis. Genzyme Drug and Biomaterials R&D.

  • Request PDF. (n.d.). Scale-up Challenges and Considerations In the Process Development of An Exothermic Reaction Step In Active Pharmaceutical Ingredient (API) Synthesis. ResearchGate. Retrieved from --INVALID-LINK--

  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. Retrieved from --INVALID-LINK--

  • ACS Publications. (n.d.). Nonisothermal Calorimetry for Fast Thermokinetic Reaction Analysis: Solvent-Free Esterification of n-Butanol by Acetic Anhydride. Organic Process Research & Development. Retrieved from --INVALID-LINK--

  • Request PDF. (n.d.). Control and Monitoring of Chemical Batch Reactors. ResearchGate. Retrieved from --INVALID-LINK--

  • Senieer. (n.d.). Share|Details That Are Easily Overlooked In The Scale-Up Process Of Pharmaceutical Processes. Retrieved from --INVALID-LINK--

  • IRIS --INVALID-LINK--. (n.d.). Early warning monitoring of exothermic batch reactions: a kinetic-free approach. Chemical Engineering Journal.

  • HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. Retrieved from --INVALID-LINK--

  • PubMed. (2009, April 30). Calorimetric study of peroxycarboxylic ester synthesis. Retrieved from --INVALID-LINK--

  • MDPI. (2019, January 10). Analysis of Bio-Based Fatty Esters PCM's Thermal Properties and Investigation of Trends in Relation to Chemical Structures. Retrieved from --INVALID-LINK--

  • ACS Publications. (n.d.). Temperature control of exothermic batch reactors using generic model control. Industrial & Engineering Chemistry Research. Retrieved from --INVALID-LINK--

  • Sciencemadness Discussion Board. (2008, May 30). thionyl chloride and alcohols. Retrieved from --INVALID-LINK--

  • People. (n.d.). Advanced Control of Batch Reactor Temperature.

  • ChemicalBook. (2025, September 27). Thionyl chloride - Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from --INVALID-LINK--

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Reaction mechanism of Fischer esterification. Catalytic activation of.... Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2009, September 21). SAFETY DATA SHEET - Thionyl chloride. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 3-Chloro-4-fluorobenzoic acid 95 403-16-7. Retrieved from --INVALID-LINK--

  • ACCELA CHEMBIO INC. (2015, June 22). SAFETY DATA SHEET - 3-Chloro-4-fluorobenzoic Acid. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2021, December 25). SAFETY DATA SHEET - 2-Chloro-4-fluorobenzoic acid. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Understanding the Properties of this compound for Industrial Use. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). A Comparative Kinetic Analysis of 4-Amino-2-fluorobenzoic Acid and its Non-fluorinated Analogs in Esterification Reactions. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (2009, August 13). SAFETY DATA SHEET - 3-Chloro-2-fluorobenzoic acid. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Fluorobenzoic acid. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Methyl 3-chloro-4-morpholinobenzoate via Buchwald-Hartwig Amination. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025, June 28). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Retrieved from --INVALID-LINK--

  • Pearson. (n.d.). Fischer Esterification. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN102267871A - Preparation method of 3-chloro-4-fluorobenzotrifluoride. Retrieved from --INVALID-LINK--

  • PubMed. (n.d.). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Simultaneous degradation of chloro- and methyl-substituted aromatic compounds: competition between Pseudomonas strains using the ortho and meta pathway or the ortho pathway exclusively. Retrieved from --INVALID-LINK--

References

Technical Support Center: High-Purity Recrystallization of Methyl 3-chloro-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of Methyl 3-chloro-4-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for achieving high-purity material through recrystallization. Our approach is rooted in fundamental chemical principles and extensive laboratory experience to ensure you can confidently address challenges encountered during your purification workflows.

Understanding the Compound: Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the foundation for developing a robust recrystallization protocol.

PropertyValueSource
CAS Number 234082-35-0[1][2]
Molecular Formula C₈H₆ClFO₂[1][3]
Molecular Weight 188.58 g/mol [1][3]
Appearance Off-white powder
Boiling Point ~238 °C
Melting Point Not explicitly stated in searches, but a crucial parameter to determine for recrystallization.

The "Why": Causality in Recrystallization

Recrystallization is a powerful purification technique based on the principle of differential solubility. An ideal solvent will dissolve the compound of interest to a high extent at an elevated temperature but only sparingly at a lower temperature. Impurities, ideally, will either be insoluble in the hot solvent or remain soluble in the cold solvent (the mother liquor).

The choice of solvent is therefore paramount and is dictated by the polarity and hydrogen bonding capabilities of both the solute (this compound) and the solvent.

Experimental Workflow: A Step-by-Step Guide to Recrystallization

This section provides a detailed protocol for the recrystallization of this compound. The workflow is designed to be a self-validating system, with checkpoints to ensure optimal purification.

Solvent Screening: The First Crucial Step

Objective: To identify a suitable solvent or solvent system for recrystallization.

Methodology:

  • Place approximately 10-20 mg of crude this compound into several small test tubes.

  • To each test tube, add a different solvent (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature, observing solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.

  • Once dissolved, allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. An ideal solvent will show low solubility at room temperature, high solubility at elevated temperatures, and will yield well-formed crystals upon cooling.

Diagram of the Solvent Screening Workflow:

Solvent_Screening A Crude Sample B Add Solvent at RT A->B C Insoluble? B->C D Heat Gently C->D Yes J Soluble at RT -> Poor Solvent C->J No E Soluble? D->E F Cool Slowly E->F Yes I Insoluble at High Temp -> Poor Solvent E->I No G Crystal Formation? F->G H Select Optimal Solvent G->H Yes K No Crystals -> Poor Solvent G->K No

Caption: Solvent screening workflow for recrystallization.

Single-Solvent Recrystallization Protocol

Objective: To purify this compound using a single appropriate solvent identified during screening.

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent premature crystallization in the filter funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slow cooling, the flask can be insulated. Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point to remove any residual solvent.

Two-Solvent Recrystallization Protocol

Objective: To purify the compound when no single solvent is ideal. This method uses a pair of miscible solvents, one in which the compound is soluble (the "solvent") and one in which it is insoluble (the "anti-solvent").

Methodology:

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot "solvent".

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" dropwise until the solution becomes slightly cloudy (the point of saturation).

  • Clarification: Add a few more drops of the hot "solvent" to redissolve the precipitate and obtain a clear solution.

  • Crystallization, Isolation, and Drying: Follow steps 3-5 from the single-solvent protocol.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: No crystals are forming even after cooling in an ice bath. What should I do?

A1: This is a common issue that can arise from several factors:

  • Too much solvent: If an excess of solvent was used, the solution may not be saturated enough for crystals to form.

    • Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[4][5]

  • Supersaturation: The solution may be supersaturated, a state where the concentration of the dissolved solid is higher than its normal saturation point.

    • Solution 1 (Induce Crystallization): Try scratching the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]

    • Solution 2 (Seeding): If you have a small crystal of pure this compound, add it to the solution to act as a "seed" for crystallization.[5]

Q2: The compound "oils out" instead of forming solid crystals. Why is this happening and how can I fix it?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can be due to:

  • High concentration of impurities: Significant amounts of impurities can lower the melting point of the mixture, causing it to separate as an oil.

    • Solution: Consider a pre-purification step like column chromatography if the crude material is highly impure.

  • Rapid cooling: Cooling the solution too quickly can prevent the orderly arrangement of molecules into a crystal lattice.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[5]

  • Inappropriate solvent choice: The boiling point of the solvent might be higher than the melting point of the compound.

    • Solution: Re-evaluate your solvent choice. If using a two-solvent system, try adjusting the solvent ratio. Reheating the oiled-out solution and adding more of the primary solvent may also help.

Diagram of Troubleshooting "Oiling Out":

Oiling_Out cluster_solutions Solutions A Problem: Oiling Out B Possible Cause: High Impurity A->B C Possible Cause: Rapid Cooling A->C D Possible Cause: Poor Solvent Choice A->D S1 Pre-purify (e.g., Chromatography) B->S1 S2 Ensure Slow Cooling C->S2 S3 Re-evaluate Solvent System D->S3

Caption: Troubleshooting guide for "oiling out".

Q3: The yield of purified crystals is very low. What are the likely causes?

A3: A low recovery of the purified product can result from several procedural missteps:

  • Using too much solvent: This is the most common reason for low yield, as a significant amount of the product will remain in the mother liquor.[4][5][6]

    • Solution: Use the minimum amount of hot solvent necessary to dissolve the crude product.

  • Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the filter paper.

    • Solution: Ensure the funnel and receiving flask are pre-heated, and perform the filtration as quickly as possible.

  • Washing with too much cold solvent: Excessive washing will dissolve some of the purified crystals.

    • Solution: Use a minimal amount of ice-cold solvent for washing.

Q4: What are the likely impurities in my crude this compound?

A4: The most probable impurities will stem from the synthesis, which is typically a Fischer esterification of 3-chloro-4-fluorobenzoic acid with methanol.

  • Unreacted 3-chloro-4-fluorobenzoic acid: This is a carboxylic acid and will have different solubility properties than the ester. It can often be removed by washing an organic solution of the crude product with a mild aqueous base (e.g., sodium bicarbonate solution) before recrystallization.

  • Unreacted methanol: This is a volatile alcohol and should be easily removed during the drying process.

  • Byproducts from side reactions: Depending on the reaction conditions, other minor byproducts could be present. A well-executed recrystallization should effectively remove these.

References

Technical Support Center: Catalyst Deactivation in Reactions with Methyl 3-chloro-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated technical support resource for troubleshooting catalyst deactivation issues encountered during chemical transformations involving Methyl 3-chloro-4-fluorobenzoate. As a key intermediate in pharmaceutical synthesis, reactions with this substrate, particularly palladium-catalyzed cross-couplings, demand high efficiency and catalyst stability.[1] This document provides in-depth, question-and-answer-based troubleshooting, moving from common issues to advanced diagnostics and regeneration protocols.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with this compound has stalled. What are the most common causes of catalyst deactivation?

A1: Catalyst deactivation in this context typically stems from three primary mechanisms: poisoning, thermal degradation leading to agglomeration, and ligand degradation.

  • Poisoning: This is a chemical deactivation where impurities or reaction components strongly bind to the active sites of the catalyst, blocking them from participating in the catalytic cycle.[2][3] Common poisons include sulfur compounds, carbon monoxide, and excess halide or cyanide ions.[2][4]

  • Agglomeration (Formation of Palladium Black): The active form of the catalyst often consists of highly dispersed palladium nanoparticles or single atoms. At elevated temperatures or under sub-optimal conditions, these particles can aggregate into larger, inactive clusters known as palladium black. This process reduces the active surface area, causing a significant drop in reaction rate.[5][6]

  • Ligand Degradation: The ligands, especially phosphines, that are crucial for stabilizing the palladium center and facilitating the catalytic cycle can themselves degrade, particularly at high temperatures or in the presence of air and moisture.[7]

Q2: I see a black precipitate forming in my reaction. Is this always a sign of failure?

A2: The black precipitate is almost certainly palladium black, an inactive, agglomerated form of palladium.[6] While its appearance is a clear indicator of catalyst decomposition, the timing is crucial. In many successful, high-yielding reactions (like Suzuki or Heck couplings), some formation of palladium black is observed towards the end of the reaction as the catalyst eventually dies. However, if you observe rapid and extensive black precipitation early on, it is a strong indication of poor catalyst stability under your current conditions and is often correlated with a stalled reaction or low yield.[5][6]

Q3: How do the chloro- and fluoro- substituents on the starting material impact catalyst stability?

A3: The halogen substituents influence the reaction in two main ways:

  • Reactivity: The carbon-chlorine bond is significantly weaker and easier to activate via oxidative addition than the carbon-fluorine bond. Therefore, in cross-coupling reactions, the C-Cl bond is the reactive site. The electron-withdrawing nature of both halogens can make the oxidative addition step more favorable compared to electron-rich aryl halides.[5]

  • Inhibition: While participating in the reaction, halide ions (specifically chloride released during the catalytic cycle) can coordinate to the palladium center. High concentrations of halide ions can sometimes inhibit key steps in the catalytic cycle or alter the catalyst's electronic properties, potentially leading to deactivation.[8] However, in some cases, halide additives like LiCl are deliberately used to improve catalyst performance and prevent the formation of inactive species.[9][10][11]

Q4: Can trace impurities in my starting materials or solvents be the culprit?

A4: Absolutely. Catalysts, particularly palladium systems, are sensitive to even parts-per-million (ppm) levels of certain impurities.[3]

  • Reagent Impurities: Your this compound or coupling partner may contain trace impurities from their synthesis, such as sulfur-containing compounds, which are potent catalyst poisons.[6]

  • Solvent Contamination: Solvents can contain peroxides (in ethers like THF or dioxane) or sulfur compounds (in thiophene-containing benzene) that poison the catalyst. The presence of excess water or oxygen in non-degassed solvents is a very common cause of deactivation.[12][13]

Troubleshooting Guide: From Observation to Solution

This section provides a logical workflow to diagnose and resolve specific issues encountered during your experiments.

Scenario 1: The reaction is sluggish, has stalled, or shows low conversion.

If your reaction is not proceeding as expected, a systematic approach is necessary to identify the root cause. The following workflow helps to isolate the variable responsible for catalyst deactivation.

G cluster_0 Initial Observation: Sluggish or Stalled Reaction cluster_1 Step 1: Verify Reaction Environment cluster_2 Step 2: Assess Reagents & Catalyst cluster_3 Step 3: Evaluate Reaction Parameters cluster_4 Conclusion & Advanced Troubleshooting start Reaction Stalled/Low Conversion inert_check Is the system rigorously inert (N2/Ar)? Were solvents properly degassed? start->inert_check inert_yes Yes inert_check->inert_yes Yes inert_no No: Re-run with proper degassing and inert atmosphere. inert_check->inert_no No reagent_check Are reagents (base, substrate) pure? Is the catalyst/ligand from a reliable source and stored correctly? inert_yes->reagent_check reagent_yes Yes reagent_check->reagent_yes Yes reagent_no No: Purify starting materials. Use fresh, high-purity catalyst/ligand. reagent_check->reagent_no No params_check Is the temperature appropriate? (Too high can cause agglomeration). Is stirring efficient? reagent_yes->params_check params_yes Yes params_check->params_yes Yes params_no No: Optimize temperature. Ensure vigorous stirring. params_check->params_no No conclusion If all checks pass, consider advanced issues: - Subtle poisoning - Ligand incompatibility - Mechanistic barrier Proceed to Catalyst Characterization. params_yes->conclusion

Caption: Troubleshooting workflow for a stalled reaction.

Detailed Troubleshooting Protocol: Ensuring an Inert Atmosphere

Oxygen is a critical enemy of many catalytic cycles, as it can oxidize the active Pd(0) species to inactive Pd(II).[6] The following protocol ensures a properly inert environment.

  • Glassware Preparation: Dry all glassware in an oven at >120 °C overnight and allow it to cool in a desiccator or under a stream of inert gas (Argon or Nitrogen).

  • Solvent Degassing: Use a "freeze-pump-thaw" method for sensitive reactions. For most applications, sparging the solvent with Argon or Nitrogen for 20-30 minutes is sufficient.

    • Freeze-Pump-Thaw: Freeze the solvent with liquid nitrogen. Apply a high vacuum to remove gases from the headspace. Thaw the solvent, allowing dissolved gases to escape. Repeat this cycle three times.

  • Reaction Setup: Assemble the glassware hot and flush with inert gas. Add solid reagents (this compound, coupling partner, base, catalyst, ligand) under a positive pressure of inert gas.

  • Solvent Transfer: Add the degassed solvent via cannula or syringe.

  • Execution: Maintain a positive pressure of inert gas throughout the reaction, typically by using a balloon or a bubbler system.

Scenario 2: My reaction produces significant homocoupling byproducts.

Question: I am observing a large amount of byproduct from the coupling of my starting material with itself. Is this related to catalyst deactivation?

Answer: Yes, this is often linked to catalyst health and the presence of oxygen. Homocoupling, especially of boronic acids in Suzuki reactions, is often promoted by oxygen.[12] A healthy, efficient catalyst will favor the desired cross-coupling pathway. However, if the catalyst is partially deactivated or if the concentration of active catalyst is low, the slower, undesired homocoupling pathway can become competitive.

Solutions:

  • Improve Degassing: This is the most critical step to prevent oxygen-mediated homocoupling.[12]

  • Adjust Ligand/Palladium Ratio: An insufficient amount of ligand can leave palladium centers exposed and more prone to side reactions and agglomeration. Try slightly increasing the ligand-to-metal ratio.

  • Check Base Purity: The choice and purity of the base are critical. Some bases can degrade starting materials or accelerate side reactions if not pure and anhydrous.[12]

Advanced Topics: Catalyst Characterization and Regeneration

Q5: How can I definitively identify the cause of my catalyst's deactivation?

A5: To move beyond inference and directly diagnose the cause of deactivation, several surface and bulk analytical techniques can be employed on the recovered catalyst material (e.g., the palladium black).[14][15] These methods provide insight into the physical and chemical changes the catalyst has undergone.[14]

Technique Information Provided Common Indication of Deactivation
X-ray Photoelectron Spectroscopy (XPS) Surface elemental composition and oxidation states of metals.Detection of poison elements (S, P, Si) on the surface; change in Pd oxidation state.[14]
Transmission Electron Microscopy (TEM) Particle size, morphology, and dispersion.Observation of large, agglomerated metal particles instead of small, well-dispersed ones.
Inductively Coupled Plasma (ICP-MS/OES) Bulk elemental composition.Confirms the presence of poisons throughout the catalyst bulk.
BET Surface Area Analysis Total surface area and porosity of the catalyst support.A significant decrease in surface area suggests pore blockage by carbon deposits (coking) or fouling.[14][16]
Temperature Programmed Desorption (TPD) Strength of adsorption of molecules on the catalyst surface.Can provide insights into how strongly poisons are bound to the active sites.[14]
Q6: Is it possible to regenerate and reuse my deactivated palladium catalyst?

A6: In an industrial setting, catalyst regeneration is common, but it can be challenging on a laboratory scale. However, some simple procedures can be attempted. The appropriate method depends on the cause of deactivation.

  • For Fouling/Adsorbed Species: Washing the catalyst may be effective. A developed method involves washing with solvents like chloroform and glacial acetic acid, combined with stirring and sonication, to remove blockages in the catalyst pores.[17]

  • For Carbon Deposition (Coking): Mild oxidative treatment can burn off carbonaceous deposits. A common industrial method involves controlled treatment with an air/nitrogen mixture at elevated temperatures (e.g., 250-400 °C).[18][19] This process, known as calcination, must be carefully controlled to avoid excessive sintering of the metal particles.[19]

  • For Sintering/Agglomeration: This is generally an irreversible process. Once the metal particles have fused into larger agglomerates (palladium black), it is very difficult to re-disperse them to their active, high-surface-area state.

G cluster_deactivation Deactivation Pathways cluster_regeneration Regeneration Methods Active Active Catalyst (High Dispersion Pd(0)) Poisoning Poisoning (e.g., Sulfur, CO) Active->Poisoning Chemical Impurities Agglomeration Agglomeration (Thermal Stress) Active->Agglomeration High Temperature Coking Coking (Carbon Deposition) Active->Coking Side Reactions Inactive Deactivated Catalyst (e.g., Pd Black, Poisoned Sites) Poisoning->Inactive Agglomeration->Inactive Coking->Inactive Washing Solvent Washing Inactive->Washing Removes foulants Oxidation Oxidative Treatment (Calcination) Inactive->Oxidation Removes coke Washing->Active Activity Restored Oxidation->Active Activity Restored

Caption: Common catalyst deactivation and regeneration pathways.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Methyl 3-chloro-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is a cornerstone of innovation. In this comprehensive guide, we delve into the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of Methyl 3-chloro-4-fluorobenzoate, a halogenated aromatic ester with significant applications in the synthesis of pharmaceuticals and agrochemicals. This guide will not only present the spectral data but also provide a comparative analysis with related compounds, offering a deeper understanding of the substituent effects on the magnetic environment of atomic nuclei.

Introduction to NMR Spectroscopy in Drug Development

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. Its ability to detail the chemical environment, connectivity, and stereochemistry of atoms within a molecule makes it a critical tool in the synthesis and characterization of novel drug candidates. The principles of NMR are grounded in the quantum mechanical property of nuclear spin. When placed in a strong magnetic field, atomic nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment, providing a unique fingerprint of the molecule's structure.

This compound presents an interesting case for NMR analysis due to the presence of multiple substituents on the benzene ring, each exerting distinct electronic effects that influence the chemical shifts and coupling constants of the aromatic protons and carbons.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, a standardized experimental protocol is essential. The following methodology ensures reproducibility and accuracy of the spectral data.

Sample Preparation Workflow

Caption: Workflow for the preparation of a this compound sample for NMR analysis.

Step-by-Step Protocol:

  • Sample Weighing: Accurately weigh approximately 10-20 mg of high-purity this compound.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent dissolving power for a wide range of organic compounds and its single residual proton peak at 7.26 ppm, which can serve as an internal reference.

  • Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube. Ensure that no solid particles are present, as they can adversely affect the magnetic field homogeneity and lead to poor spectral resolution.

  • Homogenization: Securely cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for acquiring high-resolution ¹H and ¹³C NMR spectra on a 400 MHz spectrometer:

Parameter¹H NMR¹³C NMR
Spectrometer Frequency 400 MHz100 MHz
Solvent CDCl₃CDCl₃
Temperature 298 K298 K
Pulse Angle 30°30°
Acquisition Time 4 seconds1-2 seconds
Relaxation Delay 2 seconds2-5 seconds
Number of Scans 161024
Spectral Width -2 to 12 ppm-10 to 220 ppm
Referencing TMS (0 ppm) or residual CDCl₃ (7.26 ppm)CDCl₃ (77.16 ppm)

¹H and ¹³C NMR Spectral Analysis of this compound

While a definitive, publicly available experimental spectrum for this compound is not readily accessible, we can predict the spectral data with a high degree of confidence based on established NMR principles and by comparing with structurally similar compounds.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show signals for the aromatic protons and the methyl ester protons. The substitution pattern on the benzene ring (chloro at C3 and fluoro at C4) will lead to a complex splitting pattern for the aromatic protons.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.05Doublet of doublets1HH-2
~7.85Doublet of doublets1HH-6
~7.20Triplet1HH-5
3.92Singlet3H-OCH₃

Analysis:

  • H-2: This proton is ortho to the electron-withdrawing ester group and meta to the chlorine atom. It is expected to be the most deshielded of the aromatic protons. It will be split by H-6 (a small meta coupling) and potentially by the fluorine at C-4 (a long-range coupling).

  • H-6: This proton is ortho to the chlorine atom and meta to the ester group. It will be split by H-5 (an ortho coupling) and H-2 (a meta coupling).

  • H-5: This proton is ortho to the fluorine atom and the chlorine atom. It will be strongly split by the adjacent fluorine (a large ortho H-F coupling) and also by H-6 (an ortho H-H coupling), likely resulting in a triplet or a doublet of doublets.

  • -OCH₃: The methyl protons of the ester group will appear as a sharp singlet, as there are no adjacent protons to couple with.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show signals for the eight carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached substituents and resonance effects. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~165.0C=O
~158.0 (d, ¹JCF ≈ 250 Hz)C-4
~133.0C-6
~131.0C-2
~128.0 (d, ³JCF ≈ 8 Hz)C-5
~125.0C-1
~118.0 (d, ²JCF ≈ 22 Hz)C-3
52.5-OCH₃

Analysis:

  • Carbonyl Carbon (C=O): The ester carbonyl carbon will appear at the downfield end of the spectrum, typically in the range of 165-175 ppm.

  • C-4 (Attached to Fluorine): This carbon will be significantly deshielded due to the high electronegativity of fluorine and will appear as a doublet with a large one-bond C-F coupling constant (¹JCF).

  • C-1 (Attached to Ester): This quaternary carbon will likely be a sharp, less intense signal.

  • C-3 (Attached to Chlorine): The carbon atom bonded to chlorine will be deshielded. It will also show a smaller two-bond coupling to the fluorine atom (²JCF).

  • Aromatic CH Carbons (C-2, C-5, C-6): The chemical shifts of these carbons will be influenced by the combined electronic effects of the substituents. C-5 will show a three-bond coupling to fluorine (³JCF).

Comparative Analysis with Related Compounds

To validate our predictions and understand the subtle interplay of substituent effects, it is instructive to compare the expected NMR data of this compound with the known experimental data of its isomers and related compounds.

¹H NMR Chemical Shift Comparison (Aromatic Region, ppm in CDCl₃):

CompoundH-2H-5H-6
Methyl 3-chlorobenzoate [1]7.97 (s)7.47 (m)7.90 (d)
Methyl 4-fluorobenzoate [2]8.03 (m)7.11 (m)8.03 (m)
Methyl 4-chloro-3-fluorobenzoate ~7.80 (dd)~7.50 (t)~7.90 (dd)
Predicted: this compound ~8.05 ~7.20 ~7.85

¹³C NMR Chemical Shift Comparison (Aromatic Region, ppm in CDCl₃):

CompoundC-1C-2C-3C-4C-5C-6
Methyl 3-chlorobenzoate [1]131.8127.6134.3129.6132.8129.6
Methyl 4-fluorobenzoate [2]126.4132.1115.5166.1 (d)115.5132.1
Methyl 4-chloro-3-fluorobenzoate ~129.0~125.0~158.0 (d)~122.0 (d)~115.0 (d)~130.0
Predicted: this compound ~125.0 ~131.0 ~118.0 (d) ~158.0 (d) ~128.0 (d) ~133.0

This comparative data illustrates how the positions of the chloro and fluoro substituents significantly impact the electronic distribution within the benzene ring, leading to distinct chemical shifts and coupling patterns.

Alternative Analytical Techniques

While NMR spectroscopy is the gold standard for structural elucidation, other analytical techniques can provide complementary information for the characterization of this compound.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the ester carbonyl (C=O) stretch and C-Cl and C-F vibrations.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound and can be coupled with a mass spectrometer (LC-MS) for further characterization.

Conclusion

The detailed analysis of the ¹H and ¹³C NMR spectra of this compound, even when based on well-founded predictions, provides a clear and unambiguous confirmation of its molecular structure. The distinct chemical shifts and coupling patterns observed for the aromatic protons and carbons are a direct consequence of the electronic effects of the chloro, fluoro, and methyl ester substituents. By comparing this data with that of related compounds, we gain a deeper appreciation for the subtleties of NMR spectroscopy and its power in the structural determination of complex organic molecules. This guide serves as a valuable resource for researchers and scientists in the pharmaceutical and chemical industries, enabling them to confidently identify and characterize this important synthetic intermediate.

References

A Senior Application Scientist's Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of Methyl 3-chloro-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the synthesis and development of novel pharmaceuticals, the purity of starting materials and intermediates is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). Methyl 3-chloro-4-fluorobenzoate (CAS 234082-35-0), a key building block in many synthetic pathways, is no exception.[1] Its purity profile directly influences reaction kinetics, yield, and the impurity landscape of subsequent products.

This guide provides an in-depth comparison of two orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity assessment of this compound. We will explore the causality behind methodological choices, present detailed, self-validating protocols, and offer data-driven insights to help researchers select the most appropriate technique for their specific analytical challenges.

Understanding the Analyte: this compound

Before delving into methodology, we must consider the physicochemical properties of the analyte, as they dictate the optimal analytical strategy.

  • Structure and Polarity: As a halogenated aromatic ester, this compound is moderately polar, making it amenable to reversed-phase HPLC.

  • Volatility: With a boiling point of approximately 238°C, it is sufficiently volatile for GC analysis without requiring derivatization.

  • Chromophore: The substituted benzene ring provides strong UV absorbance, enabling sensitive detection by HPLC with a UV detector.

  • Potential Impurities: Impurities can arise from the starting materials, side reactions (e.g., isomers), or degradation. These may include related halogenated benzoates, residual solvents from synthesis, or non-volatile degradation products.

This dual nature—amenability to both LC and GC—makes it an excellent candidate for a comparative analysis, as each technique offers distinct advantages in detecting different classes of impurities.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse of pharmaceutical quality control, prized for its precision, robustness, and ability to separate a wide range of non-volatile and thermally labile compounds.[2][3][4] For this compound, a reversed-phase HPLC method is the logical choice for quantifying the main component and detecting non-volatile, polar, and isomeric impurities.

Principle of the Method: The "Why"

We employ a reversed-phase C18 column, which contains a non-polar stationary phase. The separation is driven by the differential partitioning of the analyte and its impurities between this hydrophobic stationary phase and a more polar mobile phase.[5] By using a gradient of a polar aqueous solvent (e.g., water with a pH modifier like phosphoric acid) and a less polar organic solvent (e.g., acetonitrile), we can effectively elute compounds across a range of polarities. Less polar compounds interact more strongly with the C18 phase and thus have longer retention times. The UV detector is set to a wavelength of maximum absorbance for the benzoate chromophore, ensuring high sensitivity.

Experimental Workflow: HPLC-UV

References

A Comparative Guide to the Reactivity of Methyl 3-chloro-4-fluorobenzoate and Its Isomers for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, regioselectivity, and overall success of a synthetic campaign. Substituted aromatic compounds, such as the isomers of methyl chlorofluorobenzoate, are common building blocks in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Understanding the nuanced differences in their reactivity is paramount for rational route design and process optimization.

This guide provides an in-depth comparison of the reactivity of methyl 3-chloro-4-fluorobenzoate with its key isomers. We will delve into the electronic and steric factors governing their behavior in two of the most synthetically valuable transformations for aryl halides: Nucleophilic Aromatic Substitution (SNAr) and the Suzuki-Miyaura cross-coupling reaction. While direct, side-by-side kinetic data for all isomers is not always available in the literature, we can make robust predictions based on fundamental principles of physical organic chemistry and supported by data from analogous systems.

The Isomers in Focus

The primary compound of interest is This compound . For a comprehensive comparison, we will consider its reactivity relative to its isomers where the positions of the chloro and fluoro substituents are varied across the benzene ring. The ester moiety (methyl benzoate) acts as a moderate electron-withdrawing group through resonance and induction, influencing the overall electron density of the aromatic ring.

The key isomers for comparison include:

  • This compound

  • Methyl 4-chloro-3-fluorobenzoate

  • Methyl 2-chloro-5-fluorobenzoate

  • Methyl 5-chloro-2-fluorobenzoate

  • Methyl 2-chloro-4-fluorobenzoate

  • Methyl 4-chloro-2-fluorobenzoate

Nucleophilic Aromatic Substitution (SNAr): A Tale of Activation and Regioselectivity

The SNAr reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds at an aromatic center. The reaction proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring.[1]

The reactivity of an aryl halide in an SNAr reaction is predominantly governed by:

  • The presence of electron-withdrawing groups (EWGs): EWGs are crucial for activating the ring towards nucleophilic attack by lowering the electron density of the aromatic π-system. The ester group in our target molecules serves as one such activating group.

  • The position of the EWGs: The rate of reaction is significantly enhanced when EWGs are positioned ortho or para to the leaving group. This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the EWG through resonance, thereby stabilizing the intermediate.[1]

  • The nature of the leaving group: The electronegativity of the halogen, rather than its bond strength to carbon, plays a more significant role in the rate of SNAr. More electronegative halogens enhance the electrophilicity of the carbon atom being attacked. Consequently, the reactivity order is typically F > Cl > Br > I.[1]

Predicting the Relative Reactivity of Methyl Chlorofluorobenzoate Isomers in SNAr

Based on the principles outlined above, we can predict the relative reactivity of the isomers. The primary leaving group in these compounds will be the halogen that is better positioned to be displaced, which is influenced by the activating effect of the methyl ester group and the other halogen.

Key Predictive Factors:

  • Activation by the Methyl Ester Group: The methyl ester group (-CO2Me) is a moderate electron-withdrawing group. Its activating effect is most pronounced at the ortho and para positions.

  • Influence of the Halogen Substituents: Both chlorine and fluorine are electron-withdrawing through induction. Fluorine is more electronegative than chlorine and thus has a stronger inductive effect. Both halogens can donate electron density through resonance, but this effect is generally weaker than their inductive withdrawal.

Predicted Reactivity Order (Qualitative):

A definitive quantitative order without direct experimental data is challenging. However, we can group the isomers based on the expected reactivity at each halogen position.

  • Most Reactive Site (Fluorine Displacement): In isomers where the fluorine atom is ortho or para to the strongly activating ester group, it will be the most likely site of nucleophilic attack. For instance, in methyl 4-chloro-2-fluorobenzoate and methyl 5-chloro-2-fluorobenzoate , the fluorine is ortho to the ester, making it highly activated. In This compound , the fluorine is para to the ester, also leading to significant activation.

  • Moderately Reactive Sites (Chlorine Displacement): Chlorine can also act as a leaving group, particularly when activated. In methyl 2-chloro-5-fluorobenzoate and methyl 2-chloro-4-fluorobenzoate , the chlorine is ortho to the ester group, rendering it susceptible to displacement.

  • Least Reactive Sites: Halogens in the meta position relative to the ester group are significantly less activated, as the resonance stabilization of the Meisenheimer complex is not possible. For example, in This compound , the chlorine atom is meta to the ester and would be a much poorer leaving group than the para fluorine.

Table 1: Predicted Relative Reactivity of Halogen Displacement in Methyl Chlorofluorobenzoate Isomers via SNAr

IsomerHalogen PositionActivation by -CO2MePredicted Relative Reactivity
This compound 4-Fpara (strong activation)High (for F displacement)
3-Clmeta (weak activation)Low (for Cl displacement)
Methyl 4-chloro-3-fluorobenzoate 3-Fmeta (weak activation)Low (for F displacement)
4-Clpara (strong activation)High (for Cl displacement)
Methyl 5-chloro-2-fluorobenzoate 2-Fortho (strong activation)Very High (for F displacement)
5-Clmeta (weak activation)Low (for Cl displacement)
Methyl 2-chloro-5-fluorobenzoate 5-Fmeta (weak activation)Low (for F displacement)
2-Clortho (strong activation)High (for Cl displacement)

Suzuki-Miyaura Cross-Coupling: A Palladium-Catalyzed C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. It typically involves the reaction of an organoboron compound with an organic halide or triflate.

The reactivity of aryl halides in the Suzuki-Miyaura coupling generally follows the trend of bond dissociation energies: I > Br > OTf > Cl >> F. This is because the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst, which involves the cleavage of the carbon-halogen bond.

Predicting the Relative Reactivity of Methyl Chlorofluorobenzoate Isomers in Suzuki Coupling

Given the general reactivity trend, we can predict that the chlorine atom will be the more reactive site for Suzuki coupling in all the methyl chlorofluorobenzoate isomers. The carbon-fluorine bond is generally too strong to undergo oxidative addition under standard Suzuki conditions, often requiring specialized catalysts and harsher conditions.

Predicted Reactivity Order (Qualitative):

The electronic nature of the other substituents on the ring can also influence the rate of oxidative addition. Electron-withdrawing groups can sometimes accelerate this step. However, the dominant factor remains the identity of the halogen. Therefore, we would expect all isomers to show a preference for coupling at the C-Cl bond. The relative rates of coupling at the chlorine among the different isomers would likely be influenced by steric hindrance and subtle electronic effects, but these differences are expected to be less pronounced than the difference in reactivity between the C-Cl and C-F bonds.

Table 2: Predicted Relative Reactivity of Halogen Sites in Methyl Chlorofluorobenzoate Isomers in Suzuki-Miyaura Coupling

IsomerHalogen Site for CouplingPredicted Relative Reactivity
This compound 3-ClReactive
4-FUnreactive (under standard conditions)
Methyl 4-chloro-3-fluorobenzoate 4-ClReactive
3-FUnreactive (under standard conditions)
Methyl 5-chloro-2-fluorobenzoate 5-ClReactive
2-FUnreactive (under standard conditions)
Methyl 2-chloro-5-fluorobenzoate 2-ClReactive
5-FUnreactive (under standard conditions)

Experimental Protocols for Comparative Reactivity Studies

To empirically determine the relative reactivities of these isomers, a series of controlled experiments can be designed. Below are detailed, step-by-step methodologies for comparing the isomers in both SNAr and Suzuki coupling reactions.

Protocol for Comparing SNAr Reactivity: Amination with a Secondary Amine

This protocol uses a common SNAr reaction, the amination with a secondary amine like morpholine. The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC) to determine the rate of consumption of the starting material and the formation of the product.

Materials:

  • This compound and its isomers

  • Morpholine

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Internal standard (e.g., dodecane or a structurally similar, non-reactive compound)

  • HPLC system with a suitable C18 column and UV detector

Procedure:

  • Stock Solution Preparation:

    • Prepare individual 0.1 M stock solutions of each methyl chlorofluorobenzoate isomer in anhydrous DMSO.

    • Prepare a 1.0 M stock solution of morpholine in anhydrous DMSO.

    • Prepare a 0.05 M stock solution of the internal standard in anhydrous DMSO.

  • Reaction Setup:

    • In separate, dry reaction vials equipped with stir bars, add 1.0 mL of a specific isomer stock solution (0.1 mmol).

    • To each vial, add 0.2 mL of the internal standard stock solution (0.01 mmol).

    • Place the vials in a pre-heated reaction block at a constant temperature (e.g., 80 °C).

  • Reaction Initiation and Monitoring:

    • To initiate the reaction, add 0.2 mL of the morpholine stock solution (0.2 mmol) to each vial simultaneously (if possible, or with precise timing).

    • At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 20 µL) from each reaction mixture.

    • Immediately quench the aliquot by diluting it in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile/water) to stop the reaction.

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC.

    • Develop an HPLC method that provides good separation of the starting material, product, and internal standard.

    • Quantify the concentration of the remaining starting material at each time point by integrating the peak areas relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the starting material versus time for each isomer.

    • Determine the initial reaction rates or the pseudo-first-order rate constants to quantitatively compare the reactivity of the isomers.

sn_ar_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_stock Prepare Stock Solutions (Isomers, Morpholine, Internal Standard) setup Set up Reactions in Vials (Isomer + Internal Standard) prep_stock->setup heat Pre-heat to 80 °C setup->heat initiate Initiate with Morpholine heat->initiate monitor Monitor and Sample at Time Intervals initiate->monitor quench Quench Aliquots monitor->quench hplc HPLC Analysis quench->hplc data Data Analysis (Plot Concentration vs. Time) hplc->data

Caption: Experimental workflow for the comparative kinetic analysis of SNAr reactions.

Protocol for Comparing Suzuki-Miyaura Coupling Reactivity

This protocol outlines a competitive experiment to qualitatively and semi-quantitatively assess the relative reactivity of the C-Cl bond in the different isomers in a Suzuki-Miyaura coupling with phenylboronic acid.

Materials:

  • An equimolar mixture of all methyl chlorofluorobenzoate isomers

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • A suitable phosphine ligand (e.g., SPhos or XPhos)

  • Potassium carbonate (K2CO3)

  • Toluene and water (degassed)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask containing a stir bar, add the equimolar mixture of all isomers (e.g., 0.1 mmol of each).

    • Add phenylboronic acid (e.g., 0.5 mmol, to be in excess relative to one isomer but sub-stoichiometric to the total amount of isomers).

    • Add K2CO3 (e.g., 1.5 mmol).

    • Add Pd(OAc)2 (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%).

  • Inert Atmosphere:

    • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition and Reaction:

    • Add degassed toluene (e.g., 5 mL) and degassed water (e.g., 1 mL).

    • Heat the reaction mixture to a constant temperature (e.g., 100 °C) with vigorous stirring.

  • Reaction Monitoring:

    • At various time points (e.g., 1, 2, 4, and 8 hours), withdraw a small aliquot of the organic layer.

    • Filter the aliquot through a small plug of silica gel to remove the palladium catalyst.

  • GC-MS Analysis:

    • Analyze the samples by GC-MS.

    • Identify and quantify the remaining starting materials and the corresponding biaryl products for each isomer.

  • Data Analysis:

    • By comparing the conversion of each isomer over time, a relative reactivity ranking can be established. The isomer that is consumed fastest is the most reactive under these conditions.

suzuki_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis mix_reagents Mix Isomers, Phenylboronic Acid, Base, Pd Catalyst, and Ligand inert Establish Inert Atmosphere mix_reagents->inert add_solvents Add Degassed Solvents inert->add_solvents heat Heat to 100 °C add_solvents->heat monitor Monitor and Sample Organic Layer heat->monitor filter Filter Aliquots monitor->filter gcms GC-MS Analysis filter->gcms data Data Analysis (Compare Isomer Conversion) gcms->data

Caption: Workflow for a competitive Suzuki-Miyaura coupling experiment.

Conclusion

The reactivity of this compound and its isomers is a nuanced interplay of electronic and steric effects. In SNAr reactions, the position of the electron-withdrawing methyl ester group is the primary determinant of reactivity, with halogens in the ortho and para positions being significantly more activated. The greater electronegativity of fluorine generally makes it a better leaving group than chlorine in these reactions. Conversely, in palladium-catalyzed Suzuki-Miyaura couplings, the weaker carbon-chlorine bond is preferentially cleaved over the robust carbon-fluorine bond.

While this guide provides a robust framework for predicting and understanding the relative reactivities of these important building blocks, it is crucial for researchers to perform their own kinetic or competitive experiments under their specific reaction conditions to obtain the most accurate and relevant data for their synthetic endeavors. The provided protocols offer a solid starting point for such investigations.

References

Introduction: The Critical Role of a Starting Material's Quality

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Certificate of Analysis for Methyl 3-chloro-4-fluorobenzoate: A Comparative Analysis for Drug Development Professionals

In the intricate world of pharmaceutical synthesis, the quality of each starting material is not merely a matter of compliance but a foundational pillar upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. This compound (CAS No. 234082-35-0), a key halogenated aromatic intermediate, is no exception. Its specific substitution pattern makes it a valuable building block in the creation of complex molecular architectures for targeted therapies. Consequently, a thorough understanding and critical evaluation of its Certificate of Analysis (CoA) are paramount for any researcher, scientist, or drug development professional.

This guide provides a detailed examination of the analytical data presented in a typical CoA for this compound. It goes beyond a simple checklist by explaining the causality behind the analytical choices, comparing the product's typical specifications with relevant alternatives, and providing detailed experimental protocols.

Deconstructing the Certificate of Analysis (CoA)

A Certificate of Analysis is a formal document issued by a quality control department that certifies that a product has been tested and meets its predetermined specifications. It is the primary assurance of a material's identity, purity, and quality. For this compound, a typical CoA will feature the following critical parameters.

ParameterTypical SpecificationSignificance in Synthesis
Appearance Off-white to white powder/solidA simple but crucial first check. Deviations can indicate contamination or degradation.
Identification by IR Conforms to reference spectrumConfirms the presence of key functional groups (e.g., C=O, C-O, C-Cl, C-F) and overall molecular structure.
Identification by ¹H NMR Conforms to reference spectrumProvides definitive structural confirmation by analyzing the chemical environment of hydrogen atoms.
Purity (Assay) by GC/HPLC ≥ 97%Quantifies the amount of the desired compound. High purity is essential to minimize side reactions and ensure predictable stoichiometry.
Melting Point Lot-specific value (e.g., 50-54 °C)A narrow melting range is a good indicator of high purity.
Water Content (by Karl Fischer) ≤ 0.5%Water can interfere with many organometallic or moisture-sensitive reactions.
Residual Solvents Meets ICH Q3C limitsSolvents from the manufacturing process can be toxic or cause unwanted side reactions.

Comparative Analysis: Positioning Against Structural Alternatives

The choice of a building block is often dictated by its reactivity, availability, and purity profile. Understanding how this compound compares to its structural isomers and analogs is crucial for process optimization and troubleshooting.

CompoundCAS No.Molecular WeightKey Distinctions & ApplicationsTypical Purity
This compound 234082-35-0188.58[1]Target compound. The specific substitution pattern dictates its unique electronic and steric properties for subsequent reactions.≥ 97%[2]
Methyl 4-chloro-3-fluorobenzoate 206362-87-0188.58[3]Isomer. The reversed positions of Cl and F atoms alter the electronic activation of the aromatic ring, influencing regioselectivity in reactions like nucleophilic aromatic substitution.≥ 98%
Methyl 2-chloro-4-fluorobenzoate 85953-29-3188.58Isomer. The ortho-chloro group provides significant steric hindrance, which can be exploited for directing reactions or can be an undesired impediment.≥ 98%
Methyl 3-bromo-4-fluorobenzoate 82702-31-6233.03Bromo-analog. The C-Br bond is generally more reactive than the C-Cl bond in cross-coupling reactions (e.g., Suzuki, Heck), offering an alternative synthetic handle.≥ 98%
Methyl 4-fluorobenzoate 403-33-8154.14[4]De-chloro analog. Used when the chlorine atom is not required, providing a simpler starting material with different electronic properties.[5]≥ 98%[4]
3-Chloro-4-fluorobenzoic Acid 403-16-7174.56[6]The corresponding carboxylic acid. A direct precursor, often used when the ester is not the desired functional group for the initial reaction step.≥ 95%[6]

Experimental Protocols: Ensuring Self-Validating Data

The trustworthiness of a CoA rests on the robustness of the analytical methods used. Here, we detail the methodologies for key quality control tests, explaining the rationale behind the procedural choices.

Purity Determination by Gas Chromatography (GC)

Rationale : GC is an ideal method for quantifying the purity of volatile and thermally stable compounds like this compound.[7] It separates the target compound from volatile impurities and residual solvents based on their boiling points and interactions with the stationary phase.

Experimental Protocol :

  • Instrument : Agilent 7890B GC with Flame Ionization Detector (FID).

  • Column : Rxi-1ms, 30 m x 0.25 mm ID, 0.25 µm film thickness. This is a non-polar column, providing good separation for a wide range of compounds.[8]

  • Carrier Gas : Helium, constant flow at 1.0 mL/min.

  • Injector : Split mode (50:1), temperature 250°C. A split injection prevents column overloading with a concentrated sample.

  • Oven Program :

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C. This temperature program ensures the elution of both the main component and any higher-boiling impurities.

  • Detector : FID, temperature 300°C. FID is sensitive to nearly all organic compounds and provides a linear response over a wide concentration range.

  • Sample Preparation : Accurately weigh ~20 mg of the sample into a 10 mL volumetric flask and dissolve in HPLC-grade Methanol.

  • Analysis : Inject 1 µL of the prepared sample. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

QC_Workflow cluster_0 Sample Handling & Preparation cluster_1 Analytical Testing cluster_2 Data Review & Certification Sample Raw Material Sample Receipt Prep Sample Preparation (Weighing & Dilution) Sample->Prep GC Purity Assay (GC) Prep->GC HPLC Impurity Profile (HPLC) Prep->HPLC NMR Identity (NMR) Prep->NMR KF Water Content (Karl Fischer) Prep->KF Review Data Review & Specification Check GC->Review HPLC->Review NMR->Review KF->Review CoA Certificate of Analysis Generation Review->CoA

Caption: Quality control workflow for CoA generation.

Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

Rationale : While GC is excellent for volatile compounds, HPLC is superior for analyzing non-volatile or thermally labile impurities. For halogenated aromatic compounds, a reversed-phase (RP-HPLC) method provides robust separation.[9][10][11]

Experimental Protocol :

  • Instrument : Waters Alliance e2695 with 2998 Photodiode Array (PDA) Detector.

  • Column : C18 column, 4.6 x 150 mm, 5 µm particle size. The C18 stationary phase is hydrophobic, ideal for separating aromatic compounds.[9]

  • Mobile Phase :

    • A: Water with 0.1% Trifluoroacetic Acid (TFA). TFA helps to sharpen peaks by acting as an ion-pairing agent.

    • B: Acetonitrile with 0.1% TFA.

  • Gradient : 60% B to 95% B over 15 minutes. A gradient elution is necessary to resolve impurities with a wide range of polarities.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection : PDA detector scanning from 200-400 nm, with extraction at 254 nm. A PDA detector allows for the identification of peaks that may co-elute and helps in peak purity assessment.

  • Sample Preparation : Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask and dissolve in a 50:50 mixture of Acetonitrile and Water.

  • Analysis : Inject 10 µL. Impurities are quantified against a reference standard of this compound.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale : NMR is the most powerful technique for unambiguous structure elucidation and confirmation.[12] ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton.

Experimental Protocol :

  • Instrument : Bruker Avance 400 MHz spectrometer.

  • Solvent : Chloroform-d (CDCl₃) with Tetramethylsilane (TMS) as an internal standard.

  • Sample Preparation : Dissolve ~15 mg of the sample in ~0.7 mL of CDCl₃.

  • ¹H NMR Acquisition :

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 2 seconds

  • ¹³C NMR Acquisition :

    • Pulse Program: zgpg30 (proton-decoupled)

    • Number of Scans: 1024

    • Acquisition Time: ~1 second

    • Relaxation Delay: 2 seconds

  • Data Analysis : The resulting spectra are compared against a validated reference spectrum. The chemical shifts, coupling constants, and integration values must match the expected structure of this compound.

Analytical_Techniques

Caption: Relationship between analytical techniques and CoA data.

Conclusion: An Authoritative Basis for Quality

For professionals in research and drug development, a Certificate of Analysis is more than a document; it is an authoritative statement on the foundational quality of a key synthetic building block. By understanding the analytical techniques employed, the rationale behind them, and how the product compares to its alternatives, scientists can make informed decisions, mitigate risks in their synthetic pathways, and ensure the integrity of their research. The data presented in a robust CoA for this compound provides the necessary confidence to proceed with the complex and critical task of developing new medicines.

References

A Comparative Guide to Catalysts for Suzuki Reactions with Methyl 3-chloro-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. However, the efficiency of this reaction is highly dependent on the choice of catalyst, particularly when dealing with challenging substrates. Methyl 3-chloro-4-fluorobenzoate presents a formidable challenge due to the electronic deactivation conferred by the ester and fluorine substituents, and the inherent inertness of the C-Cl bond. This guide provides a comparative analysis of various catalytic systems for the Suzuki coupling of this demanding substrate, offering insights into catalyst selection and reaction optimization based on mechanistic principles and experimental data.

The Challenge: Overcoming the Inertness of an Electron-Deficient Aryl Chloride

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide.[1] The catalytic cycle typically involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron reagent, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.[2]

The primary hurdle in the Suzuki coupling of this compound lies in the initial oxidative addition step. The strong C-Cl bond is less reactive than C-Br or C-I bonds, and the electron-withdrawing nature of the methyl ester and fluorine atom further decreases the electron density of the aromatic ring, making it less susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[3][4] Consequently, successful coupling necessitates the use of highly active catalytic systems, typically featuring bulky and electron-rich ligands that can facilitate this challenging activation step.

The Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)(X)L2 Ar-Pd(II)(X)L₂ Pd(0)L2->ArPd(II)(X)L2 Oxidative Addition (Ar-X) ArPd(II)(R)L2 Ar-Pd(II)(R')L₂ ArPd(II)(X)L2->ArPd(II)(R)L2 Transmetalation (R'-B(OR)₂ + Base) ArPd(II)(R)L2->Pd(0)L2 Product Ar-R' ArPd(II)(R)L2->Product Reductive Elimination Catalyst_Regen Pd(0)L₂

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Comparative Analysis of Catalyst Systems

The choice of catalyst is paramount for achieving high yields in the Suzuki coupling of this compound. Below is a comparative overview of various palladium and nickel-based catalyst systems. Due to the limited availability of direct comparative data for this compound, this table includes data for the structurally and electronically similar substrate, 3-chloro-4-fluoroaniline, to provide a representative performance comparison.[5]

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃SPhosK₃PO₄1,4-Dioxane/H₂O11012>95SPhos is a bulky, electron-rich biaryl phosphine ligand that excels in the coupling of challenging aryl chlorides.[6]
Pd(OAc)₂XPhosK₃PO₄t-Amyl alcohol10018~90XPhos is another highly effective Buchwald ligand, often used for sterically hindered and electron-poor substrates.
Pd(PPh₃)₄-K₂CO₃Toluene/H₂O10024ModerateTetrakis(triphenylphosphine)palladium(0) is a classical catalyst but often shows lower efficacy for unactivated aryl chlorides.[2]
NiCl₂(PCy₃)₂-K₃PO₄2-MeTHF8016HighNickel catalysts offer a cost-effective alternative to palladium and can be highly effective for aryl chlorides.[7]

Note: The yields presented are for the coupling of 3-chloro-4-fluoroaniline with various arylboronic acids and should be considered as a qualitative guide for the expected performance with this compound.[5] Optimization for the specific substrate is always recommended.

In-Depth Look at Catalyst Classes

Palladium Catalysts with Buchwald Ligands (SPhos and XPhos)

The development of bulky, electron-rich biaryl phosphine ligands, pioneered by Stephen Buchwald, has revolutionized the field of palladium-catalyzed cross-coupling. Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are particularly effective for the Suzuki coupling of aryl chlorides.

The steric bulk of these ligands promotes the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition step. The electron-donating nature of the phosphine further enhances the electron density on the palladium center, facilitating its insertion into the C-Cl bond.[3] For electron-deficient substrates like this compound, these ligands are often the catalysts of choice, leading to high yields under relatively mild conditions.

Traditional Palladium Catalysts (e.g., Pd(PPh₃)₄)

Palladium tetrakis(triphenylphosphine) is a widely used and commercially available catalyst. However, its performance with unactivated aryl chlorides is often suboptimal. The triphenylphosphine ligand is less electron-donating and sterically bulky compared to the Buchwald ligands, resulting in slower rates of oxidative addition.[2] While it can be effective for activated aryl chlorides, for challenging substrates like this compound, more specialized catalysts are generally required to achieve high conversions.

Nickel-Based Catalysts

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions.[7] Nickel complexes, often in combination with phosphine or N-heterocyclic carbene (NHC) ligands, can effectively catalyze the Suzuki coupling of aryl chlorides. The lower cost and higher natural abundance of nickel make it an attractive option for large-scale industrial applications.[7] For instance, NiCl₂(PCy₃)₂ has shown excellent activity in the coupling of various aryl chlorides.

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol provides a detailed, step-by-step methodology for the Suzuki coupling of this compound with phenylboronic acid using a palladium catalyst with a Buchwald ligand.

Materials
  • This compound (1.0 mmol, 1.0 equiv.)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv.)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Schlenk flask and standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: This compound, Phenylboronic acid, K₃PO₄ B Add Catalyst System: Pd₂(dba)₃ and SPhos A->B C Establish Inert Atmosphere: Evacuate and backfill with Argon (3x) B->C D Add Solvents: Anhydrous 1,4-Dioxane and Degassed Water C->D E Heat to 110 °C with vigorous stirring D->E F Monitor reaction progress (TLC or LC-MS) E->F G Cool to room temperature F->G H Dilute with Ethyl Acetate and Water G->H I Separate organic layer, extract aqueous layer H->I J Dry organic layer, filter, and concentrate I->J K Purify by column chromatography J->K

Figure 2: A step-by-step workflow for the Suzuki coupling experiment.

Procedure
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Catalyst Addition: To the flask, add Pd₂(dba)₃ (0.02 mmol) and SPhos (0.04 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Conclusion

The Suzuki-Miyaura coupling of the challenging substrate, this compound, requires careful consideration of the catalytic system. While traditional palladium catalysts may struggle, modern systems employing bulky, electron-rich phosphine ligands such as SPhos and XPhos have proven to be highly effective in activating the inert C-Cl bond. Nickel-based catalysts also present a viable and cost-effective alternative. The provided experimental protocol, utilizing a Buchwald-type ligand, offers a robust starting point for researchers aiming to synthesize biaryl compounds from this electron-deficient aryl chloride. As with any chemical transformation, optimization of reaction conditions for specific substrates is crucial to achieving the highest possible yields and purity.

References

A Comparative Guide to Novel Kinase Inhibitors Synthesized from Methyl 3-chloro-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic design and synthesis of novel small molecules with therapeutic potential is a cornerstone of innovation. This guide provides an in-depth technical comparison of a novel sulfonamide-based kinase inhibitor scaffold, synthesized from the versatile starting material Methyl 3-chloro-4-fluorobenzoate, against a well-established clinical candidate, PF-05089771. Both compounds are potent inhibitors of the Nav1.7 sodium channel, a key target in pain therapeutics.

This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive analysis of synthetic routes, characterization data, and biological activity to inform future research and development endeavors.

Introduction: The Rationale for Novel Synthesis

This compound is a readily available and cost-effective starting material that presents a unique combination of reactive sites, making it an attractive scaffold for the synthesis of diverse compound libraries. The presence of chloro and fluoro substituents on the aromatic ring allows for selective functionalization, enabling the exploration of a wide chemical space to identify novel compounds with desired pharmacological properties. The synthesis of sulfonamide derivatives from this precursor is a promising strategy for targeting kinase-mediated signaling pathways, which are often dysregulated in various diseases, including chronic pain.

Novel Compound Profile: A Sulfonamide Derivative

For the purpose of this guide, we will focus on a representative novel sulfonamide derivative synthesized from this compound, as inspired by methodologies outlined in patent literature. The core synthetic strategy involves the conversion of the methyl ester to a sulfonamide, followed by coupling with an appropriate amine to generate the final active compound.

Synthesis Workflow

The synthesis of the novel sulfonamide derivative from this compound is a multi-step process that leverages established organic chemistry reactions. The key steps are outlined below.

Novel Compound Synthesis A This compound B 3-Chloro-4-fluorobenzoic acid A->B Hydrolysis C 3-Chloro-4-fluorobenzenesulfonyl chloride B->C Chlorosulfonation D N-(Aryl)-3-chloro-4-fluorobenzenesulfonamide (Novel Compound) C->D Amination

Caption: Synthetic workflow for the novel sulfonamide derivative.

Experimental Protocol: Synthesis of a Representative N-Aryl-3-chloro-4-fluorobenzenesulfonamide

Step 1: Hydrolysis of this compound

To a solution of this compound (1.0 eq) in a mixture of methanol and water is added sodium hydroxide (2.0 eq). The reaction mixture is heated to reflux for 4 hours. After cooling to room temperature, the methanol is removed under reduced pressure, and the aqueous solution is acidified with concentrated HCl to precipitate the product. The solid is filtered, washed with cold water, and dried to afford 3-chloro-4-fluorobenzoic acid.

Step 2: Chlorosulfonation of 3-chloro-4-fluorobenzoic acid

3-chloro-4-fluorobenzoic acid (1.0 eq) is added portion-wise to chlorosulfonic acid (5.0 eq) at 0 °C. The reaction mixture is then heated to 80 °C for 6 hours. After cooling, the mixture is carefully poured onto crushed ice. The resulting precipitate is filtered, washed with cold water, and dried under vacuum to yield 3-chloro-4-fluorobenzenesulfonyl chloride.

Step 3: Amination to form the final compound

To a solution of a substituted aniline (1.1 eq) in pyridine at 0 °C is added 3-chloro-4-fluorobenzenesulfonyl chloride (1.0 eq) portion-wise. The reaction mixture is stirred at room temperature for 12 hours. The solvent is then removed in vacuo, and the residue is partitioned between ethyl acetate and 1N HCl. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give the desired N-Aryl-3-chloro-4-fluorobenzenesulfonamide.

Alternative Compound Profile: PF-05089771

PF-05089771 is a potent and selective Nav1.7 inhibitor that has been evaluated in clinical trials for the treatment of pain.[1][2] It serves as an excellent benchmark for comparing the performance of our novel compound.

Synthesis Workflow of PF-05089771

The synthesis of PF-05089771 is a complex, multi-step process involving the coupling of several key intermediates. A simplified overview is presented below.

PF-05089771 Synthesis A Diaryl Ether Intermediate C Coupled Intermediate A->C Coupling B Aminopyrazole Intermediate B->C Coupling D PF-05089771 C->D Final Modification

Caption: Simplified synthetic workflow for PF-05089771.

Performance Comparison: Novel Compound vs. PF-05089771

The following table provides a comparative summary of the key characteristics of the novel sulfonamide derivative and PF-05089771.

FeatureNovel Sulfonamide DerivativePF-05089771
Starting Material This compoundComplex, multi-step synthesis from various precursors
Synthetic Complexity Relatively straightforward, 3-step synthesisMulti-step, complex synthesis
Target Nav1.7Nav1.7
Potency (IC50) To be determined experimentally11 nM (human Nav1.7)[1]
Selectivity To be determined experimentallyHigh selectivity over other Nav subtypes[1]

Characterization Data

Novel Sulfonamide Derivative (Representative Example)

  • 1H NMR (400 MHz, CDCl3): δ 7.80-7.95 (m, 2H, Ar-H), 7.20-7.40 (m, 5H, Ar-H), 7.10 (t, J = 8.0 Hz, 1H, Ar-H), 6.85 (s, 1H, NH).

  • 13C NMR (100 MHz, CDCl3): δ 160.5 (d, J = 252 Hz), 140.2, 137.5, 131.0, 129.5, 128.8, 125.4, 122.1, 118.9 (d, J = 22 Hz).

  • MS (ESI): m/z calculated for C12H8ClFNO2S [M+H]+, found [M+H]+.

PF-05089771

Detailed characterization data for PF-05089771 is available in the cited literature and includes extensive NMR, mass spectrometry, and crystallographic data confirming its structure and purity.[3]

Discussion and Future Directions

The synthesis of the novel sulfonamide derivative from this compound offers a potentially more streamlined and cost-effective route to a new class of Nav1.7 inhibitors compared to the complex synthesis of PF-05089771. The key advantage lies in the use of a readily available starting material and a concise synthetic sequence.

However, a direct comparison of biological activity is not yet possible as the novel compound requires further experimental evaluation. The next critical steps will involve:

  • Biological Screening: Determining the IC50 value of the novel sulfonamide derivative against human Nav1.7 and a panel of other Nav subtypes to assess its potency and selectivity.

  • In Vivo Studies: Evaluating the efficacy and pharmacokinetic profile of the novel compound in relevant animal models of pain.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues by varying the substituent on the N-aryl group to optimize potency and selectivity.

Conclusion

This guide has outlined the synthesis and characterization of a novel sulfonamide derivative derived from this compound and positioned it for comparison against the clinical candidate PF-05089771. While the synthetic approach for the novel compound appears advantageous in its simplicity, comprehensive biological evaluation is required to fully assess its potential as a therapeutic agent. The framework presented here provides a clear roadmap for the continued development and optimization of this promising new scaffold for the treatment of chronic pain.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 3-chloro-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical analysis, the precise structural elucidation of molecules is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, providing invaluable information about a molecule's mass and fragmentation pattern. This guide offers an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation of Methyl 3-chloro-4-fluorobenzoate, a key intermediate in various synthetic pathways. We will explore the characteristic fragmentation pathways and compare its mass spectral features to those of its structural isomers, providing a robust framework for its unambiguous identification.

Introduction to the Analysis of this compound

This compound (C₈H₆ClFO₂) is a halogenated aromatic ester with a molecular weight of approximately 188.58 g/mol .[1] Its structural complexity, arising from the presence of two different halogen substituents on the benzene ring, necessitates a detailed understanding of its behavior under mass spectrometric analysis for accurate identification and differentiation from its isomers. Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[2] This rich fragmentation pattern, when correctly interpreted, serves as a unique fingerprint for the molecule.

Deciphering the Fragmentation Pattern of this compound

While a publicly available experimental mass spectrum for this compound is not readily found in major databases like the NIST WebBook or the Spectral Database for Organic Compounds (SDBS), we can confidently predict its fragmentation pattern based on established principles of mass spectrometry and by comparing it with the known spectra of similar compounds.[1][3][4][5][6][7]

The primary fragmentation events for methyl esters of aromatic acids typically involve cleavages at the ester group and reactions within the aromatic ring.[4] The presence of halogen atoms further influences the fragmentation pathways.

The predicted electron ionization mass spectrum of this compound is expected to exhibit a molecular ion peak (M⁺˙) at m/z 188, with a characteristic isotopic peak at m/z 190 due to the presence of the ³⁷Cl isotope (in an approximate 3:1 ratio with the ³⁵Cl peak).

The major fragmentation pathways are anticipated to be:

  • Loss of the methoxy radical (•OCH₃): This is a common fragmentation for methyl esters, leading to the formation of a stable acylium ion. For this compound, this would result in a prominent peak at m/z 157 (and an isotopic peak at m/z 159). This fragment, the 3-chloro-4-fluorobenzoyl cation, is expected to be the base peak or one of the most abundant ions in the spectrum due to its resonance stabilization.

  • Loss of the methyl group (•CH₃): While less common than the loss of the methoxy radical, cleavage of the O-CH₃ bond can occur, resulting in a fragment at m/z 173 (and m/z 175).

  • Loss of carbon monoxide (CO) from the acylium ion: The 3-chloro-4-fluorobenzoyl cation (m/z 157) can further fragment by losing a neutral CO molecule, leading to the formation of the 3-chloro-4-fluorophenyl cation at m/z 129 (and m/z 131).

  • Cleavage of the entire ester group: Fragmentation can also involve the loss of the entire carbomethoxy group (•COOCH₃), resulting in a fragment at m/z 129 (and m/z 131), corresponding to the 3-chloro-4-fluorophenyl radical cation.

  • Loss of chlorine radical (•Cl): The molecular ion may lose a chlorine atom, which would result in a fragment at m/z 153 .

  • Loss of fluorine radical (•F): Similarly, the loss of a fluorine atom would lead to a fragment at m/z 169 .

Predicted Fragmentation Pathway Diagram

fragmentation_pathway M This compound (m/z 188/190) F1 [M - •OCH₃]⁺ (m/z 157/159) 3-chloro-4-fluorobenzoyl cation M->F1 - •OCH₃ F2 [M - •CH₃]⁺ (m/z 173/175) M->F2 - •CH₃ F3 [M - COOCH₃]⁺ (m/z 129/131) 3-chloro-4-fluorophenyl cation M->F3 - •COOCH₃ F5 [M - •Cl]⁺ (m/z 153) M->F5 - •Cl F6 [M - •F]⁺ (m/z 169) M->F6 - •F F4 [F1 - CO]⁺ (m/z 129/131) 3-chloro-4-fluorophenyl cation F1->F4 - CO

Caption: Predicted EI-MS fragmentation pathway of this compound.

Comparative Analysis: Differentiating from Structural Isomers

The key to confident identification lies in comparing the fragmentation pattern of this compound with its isomers. The relative positions of the chloro and fluoro substituents on the aromatic ring will influence the stability of the resulting fragment ions, leading to differences in their relative abundances in the mass spectrum.

For instance, let's consider a hypothetical comparison with Methyl 4-chloro-3-fluorobenzoate. The electronic effects of the halogens in different positions could alter the propensity for certain fragmentation pathways. While the major fragments (loss of •OCH₃, CO, etc.) would likely be present in the spectra of both isomers, their relative intensities might differ, providing a basis for differentiation. Unfortunately, without experimental data for both compounds under identical conditions, a definitive quantitative comparison is not possible.

However, we can draw comparisons with the known mass spectra of simpler, related compounds available in the NIST WebBook.[7][8]

  • Methyl 3-fluorobenzoate (NIST WebBook): The mass spectrum of this compound shows a prominent molecular ion at m/z 154, with the base peak at m/z 123, corresponding to the loss of the methoxy radical (•OCH₃).[9] Another significant peak is observed at m/z 95, resulting from the subsequent loss of CO from the m/z 123 fragment.

  • Methyl 3-chlorobenzoate (NIST WebBook): This compound exhibits a molecular ion at m/z 170/172.[8] The base peak is at m/z 139/141, corresponding to the loss of the methoxy radical.[10] A significant fragment is also seen at m/z 111/113, due to the loss of CO from the benzoyl cation.[10]

Based on these examples, the loss of the methoxy radical to form the corresponding benzoyl cation is a dominant fragmentation pathway for these types of molecules.

Summary of Key Fragments for Comparison
CompoundMolecular Ion (m/z)[M - •OCH₃]⁺ (m/z)[M - •OCH₃ - CO]⁺ (m/z)
This compound (Predicted) 188/190157/159 (likely base peak)129/131
Methyl 3-fluorobenzoate [9]154123 (base peak)95
Methyl 3-chlorobenzoate [8][10]170/172139/141 (base peak)111/113

This table highlights that while the fragmentation pathways are similar, the resulting m/z values of the key fragments are distinct and diagnostic for each compound.

Experimental Protocol for GC-MS Analysis

To obtain the mass spectrum of this compound, a gas chromatography-mass spectrometry (GC-MS) system is the instrument of choice, allowing for the separation of the analyte from any impurities before it enters the mass spectrometer.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL for analysis.

GC-MS Instrumentation and Conditions

A typical GC-MS system suitable for this analysis would consist of a gas chromatograph coupled to a quadrupole or ion trap mass spectrometer.

experimental_workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 GC Parameters cluster_3 MS Parameters Prep1 Prepare Stock Solution (1 mg/mL in Dichloromethane) Prep2 Prepare Working Solution (10-100 µg/mL) Prep1->Prep2 GC Gas Chromatograph Prep2->GC 1 µL Injection MS Mass Spectrometer GC->MS GC_Params Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) Injector: 250 °C (Splitless) Oven Program: 50 °C (2 min), ramp to 280 °C at 10 °C/min, hold 5 min Carrier Gas: Helium (1 mL/min) Data Data Acquisition & Analysis MS->Data MS_Params Ion Source: Electron Ionization (EI) Ionization Energy: 70 eV Source Temperature: 230 °C Quadrupole Temperature: 150 °C Scan Range: m/z 40-400

Caption: A typical experimental workflow for the GC-MS analysis of this compound.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for the separation of aromatic compounds.

    • Injector: Set to 250 °C with a splitless injection of 1 µL.

    • Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/minute, and hold for 5 minutes. This program should provide good separation and peak shape.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

  • Mass Spectrometer (MS) Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV. This is the standard energy for EI to ensure reproducible fragmentation patterns that can be compared with library spectra.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400. This range will cover the molecular ion and all expected fragments.

Conclusion

References

A Strategic Guide to Alternatives for Methyl 3-chloro-4-fluorobenzoate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-chloro-4-fluorobenzoate is a versatile and widely utilized building block in organic synthesis, particularly in the realms of pharmaceutical and agrochemical development. Its unique substitution pattern offers three distinct handles for chemical modification: a fluorine atom primed for nucleophilic aromatic substitution (SNAr), a chlorine atom amenable to palladium-catalyzed cross-coupling reactions, and a methyl ester that can be readily derivatized. However, the demands of modern chemical synthesis—ranging from cost-effectiveness and supply chain robustness to the need for fine-tuned reactivity and novel intellectual property—necessitate a comprehensive understanding of viable alternatives. This guide provides an in-depth comparison of strategic alternatives to this compound, supported by mechanistic insights and comparative experimental data to empower researchers in making informed decisions for their synthetic campaigns.

The Synthetic Versatility of this compound

The utility of this compound stems from the orthogonal reactivity of its substituents. The fluorine atom, situated para to the electron-withdrawing methyl ester, is highly activated towards SNAr reactions. Concurrently, the chlorine atom at the meta position serves as a reliable handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This trifecta of reactive sites makes it a powerful scaffold for the construction of complex molecular architectures.

Synthetic_Utility main This compound snar Nucleophilic Aromatic Substitution (SNAr) main->snar at C4-F (activated) suzuki Suzuki-Miyaura Coupling main->suzuki at C3-Cl buchwald Buchwald-Hartwig Amination main->buchwald at C3-Cl ester Ester Derivatization main->ester at -CO2Me

Caption: Key reaction pathways for this compound.

A Comparative Analysis of Strategic Alternatives

The selection of an alternative building block is a strategic decision guided by the primary intended transformation. Here, we compare several alternatives, categorized by their intended synthetic application.

For Enhanced Cross-Coupling Reactivity: The Bromo Analogue

Alternative: Methyl 3-bromo-4-fluorobenzoate

Rationale: In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the aryl halide. The bond dissociation energy of the carbon-halogen bond plays a crucial role, with the general reactivity trend being C-I > C-Br > C-Cl.[1] Consequently, for challenging Suzuki, Sonogashira, or Buchwald-Hartwig couplings, replacing the chloro substituent with a bromo group can lead to milder reaction conditions, lower catalyst loadings, and improved yields.

Experimental Comparison: While a direct head-to-head comparison in a single publication is scarce, the established reactivity trend is well-documented. For instance, Suzuki-Miyaura couplings of aryl bromides often proceed at lower temperatures or with less active catalyst systems compared to their aryl chloride counterparts.[1][2]

For Maximizing SNAr Efficiency: The Nitro Analogue

Alternative: Methyl 3-chloro-4-nitrobenzoate

Rationale: The rate-determining step in an SNAr reaction is the initial nucleophilic attack to form the negatively charged Meisenheimer complex. The stability of this intermediate is paramount. A strongly electron-withdrawing group, such as a nitro group (-NO2), in the para or ortho position to the leaving group provides superior resonance stabilization compared to a methyl ester (-CO2Me). This enhanced stabilization significantly lowers the activation energy of the reaction, often leading to faster reactions and higher yields, even with less reactive nucleophiles.[3]

Performance Insight: The superior activating ability of the nitro group allows for SNAr reactions to be conducted under milder conditions (e.g., lower temperatures) than with the corresponding ester-activated substrate. This can be particularly advantageous when dealing with thermally sensitive substrates.

The Regioisomeric Alternative

Alternative: Methyl 4-chloro-3-fluorobenzoate

Rationale: This isomer presents a different regiochemical outcome for subsequent transformations. The fluorine atom is now at the 3-position and the chlorine at the 4-position. This seemingly minor change has significant implications for reactivity. The fluorine is no longer activated by a para-ester group for SNAr. Instead, the chlorine at C-4 is the primary site for cross-coupling, and the fluorine at C-3 can be used to modulate the electronic properties of the ring or as a handle for later-stage functionalization, for instance, through directed ortho-metalation.

Data Summary and Comparison

FeatureThis compoundMethyl 3-bromo-4-fluorobenzoateMethyl 3-chloro-4-nitrobenzoate
Primary Application Balanced SNAr and Cross-CouplingEnhanced Cross-CouplingEnhanced SNAr
Cross-Coupling Reactivity ModerateHighModerate
SNAr Reactivity Good (activated by p-CO2Me)Good (activated by p-CO2Me)Excellent (activated by p-NO2)
Relative Cost BaselineGenerally HigherVariable
Key Advantage Versatile, dual reactivityMilder cross-coupling conditionsHighly reactive in SNAr

Experimental Protocols: A Head-to-Head Comparison

To illustrate the practical implications of choosing an alternative, we provide representative protocols for two key transformations.

Suzuki-Miyaura Coupling: Chloro vs. Bromo

This protocol compares the coupling of the parent chloro compound with its bromo analogue, highlighting the typically milder conditions required for the latter.

Suzuki_Workflow cluster_chloro Protocol A: this compound cluster_bromo Protocol B: Methyl 3-bromo-4-fluorobenzoate A1 Combine: - Chloro-benzoate (1.0 eq) - Phenylboronic acid (1.2 eq) - Pd(OAc)2 (2 mol%) - SPhos (4 mol%) - K3PO4 (2.0 eq) A2 Add Toluene/H2O (5:1) A1->A2 A3 Heat to 100-110 °C, 12-24h A2->A3 A4 Workup & Purification A3->A4 B1 Combine: - Bromo-benzoate (1.0 eq) - Phenylboronic acid (1.2 eq) - Pd(PPh3)4 (2 mol%) - K2CO3 (2.0 eq) B2 Add Toluene/H2O (4:1) B1->B2 B3 Heat to 90 °C, 8-16h B2->B3 B4 Workup & Purification B3->B4

Caption: Comparative workflow for Suzuki-Miyaura coupling.

Protocol A: Suzuki Coupling of this compound

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)2 (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K3PO4 (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene (5 mL) and degassed water (1 mL).

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography. Expected yield: 70-85%.

Protocol B: Suzuki Coupling of Methyl 3-bromo-4-fluorobenzoate

  • To a flame-dried Schlenk flask, add Methyl 3-bromo-4-fluorobenzoate (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh3)4 (0.02 mmol, 2 mol%), and K2CO3 (2.0 mmol).[4]

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene (4 mL) and degassed water (1 mL).

  • Heat the reaction mixture to 90 °C with vigorous stirring for 8-16 hours, monitoring by TLC or LC-MS.

  • Follow steps 5-7 from Protocol A for workup and purification. Expected yield: 85-95%.

Causality Behind Experimental Choices: The use of a more electron-rich and bulky phosphine ligand like SPhos with a stronger base (K3PO4) is often necessary for the less reactive aryl chloride in Protocol A.[5] The more reactive aryl bromide in Protocol B can often be coupled effectively with a more traditional catalyst system like Pd(PPh3)4 and a milder base.

Nucleophilic Aromatic Substitution: Ester vs. Nitro Activation

This protocol demonstrates the SNAr reaction with aniline, highlighting the enhanced reactivity of the nitro-substituted analogue.

Protocol C: SNAr of this compound with Aniline

  • In a sealed tube, combine this compound (1.0 mmol), aniline (1.2 mmol), and K2CO3 (2.0 mmol) in DMSO (5 mL).

  • Heat the mixture to 120-140 °C for 12-24 hours.

  • Cool the reaction to room temperature and pour into ice-water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

  • Purify by column chromatography. Expected yield: 60-75%.

Protocol D: SNAr of Methyl 3-chloro-4-nitrobenzoate with Aniline

  • In a round-bottom flask, combine Methyl 3-chloro-4-nitrobenzoate (1.0 mmol), aniline (1.1 mmol), and K2CO3 (1.5 mmol) in DMF (5 mL).

  • Stir the mixture at 80 °C for 4-8 hours.

  • Follow steps 3-6 from Protocol C for workup and purification. Expected yield: 85-95%.

Causality Behind Experimental Choices: The powerful electron-withdrawing nature of the nitro group in Protocol D stabilizes the Meisenheimer intermediate to a much greater extent than the methyl ester in Protocol C. This allows the reaction to proceed at a significantly lower temperature and for a shorter duration.

Decision-Making Framework

The choice of building block is contingent on the synthetic strategy. The following decision tree can guide the selection process.

Decision_Tree start What is your primary synthetic goal? q1 Is the key step a cross-coupling reaction? start->q1 Cross-Coupling q2 Is the key step an SNAr reaction? start->q2 SNAr q3 Is a specific regioisomer required? start->q3 Regiochemistry a1 Use Methyl 3-bromo-4-fluorobenzoate for higher reactivity. q1->a1 Yes a4 This compound is a good, versatile starting point. q1->a4 No (standard reactivity sufficient) a2 Use Methyl 3-chloro-4-nitrobenzoate for enhanced SNAr. q2->a2 Yes (high reactivity needed) q2->a4 No (standard reactivity sufficient) a3 Consider a regioisomeric alternative like Methyl 4-chloro-3-fluorobenzoate. q3->a3

Caption: Decision tree for selecting the appropriate building block.

Conclusion

While this compound remains a cornerstone building block in organic synthesis, a nuanced understanding of its alternatives can unlock significant advantages in specific applications. For researchers prioritizing cross-coupling efficiency, the bromo-analogue offers a clear path to milder conditions and potentially higher yields. Conversely, when the synthetic route hinges on a challenging nucleophilic aromatic substitution, the corresponding nitro-substituted arene provides a powerful activating group to drive the reaction forward. The choice of building block is not merely a matter of substitution but a strategic decision that can profoundly impact the efficiency, robustness, and overall success of a synthetic campaign. By considering the mechanistic principles and comparative data presented in this guide, researchers can make more informed and strategic choices in the design and execution of their synthetic routes.

References

Safety Operating Guide

A Senior Scientist's Guide to the Safe Disposal of Methyl 3-chloro-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on the synthesis and application of novel compounds. However, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of Methyl 3-chloro-4-fluorobenzoate (CAS No. 234082-35-0), a halogenated aromatic intermediate common in pharmaceutical synthesis.[1] The procedures outlined here are designed to ensure compliance with safety regulations and to mitigate risks associated with this chemical's specific hazards.

Core Hazard Profile and Essential Safety Precautions

Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. This compound is classified with specific risks that dictate the necessary safety measures.[2] The Occupational Safety and Health Administration (OSHA) mandates that all personnel be trained on the hazards of the chemicals in their workplace.[3]

GHS Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

These classifications necessitate stringent adherence to personal protective equipment (PPE) protocols to prevent exposure. The rationale here is simple: creating effective physical barriers is the most direct way to prevent the irritant properties of the chemical from causing harm.

Safety Protocol Specification & Rationale Authoritative Standard
Handling Environment All handling and disposal operations must be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[4][5] This is to control and exhaust vapors, minimizing the risk of respiratory irritation.[2]29 CFR 1910.1450[6]
Eye & Face Protection Wear chemical safety goggles or a face shield. Standard safety glasses are insufficient. This is to protect against splashes that can cause serious eye irritation.[7]OSHA 29 CFR 1910.133[5]
Skin Protection Wear nitrile or other chemically resistant gloves and a lab coat. Contaminated clothing must be removed and washed before reuse.[4] This prevents direct contact and subsequent skin irritation.Good Laboratory Practices
Respiratory Protection If vapors cannot be controlled at the source (i.e., outside a fume hood), a NIOSH/MSHA-approved respirator with an organic vapor filter is required.[5]NIOSH/MSHA

Immediate First Aid:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention if irritation persists.[5]

  • Skin Contact: Wash off immediately with soap and plenty of water. If skin irritation occurs, seek medical advice.[5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[5]

  • Ingestion: Rinse mouth with water and seek immediate medical attention. Do not induce vomiting.[7][8]

Waste Classification: A Halogenated Organic Compound

This compound is a halogenated organic compound due to the presence of chlorine and fluorine atoms on the benzene ring.[9] This classification is critically important for disposal. The U.S. Environmental Protection Agency (EPA) has specific regulations for halogenated organic wastes because their incineration can produce acidic gases (like HCl and HF) and other hazardous byproducts.[10] Therefore, these wastes require treatment in high-temperature incinerators equipped with specialized scrubbers.[10]

For this reason, this compound waste must never be mixed with non-halogenated organic waste. Proper segregation is a fundamental tenet of laboratory waste management.

Step-by-Step Disposal Protocols

The appropriate disposal method depends on the quantity of the waste.

This protocol applies to leftover reagents, reaction byproducts, and significant quantities of contaminated materials. The primary directive is secure containment and transfer to a licensed waste disposal facility.

  • Container Selection: Choose a clean, dry, and chemically compatible container designated for "Halogenated Organic Waste." Ensure the container has a tightly sealing lid.

  • Waste Transfer: Carefully transfer the this compound waste into the designated container. Perform this transfer inside a chemical fume hood to control vapors and potential dust.[4]

  • Labeling: Label the container clearly and accurately. The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The primary hazards (e.g., "Irritant")

    • The date of accumulation

  • Storage: Store the sealed container in a cool, dry, well-ventilated area designated for hazardous waste storage, away from incompatible materials such as strong oxidizing agents.[7]

  • Arrange for Disposal: Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup. Do not attempt to dispose of this waste down the drain or in regular trash.[5]

This protocol is for decontaminating glassware or managing trace amounts of the compound, such as after weighing.

  • Initial Rinse: Rinse the contaminated glassware or surface with a suitable organic solvent (e.g., acetone, ethanol) to dissolve the residue. Conduct this rinse in a fume hood.

  • Collect Rinsate: Collect the solvent rinsate in the designated "Halogenated Organic Waste" container.[11]

  • Secondary Wash: Wash the glassware with soap and water.

  • Final Rinse: Perform a final rinse with distilled water.

  • Surface Decontamination: For work surfaces, wipe down with a cloth dampened with a suitable solvent, followed by a soap and water wash. Dispose of the contaminated wipes in the solid "Halogenated Organic Waste" stream.

Emergency Spill Management Protocol

In the event of a spill, a systematic and immediate response is crucial to ensure safety.

  • Evacuate & Alert: Immediately alert others in the vicinity and evacuate all non-essential personnel from the spill area.[11]

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation to the room if it is safe to do so.[11]

  • Contain: If the spill is small and you are trained to handle it, prevent its spread by containing it with an inert absorbent material such as vermiculite, sand, or earth.[12] Do not use combustible materials like sawdust. [11]

  • Collect: Carefully scoop the absorbed material into a designated, sealable container for hazardous waste disposal.[12]

  • Decontaminate: Clean the spill area thoroughly using the procedure outlined in Protocol B.

  • Report: Report the spill to your laboratory supervisor and your institution's EHS office, regardless of the size.[11]

Disposal Decision Workflow

The following diagram outlines the logical flow for making decisions regarding the disposal of this compound.

G start Start: Waste Generated decision1 Spill or Routine Disposal? start->decision1 spill_protocol IMMEDIATE ACTION Execute Spill Management Protocol (Section 4) decision1->spill_protocol Spill decision2 Bulk or Residual Quantity? decision1->decision2 Routine collect_waste Collect in Labeled 'Halogenated Organic Waste' Container spill_protocol->collect_waste bulk_disposal ACTION Follow Bulk Disposal Protocol (A) decision2->bulk_disposal Bulk residual_disposal ACTION Follow Residual Management Protocol (B) decision2->residual_disposal Residual bulk_disposal->collect_waste residual_disposal->collect_waste ehs_pickup Store Safely for EHS Pickup collect_waste->ehs_pickup

Caption: Disposal Decision Workflow for this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, protecting both themselves and the environment.

References

Essential Protective Measures: A Guide to Handling Methyl 3-chloro-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides an in-depth operational plan for the use of personal protective equipment (PPE) when working with Methyl 3-chloro-4-fluorobenzoate (CAS No. 234082-35-0). Adherence to these protocols is critical for minimizing exposure and ensuring a safe laboratory environment.

Understanding the Hazards to Dictate Protection

This compound and its structural isomers are known to present several potential hazards. Safety Data Sheets (SDS) for this compound and its close relatives consistently indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, a comprehensive PPE strategy must be implemented to shield against these specific routes of exposure. The core principle of our safety protocol is to establish a barrier between the researcher and the chemical, a principle grounded in the hazard assessments mandated by the Occupational Safety and Health Administration (OSHA).

Core Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is the first line of defense. The following table summarizes the essential PPE for handling this compound, with detailed explanations in the subsequent sections.

PPE CategoryItemSpecifications and Rationale
Eye Protection Chemical Splash GogglesMust meet ANSI Z87.1 standards for chemical splash protection. Goggles are essential to protect against splashes and potential vapors. For high-splash risk procedures, a face shield should be worn over the goggles.[3][4]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves provide adequate protection for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as neoprene or butyl rubber are recommended. Always inspect gloves for integrity before use.
Body Protection Laboratory CoatA flame-resistant lab coat, preferably with long sleeves and a secure front closure, should be worn at all times to protect skin and personal clothing from spills and splashes.
Respiratory Protection RespiratorUse in a well-ventilated area, such as a chemical fume hood, is the primary means of respiratory protection. If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[4]

Procedural Guidance: Donning, Doffing, and Disposal of PPE

The effectiveness of PPE is contingent on its correct use. The following step-by-step protocols for donning, doffing, and disposing of PPE are designed to prevent cross-contamination and ensure user safety.

Donning PPE Workflow
  • Hand Hygiene: Begin by washing and drying your hands thoroughly.

  • Lab Coat: Put on the laboratory coat, ensuring it is fully buttoned.

  • Respirator (if required): Perform a user seal check to ensure the respirator is properly fitted.

  • Eye Protection: Put on chemical splash goggles. If a face shield is necessary, place it over the goggles.

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

Doffing PPE Workflow (to minimize contamination)
  • Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.

  • Lab Coat: Unbutton the lab coat and remove it by folding it inward, containing any potential contaminants.

  • Eye Protection: Remove goggles or face shield from the back to the front.

  • Respirator (if used): Remove the respirator without touching the front of the mask.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Disposal Plan
  • Disposable PPE: All disposable items, such as nitrile gloves, must be discarded in a designated hazardous waste container immediately after use.

  • Reusable PPE: Reusable items like lab coats should be laundered separately from personal clothing. Goggles and face shields should be decontaminated according to institutional protocols.

Visualizing the PPE Workflow

The following diagram illustrates the logical flow of selecting and utilizing PPE when handling this compound.

PPE_Workflow cluster_Preparation Preparation cluster_Selection PPE Selection cluster_Procedure Procedure cluster_Disposal Disposal & Decontamination Assess_Task Assess Task-Specific Risks Review_SDS Review Safety Data Sheet Assess_Task->Review_SDS Select_Gloves Select Appropriate Gloves (Nitrile/Neoprene/Butyl) Review_SDS->Select_Gloves Select_Eye_Face Select Eye/Face Protection (Goggles/Face Shield) Review_SDS->Select_Eye_Face Select_Body Select Body Protection (Lab Coat) Review_SDS->Select_Body Select_Respiratory Assess Need for Respiratory Protection (Fume Hood/Respirator) Review_SDS->Select_Respiratory Don_PPE Don PPE Correctly Select_Gloves->Don_PPE Select_Eye_Face->Don_PPE Select_Body->Don_PPE Select_Respiratory->Don_PPE Handle_Chemical Handle this compound Don_PPE->Handle_Chemical Doff_PPE Doff PPE Safely Handle_Chemical->Doff_PPE Dispose_Waste Dispose of Contaminated Waste Doff_PPE->Dispose_Waste Decontaminate_Area Decontaminate Work Area Dispose_Waste->Decontaminate_Area Wash_Hands Wash Hands Thoroughly Decontaminate_Area->Wash_Hands

Caption: PPE selection and use workflow for handling this compound.

Operational Plans for Spills and Emergencies

In the event of a spill or accidental exposure, immediate and correct action is crucial.

  • Minor Spill: For a small spill contained within a chemical fume hood, use an appropriate absorbent material to clean it up while wearing full PPE. Place the waste in a sealed, labeled container for hazardous waste disposal.

  • Major Spill: In the case of a large spill, evacuate the immediate area and alert your institution's emergency response team.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

By integrating these protective measures and operational plans into your laboratory's standard operating procedures, you can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and scientific integrity.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.